Enterolactone
Description
This compound has been reported in Punica granatum with data available.
This compound is a mammalian lignan that have a similar biphenolic structure to lignans from plants. Lignans are compounds with estrogenic properties and are probably the most important source of phytoestrogens in western diets. Mammalian lignans are formed from precursors that are contained mainly in vegetables, whole grain products and berries, via action of intestinal microflora. This compound is produced in the colon by the action of bacteria on secoisolariciresinol, matairesinol and its glycosides. Secoisolariciresinol is converted to enterodiol which is subsequently converted to this compound as it passes through the colon. Matairesinol is converted directly to this compound. This compound have been shown to possess weakly estrogenic and antiestrogenic activities, and it has been suggested that the high production of this antiestrogenic mammalian lignans in the gut may serve to protect against breast cancer in women and prostate cancer in men; however epidemiological evidence to date is conflicting. (A3195, A3194, A3196, A3197).
Structure
3D Structure
Properties
CAS No. |
185254-87-9 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1 |
InChI Key |
HVDGDHBAMCBBLR-PBHICJAKSA-N |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Enterolactone: A Technical Guide for Researchers
December 7, 2025
Introduction
Enterolactone is a mammalian lignan of significant interest to the scientific community, particularly for researchers in nutrition, microbiology, and drug development. Produced by the intricate metabolic activity of the gut microbiota on dietary plant lignans, this compound has been implicated in a range of physiological processes and potential health benefits. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical transformations, quantitative data on its formation and pharmacokinetics, and detailed experimental protocols for its study.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process entirely dependent on the metabolic capacity of the intestinal microbiota. The pathway begins with the ingestion of plant-based foods rich in lignan precursors.
Dietary Precursors
A variety of plant lignans serve as precursors for this compound biosynthesis. These are polyphenolic compounds found in a wide range of plant-based foods. The primary precursors include:
-
Secoisolariciresinol diglucoside (SDG): Abundantly found in flaxseed.
-
Matairesinol: Present in sources like sesame seeds and whole grains.
-
Pinoresinol: Found in sesame seeds, whole grains, and some vegetables.
-
Lariciresinol: Also found in sesame seeds and various other plant sources.
Microbial Transformation: A Stepwise Conversion
Upon reaching the colon, these plant lignans are subjected to a series of enzymatic reactions carried out by a consortium of anaerobic bacteria. No single bacterial species has been identified that can independently perform the entire conversion; rather, it is a collaborative effort.[1] The key transformation steps are:
-
Deglycosylation: Glycosylated precursors, such as secoisolariciresinol diglucoside (SDG), first undergo hydrolysis of their sugar moieties to release the aglycone, secoisolariciresinol (SECO).
-
Demethylation: The methoxy groups on the aromatic rings of the lignan aglycones are removed.
-
Dehydroxylation: Hydroxyl groups are subsequently removed from the molecule.
-
Dehydrogenation (Oxidation): The final step involves the oxidation of the intermediate, enterodiol, to form this compound. Enterodiol itself is also a biologically active mammalian lignan.
The overall pathway from the common precursor SDG to this compound is depicted below.
Key Microbial Players
The conversion of plant lignans to this compound is mediated by a diverse group of gut bacteria. While the complete picture is still emerging, several key genera have been identified as participants in this metabolic pathway.
| Metabolic Step | Bacterial Genera Implicated |
| Deglycosylation | Bacteroides, Clostridium |
| Demethylation | Peptostreptococcus, Eubacterium |
| Dehydroxylation | Eggerthella, Eubacterium |
| Dehydrogenation | Lactonifactor, Clostridium |
Quantitative Data
The production of this compound varies significantly among individuals, which is largely attributed to differences in the composition and activity of their gut microbiota.
Pharmacokinetics of Lignan Metabolism
Pharmacokinetic studies in humans have provided valuable insights into the absorption and metabolism of lignan precursors.
Table 1: Pharmacokinetic Parameters of Secoisolariciresinol (SECO), Enterodiol, and this compound after Oral Administration of Secoisolariciresinol-Diglycoside (SDG) in Postmenopausal Women.[2]
| Metabolite | Time to Maximum Concentration (Tmax) | Plasma Elimination Half-life (t1/2) |
| Secoisolariciresinol (SECO) | 5-7 hours | 4.8 hours |
| Enterodiol | 12-24 hours | 9.4 hours |
| This compound | 24-36 hours | 13.2 hours |
Data from a study involving oral intake of purified flaxseed extracts.[2]
Lignan Content in Common Foods
The dietary intake of lignan precursors is a primary determinant of this compound production. The following table summarizes the lignan content in a selection of foods.
Table 2: Lignan Content in Selected Foods (µ g/100g ).[3][4]
| Food Item | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
| Flaxseed | 300,800 | 29 | 150 | 150 | 301,129 |
| Sesame seeds | 132 | 11,200 | 17,800 | 200 | 29,332 |
| Whole wheat bread | 26 | 149 | 157 | 432 | 764 |
| Broccoli | 2 | 1 | 91 | 2 | 96 |
| Strawberries | 12 | 10 | 13 | 11 | 46 |
| Red wine | 0 | 10 | 48 | 33 | 91 |
Values are approximate and can vary based on cultivar, growing conditions, and processing.
Experimental Protocols
Investigating the biosynthetic pathway of this compound requires a combination of in vitro and in vivo techniques, coupled with sensitive analytical methods.
In Vitro Fermentation of Lignans with Fecal Microbiota
This method allows for the study of lignan metabolism by the gut microbiota in a controlled environment.
Objective: To assess the conversion of plant lignans to this compound by a human fecal microbial community.
Materials:
-
Anaerobic chamber or gas pack system.
-
Sterile anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with hemin and vitamin K).
-
Fresh fecal sample from a healthy donor.
-
Lignan substrate (e.g., purified SDG or a lignan-rich food extract).
-
Sterile, anaerobic tubes or vials.
-
Centrifuge.
-
Solvents for extraction (e.g., ethyl acetate).
-
Analytical instrumentation (LC-MS/MS).
Procedure:
-
Preparation of Fecal Slurry: Inside an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing a fresh fecal sample in pre-reduced anaerobic buffer.
-
Inoculation: Inoculate the anaerobic culture medium with the fecal slurry (e.g., 1-5% v/v).
-
Substrate Addition: Add the lignan substrate to the inoculated medium at a known concentration.
-
Incubation: Incubate the cultures anaerobically at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.
-
Sample Preparation: Centrifuge the aliquots to pellet the bacterial cells.
-
Extraction: Extract the lignans and their metabolites from the supernatant using an appropriate organic solvent (e.g., liquid-liquid extraction with ethyl acetate).
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. e-lactancia.org [e-lactancia.org]
In-Vitro Biological Activities of Enterolactone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (ENL) is a mammalian lignan derived from the metabolism of plant lignans, found abundantly in flaxseeds, whole grains, and various fruits and vegetables, by the gut microbiota.[1] In recent years, ENL has garnered significant scientific interest due to its diverse biological activities demonstrated in numerous in vitro studies. These activities, ranging from anticancer and antioxidant to anti-inflammatory and hormonal effects, position this compound as a promising molecule for further investigation in drug discovery and development.[2]
This in-depth technical guide provides a comprehensive overview of the core in vitro biological activities of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols for key assays, and illustrating the underlying molecular mechanisms through signaling pathway and workflow diagrams.
Anticancer Activity
This compound has been extensively studied for its potential anticancer properties across a variety of cancer cell lines. The primary mechanisms underlying its anticancer effects include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[3]
Quantitative Data: Inhibition of Cancer Cell Proliferation
The antiproliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of ENL required to inhibit the growth of 50% of a cancer cell population. These values are typically determined using cell viability assays such as the MTS or MTT assay.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay | Reference |
| Colon Cancer | Colo 201 | 118.4 | 72 | MTS | [4] |
| Breast Cancer | MDA-MB-468 | 41 | 0.5 | Not Specified | [5] |
| Prostate Cancer | LNCaP | ~75 | 72 | Not Specified | [6] |
Experimental Protocols
The MTS assay is a colorimetric method used to assess cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO in medium) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell cycle analysis by flow cytometry with propidium iodide (PI) staining is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent molecule that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration and RNA Digestion: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. A notable target is the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.
In prostate cancer cells, this compound has been shown to induce apoptosis through a mitochondrial-mediated, caspase-dependent pathway. This involves the inhibition of the prosurvival Akt signaling pathway, leading to the activation of caspases.
The following diagram illustrates a general experimental workflow for screening the anticancer activity of this compound in vitro.
Antioxidant Activity
This compound has demonstrated antioxidant properties in vitro, which may contribute to its overall health benefits. Antioxidant activity is the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.
Quantitative Data: Radical Scavenging Activity
The antioxidant capacity of this compound can be assessed using various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the radicals.
| Assay | EC50 (µg/mL) | Reference |
| ABTS Radical Scavenging | 14.146 | [6] |
Experimental Protocol: ABTS Radical Scavenging Assay
Materials:
-
This compound
-
ABTS solution
-
Potassium persulfate
-
Ethanol or other suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare different concentrations of this compound in ethanol.
-
Reaction: Add a small volume of each this compound concentration to a 96-well plate, followed by the addition of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS radical is calculated. The EC50 value is determined from the plot of percentage inhibition versus concentration.
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the production of inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Mediators
This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Cell Line | Stimulant | Mediator Inhibited | IC50 (µM) | Reference |
| THP-1 | LPS | TNF-α production | >100 (dose-dependent inhibition observed) | [7] |
Experimental Protocol: Inhibition of TNF-α Production in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
24-well plates
-
ELISA kit for TNF-α
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each this compound concentration compared to the LPS-stimulated control.
Signaling Pathway Visualization
A key mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.
Hormonal Activity
This compound is classified as a phytoestrogen, a plant-derived compound that can exert estrogenic or antiestrogenic effects. Its activity is dependent on the cellular context, including the concentration of endogenous estrogens and the expression levels of estrogen receptors (ERα and ERβ).
Quantitative Data: Aromatase Inhibition and Estrogenic/Antiestrogenic Effects
This compound has been shown to be a weak inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. In estrogen receptor-positive breast cancer cells like MCF-7, this compound can exhibit both estrogenic and antiestrogenic properties. At low concentrations, it can stimulate cell proliferation, while at higher concentrations or in the presence of estradiol, it can inhibit proliferation.[6][8]
| Assay | Cell Line | Effect | IC50 / EC50 (µM) | Reference |
| Aromatase Inhibition | Human Placental Microsomes | Weak competitive inhibitor | Not specified, affinity 1/75-1/300 of substrates | [1] |
| Cell Proliferation | MCF-7 | Stimulation (in absence of E2) | 0.5 - 2 | [8] |
| Cell Proliferation | MCF-7 | Inhibition (in presence of 1 nM E2) | >10 | [6] |
Experimental Protocols
Aromatase activity can be measured using commercially available kits, which are often based on the conversion of a non-fluorescent substrate to a fluorescent product by the aromatase enzyme.
Materials:
-
Aromatase inhibitor screening kit (containing human recombinant aromatase, substrate, and inhibitor control)
-
This compound
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, aromatase enzyme, and different concentrations of this compound or a known inhibitor (positive control).
-
Substrate Addition: Initiate the reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Fluorescence Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC50 value.
The E-SCREEN (Estrogen Screen) assay is a cell proliferation-based bioassay to assess the estrogenic or antiestrogenic activity of a compound using an estrogen-responsive cell line like MCF-7.
Materials:
-
MCF-7 cells
-
Hormone-free culture medium (e.g., phenol red-free medium with charcoal-stripped serum)
-
This compound
-
17β-Estradiol (E2) as a positive control
-
96-well plates
-
Cell counting method (e.g., MTS assay or crystal violet staining)
Procedure:
-
Cell Preparation: Culture MCF-7 cells in hormone-free medium for several days to deplete endogenous hormones.
-
Cell Seeding: Seed the cells in 96-well plates in hormone-free medium.
-
Treatment:
-
Estrogenic activity: Treat the cells with a range of concentrations of this compound.
-
Antiestrogenic activity: Co-treat the cells with a fixed concentration of E2 (e.g., 1 nM) and a range of concentrations of this compound.
-
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Assessment: Determine the cell number in each well using a suitable method (e.g., MTS assay).
-
Data Analysis:
-
Estrogenic activity: Compare the proliferation induced by this compound to the vehicle control and the E2 positive control.
-
Antiestrogenic activity: Determine the ability of this compound to inhibit the E2-induced proliferation.
-
Conclusion
The in vitro evidence presented in this technical guide highlights the multifaceted biological activities of this compound. Its demonstrated ability to inhibit cancer cell growth, scavenge free radicals, suppress inflammatory responses, and modulate hormonal pathways underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to facilitate further research into the precise mechanisms of action of this compound and to guide its evaluation in more complex preclinical models. Continued investigation into the structure-activity relationships and synergistic effects of this compound with other agents will be crucial in unlocking its full therapeutic potential.
References
- 1. origene.com [origene.com]
- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Enterolactone Precursors in Flaxseed and Sesame Seeds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary enterolactone precursors found in flaxseed and sesame seeds: secoisolariciresinol diglucoside (SDG) and sesaminol glucosides, respectively. This compound, a mammalian lignan produced by the gut microbiota from these dietary precursors, is the subject of extensive research for its potential health benefits, including anti-cancer, cardioprotective, and antioxidant properties. This document details the quantitative analysis of these precursors, experimental protocols for their extraction and quantification, and the molecular signaling pathways through which their ultimate metabolite, this compound, exerts its biological effects.
Quantitative Analysis of this compound Precursors
The concentration of this compound precursors varies between flaxseed and sesame seeds, and even among different cultivars of the same seed. The following tables summarize the quantitative data for the primary precursors in each.
Table 1: Quantitative Data of Secoisolariciresinol Diglucoside (SDG) in Flaxseed
| Sample Type | SDG Concentration (mg/g) | Reference(s) |
| Whole Flaxseeds | 6.1 - 13.3 | [1] |
| Defatted Flaxseed Flour | 11.7 - 24.1 | [1] |
Table 2: Quantitative Data of Sesaminol Glucosides in Sesame Seeds
| Precursor | Concentration Range (mg/100g) | Mean Concentration (mg/100g) | Reference(s) |
| Sesaminol Triglucoside | 36 - 1560 | 637 ± 312 | |
| Sesaminol Diglucoside | 0 - 493 | 75 ± 95 |
Experimental Protocols
Accurate quantification of this compound precursors is crucial for research and development. The following are detailed methodologies for the extraction and analysis of SDG from flaxseed and sesaminol glucosides from sesame seeds.
Extraction and Quantification of Secoisolariciresinol Diglucoside (SDG) from Flaxseed
This protocol is based on a validated High-Performance Liquid Chromatography (HPLC) method.
1. Sample Preparation:
-
Defat flaxseed flour by a suitable solvent extraction method.
-
Extract the defatted flour with a 1:1 (v/v) mixture of dioxane and 95% ethanol.
-
Perform alkaline hydrolysis of the extract to release SDG from its polymeric form.
2. Purification:
-
Utilize solid-phase extraction (SPE) to purify the SDG-containing fraction from the hydrolyzed extract.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Detection: UV detector at a wavelength of 280 nm.
-
Quantification: Use an external standard of pure SDG for calibration and quantification.
Extraction and Quantification of Sesaminol Glucosides from Sesame Seeds
This protocol outlines a validated HPLC method for the analysis of sesaminol triglucoside and sesaminol diglucoside.
1. Sample Preparation:
-
Defat sesame seed flour.
-
Perform a two-step solvent extraction of the defatted flour:
-
First, with 85% ethanol for 5 hours.
-
Second, with 70% ethanol for 10 hours at room temperature.
-
-
Use naringenin as an internal standard.
2. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Detection: UV detector.
-
Quantification: Isolate and purify sesaminol triglucoside and diglucoside to use as external standards for calibration.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows for precursor analysis.
Experimental and Metabolic Workflow
This compound's Inhibition of the ERK/NF-κB/Snail Signaling Pathway in Cancer
This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by modulating the ERK/NF-κB/Snail signaling pathway.
This compound's Modulation of the IGF-1R Signaling Pathway in Prostate Cancer
This compound can inhibit the proliferation and migration of prostate cancer cells by interfering with the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway and its downstream effectors, AKT and MAPK/ERK.
Proposed Antioxidant Signaling Pathway of this compound via Nrf2
This compound's antioxidant effects may be mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Conclusion
This technical guide has provided a detailed overview of the core this compound precursors in flaxseed and sesame seeds, their quantitative analysis, and the molecular pathways through which their metabolite, this compound, exerts its biological effects. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of these promising natural compounds. Further research into the nuanced interactions of this compound with cellular signaling cascades will continue to illuminate its role in health and disease.
References
The Core of Conversion: A Technical Guide to Matairesinol as a Precursor for Enterolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone, a mammalian lignan, has garnered significant attention in the scientific community for its potential health benefits, including anti-cancer and cardioprotective effects. Unlike many bioactive compounds directly consumed in the diet, this compound is primarily a metabolite, produced by the intricate enzymatic machinery of the human gut microbiota from plant-based precursors. Among these precursors, matairesinol, a dibenzylbutyrolactone lignan found in various foods such as whole grains, seeds, and vegetables, plays a crucial role.[1][2] This technical guide provides an in-depth exploration of the biochemical transformation of matairesinol into this compound, detailing the metabolic pathway, the key microbial players, and the experimental methodologies used to study this conversion. Furthermore, it elucidates the downstream signaling pathways modulated by this compound, offering insights for researchers in drug development and nutritional science.
Biochemical Conversion of Matairesinol to this compound
The transformation of matairesinol to this compound is a multi-step process exclusively carried out by the gut microbiota.[3] This biotransformation is essential for the bioavailability and bioactivity of dietary lignans. The conversion involves a series of enzymatic reactions, primarily demethylation and dehydroxylation, which alter the structure of matairesinol to form this compound. While the precise orchestration of all involved microbial species and their enzymes is still an area of active research, the key steps have been elucidated.
The conversion of matairesinol to this compound is a critical step that unlocks the biological activity of this dietary lignan. The efficiency of this conversion can vary significantly among individuals, largely dependent on the composition and metabolic capacity of their gut microbiota.[3]
Key Enzymatic Steps:
-
Demethylation: The initial step in the conversion of matairesinol involves the removal of a methyl group from one of the methoxy groups on the aromatic rings. This reaction is catalyzed by O-demethylases produced by specific gut bacteria.
-
Dehydroxylation: Following demethylation, a hydroxyl group is removed from the aromatic ring. This dehydroxylation step is also mediated by bacterial enzymes.
-
Lactonization (in the case of secoisolariciresinol): While matairesinol already possesses a lactone ring, its precursor secoisolariciresinol undergoes cyclization to form enterodiol, which is then oxidized to this compound. Matairesinol, however, can be directly converted to this compound through demethylation and dehydroxylation.[4]
A variety of gut bacteria have been identified as key players in lignan metabolism, including species from the genera Bacteroides, Clostridium, Eubacterium, and Ruminococcus.[5] However, identifying the specific species and enzymes responsible for each step in the matairesinol to this compound pathway is an ongoing area of investigation.
Quantitative Data on Lignan Conversion
Quantifying the conversion of matairesinol to this compound in vivo is complex due to inter-individual variations in gut microbiota composition and diet. However, studies have established a positive correlation between the intake of lignan-rich foods and circulating levels of this compound. The following tables summarize representative data on lignan content in foods and the resulting plasma concentrations of this compound.
| Food Source | Matairesinol Content (μ g/100g ) |
| Flaxseed | 550 |
| Sesame Seed | Not specified |
| Whole Grains | Varies |
| Vegetables | Varies |
| Fruits | Varies |
Table 1: Matairesinol content in selected food sources. Data compiled from various sources.[1]
| Study Population | Dietary Lignan Intake | Plasma this compound Concentration (nmol/L) |
| Postmenopausal women | High lignan diet | Significantly increased |
| Men | Varied lignan intake | Positive correlation observed |
Table 2: Representative data on the relationship between dietary lignan intake and plasma this compound concentrations.
It is important to note that the conversion efficiency of different plant lignans to this compound varies. Studies suggest that secoisolariciresinol and matairesinol are more efficiently converted compared to other lignans like lariciresinol and pinoresinol.[3]
Experimental Protocols
In Vitro Fermentation of Matairesinol with Human Fecal Microbiota
This protocol describes a general method for studying the biotransformation of matairesinol to this compound under anaerobic conditions, simulating the environment of the human colon.
Materials:
-
Matairesinol standard
-
Fresh or frozen human fecal samples
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
Anaerobic chamber or system
-
Sterile, anaerobic culture tubes or vials
-
Incubator
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Inoculum Preparation:
-
Under strict anaerobic conditions, prepare a fecal slurry by homogenizing a fresh or thawed fecal sample in pre-reduced anaerobic basal medium.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Incubation:
-
Dispense the fecal inoculum into sterile, anaerobic culture tubes.
-
Add a known concentration of matairesinol (dissolved in a suitable solvent, e.g., DMSO) to the tubes. Include control tubes without matairesinol and without fecal inoculum.
-
Incubate the tubes at 37°C for a specified period (e.g., 24, 48, 72 hours).
-
-
Sample Extraction:
-
At each time point, terminate the incubation by adding a solvent like ethyl acetate.
-
Vortex vigorously to extract the lignans and their metabolites.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Quantify the concentrations of matairesinol and this compound using a validated LC-MS/MS method.
-
Quantification of Matairesinol and this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of matairesinol and this compound in biological samples.
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Matairesinol and this compound analytical standards
-
Internal standards (e.g., deuterated matairesinol and this compound)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate for mobile phase modification
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Sample Preparation:
-
Prepare sample extracts as described in the in vitro fermentation protocol or from other biological matrices (e.g., plasma, urine).
-
Spike the samples with internal standards.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
-
-
LC Separation:
-
Inject the prepared sample onto a suitable C18 reversed-phase LC column.
-
Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium acetate to improve ionization.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative or positive ion mode, depending on the analytes.
-
Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the precursor-to-product ion transitions for matairesinol, this compound, and their respective internal standards.
-
-
Quantification:
-
Construct a calibration curve using the analytical standards.
-
Calculate the concentrations of matairesinol and this compound in the samples based on the peak area ratios of the analytes to their internal standards.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.
Matairesinol to this compound Conversion Pathway
The following diagram illustrates the key steps in the conversion of matairesinol to this compound by gut microbiota.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]
The Weak Estrogenic Effects of Enterolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone (ENL), a lignan metabolite produced by the gut microbiota from plant-based precursors, has garnered significant attention for its potential role in hormone-dependent cancers and other health conditions. Classified as a phytoestrogen, ENL exhibits weak estrogenic and anti-estrogenic properties, primarily mediated through its interaction with estrogen receptors (ERs). This technical guide provides an in-depth analysis of the estrogenic effects of this compound, presenting quantitative data on its receptor binding and transactivation, detailing experimental methodologies for its study, and visualizing the complex signaling pathways it modulates. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this diet-derived compound.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plant-based foods, with flaxseed, whole grains, and vegetables being particularly rich sources.[1] Following ingestion, plant lignans are metabolized by the intestinal microflora into mammalian lignans, principally enterodiol (END) and this compound (ENL).[2] this compound is considered the primary bioactive metabolite and has been the focus of numerous studies due to its structural similarity to endogenous estrogens, allowing it to bind to estrogen receptors.[2] However, its effects are complex, demonstrating both estrogenic and anti-estrogenic activities that appear to be dependent on the cellular context, concentration, and the presence of endogenous estrogens.[1][3] This guide will dissect the molecular mechanisms underlying the weak estrogenic effects of this compound.
Quantitative Analysis of this compound's Estrogenic Activity
The estrogenic activity of this compound is fundamentally characterized by its binding affinity to estrogen receptors (ERα and ERβ) and its subsequent ability to activate the transcription of estrogen-responsive genes. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference Compound | Cell Line/System | Reference |
| Relative Binding Affinity (RBA) (%) | Low, with a preference for ERα in some contexts.[4][5][6] | Lower than ERα.[7] | 17β-Estradiol (E2) | Radioligand Displacement Assay | [8] |
| Binding Affinity | Weak, but augmented in cell culture conditions, suggesting metabolic activation.[4][6] | Weaker than ERα. | 17β-Estradiol (E2) | Novel Ligand Binding Assay | [4][6] |
Table 2: Transcriptional Activation of Estrogen Receptors by this compound
| Parameter | ERα-mediated Transcription | ERβ-mediated Transcription | Reporter Gene | Cell Line | Reference |
| EC50 (Concentration for 50% maximal activation) | Dose-dependent activation starting at 10⁻⁶ M.[4] | Activated at a higher concentration compared to ERα.[8] | 3xERE-Luc | HC11-ERE, HeLa | [4][8] |
| Transactivation | Induces ERα transcriptional activation through both AF-1 and AF-2 functions, but is less efficient in inducing AF-1, acting predominantly through AF-2.[9] | Induces ERβ transcriptional activation.[9] | ERE-driven reporter | MCF-7 | [9] |
| In Vivo Activity | Induces tissue-specific estrogen-responsive reporter gene expression.[4][6] | Not specified. | 3xERE-luciferase | Transgenic mice | [4][10] |
Table 3: Effects of this compound on Estrogen-Responsive Gene Expression and Cell Proliferation
| Gene/Process | Effect of this compound | Cell Line/System | Reference |
| pS2, Progesterone Receptor | Weakly activates expression at micromolar concentrations.[4] | MCF-7, T-47D | [4] |
| Cyclin D1, Ki67 | Promotes expression in mouse uterus.[4][6] | Mouse Uterus | [4][6] |
| MCF-7 Cell Proliferation | Can induce a weak proliferative effect at high doses.[4] Some studies show inhibition of E2-stimulated growth.[3] | MCF-7 | [3][4] |
| MDA-MB-231 Cell Metastasis | Exhibits a significant antimetastatic effect by reverting TGF-β-induced EMT.[11] | MDA-MB-231 | [11] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the estrogenic effects of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.
-
Preparation of Receptor Source: Human recombinant ERα and ERβ are used.
-
Radioligand: [³H]-17β-estradiol is used as the competitor.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the estrogen receptor in the presence of increasing concentrations of unlabeled this compound or 17β-estradiol (as a positive control).
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of this compound to that of 17β-estradiol.
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of this compound to activate the transcriptional activity of ERα and ERβ.[12][13][14][15][16]
-
Cell Lines: Human cell lines that endogenously express ERs (e.g., MCF-7, T47D) or are engineered to express specific ER subtypes (e.g., HeLa, HEK293) are used.[4][12]
-
Reporter Construct: A plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase) is transfected into the cells.[14]
-
Assay Procedure:
-
Cells are plated in multi-well plates and transfected with the ERE-reporter construct (if not a stable cell line).
-
Cells are treated with a range of concentrations of this compound or 17β-estradiol.
-
After an incubation period, cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).
-
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of estrogen-dependent cancer cells.
-
Cell Line: MCF-7 human breast cancer cells, which are ER-positive and proliferate in response to estrogens, are commonly used.[3][17]
-
Assay Procedure:
-
MCF-7 cells are seeded in multi-well plates in a medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Cells are treated with various concentrations of this compound, 17β-estradiol (positive control), and an anti-estrogen like fulvestrant (negative control).
-
Cell proliferation is measured at different time points using methods such as MTT assay, crystal violet staining, or direct cell counting.
-
-
Data Analysis: The change in cell number or viability in response to this compound treatment is compared to the controls.
Signaling Pathways Modulated by this compound
This compound's interaction with estrogen receptors initiates a cascade of signaling events that can influence cellular processes. The following diagrams illustrate these pathways.
Caption: Classical Estrogen Receptor Signaling Pathway Activated by this compound.
Caption: Putative Non-Genomic Signaling Pathways Modulated by this compound.
This compound has been shown to influence signaling pathways beyond the classical genomic ER pathway. Studies suggest that ENL can modulate the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and migration.[11][18] For instance, in triple-negative breast cancer cells, this compound was found to inhibit the ERK/NF-κB/Snail signaling pathway.[11] In prostate cancer cells, it has been shown to inhibit IGF-1-induced activation of Akt and ERK.[18] These findings suggest that the biological effects of this compound are multifaceted and involve crosstalk between different signaling networks.
Discussion and Future Directions
The available evidence consistently demonstrates that this compound possesses weak estrogenic activity. Its binding affinity for estrogen receptors is significantly lower than that of 17β-estradiol, and its ability to transactivate these receptors generally requires micromolar concentrations.[4][8] This weak agonistic activity is complemented by anti-estrogenic effects, particularly in the presence of more potent estrogens, where it can act as a competitor.[3]
The tissue-specific effects of this compound are a critical area of ongoing research. In vivo studies have shown that this compound can induce estrogenic responses in the uterus but not in other tissues like bone or the mammary gland, suggesting it may act as a selective estrogen receptor modulator (SERM).[5]
For drug development professionals, the weak estrogenic and potential SERM-like properties of this compound present both opportunities and challenges. Its potential to selectively modulate estrogen signaling could be harnessed for therapeutic benefit in hormone-related conditions. However, the variability in its production by the gut microbiota and its complex dose-dependent effects necessitate further research to fully elucidate its therapeutic window and potential clinical applications.
Future research should focus on:
-
Clarifying the SERM profile of this compound in different tissues and disease models.
-
Investigating the interplay between this compound and the gut microbiome to understand inter-individual variations in its production and activity.[19][20]
-
Elucidating the full spectrum of its non-genomic signaling effects and their contribution to its overall biological activity.
Conclusion
This compound is a diet-derived compound with demonstrable but weak estrogenic effects. Its activity is mediated through both genomic and non-genomic signaling pathways, resulting in a complex and context-dependent biological response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing molecule. A thorough understanding of its mechanisms of action is paramount for its potential development as a novel therapeutic agent.
References
- 1. bcerp.org [bcerp.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. utupub.fi [utupub.fi]
- 6. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Estrogenic Properties of Enterolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enterolactone (ENL), a mammalian lignan derived from the metabolism of dietary plant lignans by the gut microbiota, has garnered significant attention for its potential role in modulating estrogen signaling and its implications for hormone-dependent cancers, particularly breast cancer. This technical guide provides an in-depth overview of the anti-estrogenic properties of this compound, focusing on its molecular mechanisms, effects on key signaling pathways, and quantitative data from pertinent in vitro and in vivo studies. Detailed experimental protocols for assessing the anti-estrogenic activity of compounds like this compound are also provided to facilitate further research in this promising area.
Introduction
Estrogens play a pivotal role in the development and progression of a significant proportion of breast cancers. Consequently, strategies aimed at antagonizing estrogen's effects are a cornerstone of breast cancer therapy. This compound, a naturally occurring compound, exhibits a complex and concentration-dependent interaction with the estrogen signaling cascade, acting as both a weak estrogen agonist and a potent anti-estrogen. This dual activity positions this compound as a compelling molecule for further investigation in the context of breast cancer prevention and treatment. This guide will dissect the multifaceted anti-estrogenic mechanisms of this compound.
Mechanisms of Anti-Estrogenic Action
This compound exerts its anti-estrogenic effects through several key mechanisms:
-
Competitive Binding to Estrogen Receptors (ERs): this compound can directly compete with the more potent endogenous estrogen, 17β-estradiol (E2), for binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While its binding affinity is lower than that of E2, at physiological concentrations, this compound can occupy ERs and prevent the binding of E2, thereby attenuating downstream estrogenic signaling. Some studies suggest a higher affinity of this compound for ERα over ERβ[1].
-
Inhibition of Aromatase: Aromatase is a key enzyme responsible for the final step in the biosynthesis of estrogens from androgens. This compound has been shown to act as a competitive inhibitor of aromatase, thereby reducing the local production of estrogens in tissues such as the breast. This reduction in endogenous estrogen levels contributes to its overall anti-estrogenic effect[2].
-
Modulation of Estrogen-Responsive Gene Expression: By binding to ERs, this compound can modulate the transcription of estrogen-responsive genes. While it can weakly activate the expression of some estrogen-dependent genes at certain concentrations, it can also inhibit the E2-induced expression of key proliferative genes like pS2 (TFF1) and cyclin D1[3][4].
-
Interference with Cell Signaling Pathways: this compound has been demonstrated to modulate key signaling pathways involved in cell proliferation and survival, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways[5][6][7].
Quantitative Data
The following tables summarize key quantitative data regarding the anti-estrogenic properties of this compound.
Table 1: Inhibitory Constants (Ki) and IC50 Values for Aromatase Inhibition
| Compound | Enzyme Source | Substrate | Ki (µM) | IC50 (µM) | Reference |
| This compound | Human placental microsomes | Androstenedione | 14.4 | - | [2] |
| Aminoglutethimide (control) | Human placental microsomes | Androstenedione | 0.5 | - | [2] |
Table 2: IC50 Values for Inhibition of Breast Cancer Cell Proliferation
| Cell Line | Estrogen Receptor Status | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | ERα+/ERβ+ | This compound | 48 | ~73 | [8] |
| T-47D | ERα+/ERβ+ | This compound | - | >10 (inhibitory at higher concentrations) | [9] |
| MDA-MB-231 | ERα-/ERβ+ | This compound | 48 | ~73 | [8] |
Note: The proliferative effect of this compound on ER-positive cell lines like MCF-7 is complex and concentration-dependent. At lower concentrations (0.5-2 µM), it can stimulate proliferation, while at higher concentrations (>10 µM), it exhibits an inhibitory effect[9].
Signaling Pathways Modulated by this compound
This compound's anti-estrogenic and anti-proliferative effects are mediated through its interaction with critical intracellular signaling pathways.
MAPK Signaling Pathway
The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival. This compound has been shown to inhibit this pathway at multiple levels.
Caption: this compound inhibits the MAPK signaling pathway by reducing the phosphorylation of ERK, a key downstream kinase, thereby impeding the signaling cascade that promotes cell proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and proliferation. This compound can interfere with this pathway, leading to cell cycle arrest.
Caption: this compound inhibits the PI3K/Akt pathway by reducing Akt phosphorylation and downregulating Cyclin D1/CDK4/6 expression, leading to G1 phase cell cycle arrest.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-estrogenic properties of this compound.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor.
Caption: Workflow for the competitive estrogen receptor binding assay.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue, or use purified recombinant human ERα or ERβ.
-
Radioligand: Use a constant, saturating concentration of radiolabeled 17β-estradiol (e.g., [³H]E2).
-
Competitor: Prepare serial dilutions of this compound and a known competitor (e.g., unlabeled E2) in a suitable buffer.
-
Incubation: Incubate the receptor preparation with the radioligand in the presence of varying concentrations of this compound or the unlabeled E2 control. A tube with only the receptor and radioligand serves as the total binding control, and a tube with a large excess of unlabeled E2 is used to determine non-specific binding.
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.
Protocol:
-
Enzyme Source: Use human placental microsomes or recombinant human aromatase as the enzyme source.
-
Substrate: Use a radiolabeled androgen substrate, such as [1β-³H]-androst-4-ene-3,17-dione.
-
Inhibitor: Prepare serial dilutions of this compound and a known aromatase inhibitor (e.g., aminoglutethimide) as a positive control.
-
Reaction: Incubate the enzyme, substrate, and NADPH (as a cofactor) in the presence of varying concentrations of this compound or the control inhibitor.
-
Product Measurement: The aromatase reaction releases tritium from the substrate as ³H₂O. Stop the reaction and separate the ³H₂O from the remaining substrate using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the aqueous phase (containing ³H₂O) by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration and determine the IC50 and Ki values.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Protocol:
-
Cell Culture: Seed breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes
This technique is used to measure changes in the expression of specific genes in response to treatment.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound, E2, or a combination of both for a defined period.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., pS2, cyclin D1), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.
Conclusion
This compound demonstrates a complex and promising profile of anti-estrogenic activity. Its ability to competitively bind to estrogen receptors, inhibit aromatase, and modulate key cell signaling pathways underscores its potential as a chemopreventive and therapeutic agent in the context of hormone-dependent breast cancer. The concentration-dependent dual estrogenic/anti-estrogenic nature of this compound warrants further investigation to fully elucidate its therapeutic window and optimize its potential clinical applications. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate mechanisms of this compound and other phytoestrogens in the modulation of estrogen signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. style | Graphviz [graphviz.org]
- 7. Edge Attributes | Graphviz [graphviz.org]
- 8. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterolactone as a Biomarker for Whole Grain Intake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone, a mammalian lignan produced by the gut microbiota from plant lignan precursors, has emerged as a promising biomarker for whole grain intake. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, its formation, and its utility as a biomarker. It details the quantitative relationship between whole grain consumption and circulating this compound levels, provides in-depth experimental protocols for its measurement, and explores the cellular signaling pathways modulated by this bioactive compound. This document is intended to serve as a valuable resource for researchers and professionals in nutrition, clinical chemistry, and drug development.
Introduction
The consumption of whole grains is consistently associated with a reduced risk of chronic diseases, including cardiovascular disease, type 2 diabetes, and certain types of cancer.[1] These health benefits are attributed to the complex interplay of bioactive compounds present in whole grains, including dietary fiber, vitamins, minerals, and phytochemicals such as plant lignans.[2][3] this compound is an endogenously produced metabolite derived from the microbial fermentation of plant lignans, primarily found in the outer layers of grains.[4] As such, its concentration in biological fluids can serve as an objective measure of whole grain consumption, overcoming the inherent limitations of self-reported dietary intake data. This guide will delve into the technical aspects of utilizing this compound as a biomarker, from dietary sources to cellular mechanisms of action.
Lignan Content of Whole Grains
The primary dietary precursors to this compound are plant lignans, with secoisolariciresinol and matairesinol being among the most studied.[2] Whole grains, particularly rye and wheat, are significant sources of these lignans. The concentration of specific lignans can vary considerably between different types of grains and even between cultivars of the same grain.
Table 1: Lignan Content in Selected Whole Grains (µ g/100g dry weight)
| Lignan | Rye | Wheat | Oat | Barley |
| Secoisolariciresinol | 80 - 250 | 20 - 150 | 5 - 30 | 10 - 50 |
| Matairesinol | 50 - 200 | 30 - 120 | 10 - 40 | 15 - 60 |
| Pinoresinol | 100 - 300 | 50 - 180 | 20 - 70 | 30 - 80 |
| Lariciresinol | 150 - 400 | 80 - 250 | 30 - 90 | 40 - 100 |
| Total Lignans | 380 - 1150 | 180 - 700 | 65 - 230 | 95 - 290 |
Note: Values are approximate ranges compiled from multiple sources and can be influenced by factors such as grain variety, growing conditions, and analytical methods.
Metabolism of Plant Lignans to this compound
The conversion of plant lignans to this compound is a multi-step process mediated by the gut microbiota. Plant lignans are ingested as glycosides, which are first hydrolyzed by intestinal enzymes to their aglycone forms. These aglycones then undergo a series of demethylation, dehydroxylation, and oxidation reactions by specific anaerobic bacteria in the colon to form enterodiol, which is subsequently oxidized to this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Consumption of wholemeal rye bread increases serum concentrations and urinary excretion of this compound compared with consumption of white wheat bread in healthy Finnish men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rye bread in the diet of pigs enhances the formation of this compound and increases its levels in plasma, urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole grain food intake elevates serum this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Enterolactone Precursors for Researchers and Drug Development Professionals
An in-depth exploration of the dietary origins of enterolactone precursors, their quantitative analysis, and the molecular pathways they influence.
This technical guide provides a comprehensive overview of the natural sources of this compound precursors, primarily plant lignans, for researchers, scientists, and drug development professionals. This compound, a mammalian metabolite of dietary lignans, has garnered significant scientific interest due to its potential health benefits, including a reduced risk of hormone-dependent cancers and cardiovascular diseases. This document details the major dietary sources of its precursors, presents quantitative data on their concentrations, outlines experimental protocols for their analysis, and illustrates the key signaling pathways modulated by this compound.
Principal Natural Sources of this compound Precursors
This compound is not found in plants but is synthesized by the gut microbiota from various dietary precursors known as plant lignans. The primary precursors are secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol.[1] These compounds are widely distributed in the plant kingdom, with some sources being particularly rich in specific lignans.
Flaxseed (Linum usitatissimum) stands out as the most concentrated source of this compound precursors, particularly SDG.[2][3][4][5][6] It contains significantly higher amounts of lignans compared to most other food sources.[5]
Sesame seeds (Sesamum indicum) are another exceptionally rich source of lignans, primarily sesamin and sesamolin, which can also be metabolized to this compound.[7][8][9][10][11]
Other significant dietary sources include:
-
Whole Grains: Rye, wheat, barley, and oats are good sources of various lignans.[7][12] The lignans are predominantly located in the outer layers of the grains.[7]
-
Vegetables: The Brassica family (e.g., broccoli, cabbage, and kale) contains notable amounts of pinoresinol and lariciresinol.[7][13][14]
-
Fruits: Berries are a particularly good source of lignans among fruits.[1][15]
-
Nuts and Legumes: Various nuts and legumes also contribute to the dietary intake of lignan precursors.[1][7]
Quantitative Data on this compound Precursors in Foods
The concentration of lignans can vary significantly depending on the plant variety, growing conditions, and processing methods. The following tables summarize the quantitative data for the main this compound precursors in various food sources.
Table 1: Lignan Content in Seeds and Nuts (mg/100g)
| Food Source | Secoisolariciresinol (SDG) | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | References |
| Flaxseed | 294.21 - 379012 | 0.55 - 11 | 3.32 - 27 | 3.04 | up to 800 times more than other foods | [3][5][6][7][16] |
| Sesame Seed | - | 1.16 | 9470 | - | 29331 - 53808 | [7][8][9][11][13][14] |
| Cashew Nut | - | - | - | - | 56.33 | [7] |
| Sunflower Seed | - | - | - | - | - | [1] |
| Pumpkin Seed | - | - | - | - | - | [1] |
Table 2: Lignan Content in Grains and Grain Products (μ g/100g )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | References |
| Rye | - | - | - | - | 7 - 764 | [2][7][11][12][14][17] |
| Wheat | - | - | - | - | 7 - 764 | [2][7][11][12][14][17] |
| Barley | - | - | - | - | 7 - 764 | [2][7][11][12][14][17] |
| Oats | - | - | - | - | 7 - 764 | [2][7][11][12][14][17] |
| Buckwheat | - | - | - | - | - | [7] |
| Millet | - | - | - | - | - | [7] |
Table 3: Lignan Content in Vegetables (μ g/100g )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | References |
| Broccoli | - | - | - | - | 185 - 2321 | [7][13][14] |
| Cabbage | - | - | - | - | 185 - 2321 | [7][13][14] |
| Kale | - | - | - | - | 185 - 2321 | [7][13][14] |
| Carrots | - | - | - | - | 113 - 273 | [7] |
| Peppers | - | - | - | - | 113 - 273 | [7] |
| French Beans | - | - | - | - | 113 - 273 | [7] |
Table 4: Lignan Content in Fruits (μ g/100g )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | References |
| Apricots | - | - | - | - | 1157 | [7] |
| Strawberries | - | - | - | - | - | [15] |
| Cloudberry | - | - | - | - | - | [15] |
| Grapes (green) | - | - | - | - | - | [7] |
| Kiwi | - | - | - | - | - | [7] |
Experimental Protocols for Lignan Analysis
Accurate quantification of this compound precursors in food matrices is crucial for research and development. The following sections provide an overview of established methodologies.
Sample Preparation and Extraction
-
Grinding and Defatting: Solid food samples are typically freeze-dried and ground to a fine powder to increase the surface area for extraction. For oil-rich samples like flaxseed, a defatting step using a nonpolar solvent (e.g., petroleum ether or hexane) is often necessary.[15]
-
Extraction: Lignans are extracted from the defatted material using a polar solvent. Common solvent systems include:
-
Hydrolysis: Lignans in plants often exist as glycosides or are ester-linked to other molecules. A hydrolysis step is required to release the free lignan aglycones for analysis. This can be achieved through:
-
Purification: The crude extract is often purified to remove interfering compounds. Solid-phase extraction (SPE) with C18 cartridges is a common method for this purpose.[1][14][18]
Analytical Techniques for Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a widely used method for quantifying lignans. A reverse-phase C18 column is typically employed with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[1][14][18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for lignan analysis. Derivatization of the lignans to make them more volatile (e.g., silylation) is usually required before injection into the GC system.[9][17][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of lignans in complex food matrices, often without the need for extensive sample cleanup.[3]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Lignan Analysis
The following diagram illustrates a typical experimental workflow for the extraction and analysis of lignans from a food matrix.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, particularly in the context of cancer and cardiovascular disease.
This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogen signaling.[7][8][12] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the cellular context and the concentration of endogenous estrogens.
This compound has been shown to influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and differentiation.[11]
This compound can also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, this compound may exert anti-inflammatory and anti-cancer effects.[2]
Conclusion
This technical guide has provided a detailed overview of the natural sources of this compound precursors, their quantitative distribution in various foods, established analytical methodologies, and the key molecular signaling pathways they influence. For researchers and professionals in drug development, a thorough understanding of these aspects is fundamental for harnessing the therapeutic potential of these dietary compounds. The data and protocols presented herein serve as a valuable resource for further investigation into the role of this compound and its precursors in human health and disease, and for the development of novel functional foods and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. cambridge.org [cambridge.org]
- 3. Dietary Lignans: Definition, Description and Research Trends in Databases Development | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Dietary lignans: physiology and potential for cardiovascular disease risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Enterolactone Enigma: A Technical Guide to Inter-individual Variation in Production and its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone, a key mammalian lignan metabolite derived from dietary plant precursors, has garnered significant scientific interest for its potential role in mitigating the risk of hormone-dependent cancers and cardiovascular diseases. However, its production is characterized by substantial inter-individual variation, a factor that complicates the interpretation of epidemiological studies and the development of targeted therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the core factors driving this variability, from dietary intake and gut microbiota composition to host genetics and lifestyle influences. We present a synthesis of current quantitative data, detailed experimental protocols for the study of this compound metabolism, and visualizations of the key metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the field.
Introduction
The biological activities of dietary lignans, abundant in foods such as flaxseed, whole grains, and vegetables, are largely dependent on their bioconversion by the gut microbiota into the more bioavailable and biologically active enterolignans, primarily this compound and enterodiol.[1] this compound, in particular, has been the subject of extensive research due to its estrogenic and anti-estrogenic properties, which are thought to underpin its potential health benefits.[2] A critical challenge in this field is the profound variability observed in this compound production among individuals, even with similar dietary lignan intake.[3] This guide delves into the multifaceted nature of this variation, providing a technical framework for its investigation.
Factors Influencing Inter-individual Variation in this compound Production
The capacity to produce this compound is not universal and is influenced by a complex interplay of dietary, microbial, and host factors.[3][4]
Dietary Lignan Intake
The primary prerequisite for this compound production is the consumption of plant lignans, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[2] The quantity and type of lignan precursors in the diet directly impact the potential for this compound synthesis.
Gut Microbiota Composition and Activity
The gut microbiome is the central determinant of this compound production.[5][6] Specific bacterial species are required to carry out the multi-step conversion of plant lignans to this compound. This process involves deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[1] Individuals are often categorized as high, low, or non-producers of this compound based on the composition and metabolic capacity of their gut microbiota.[5] Key bacterial families associated with higher this compound production include Ruminococcaceae and Lachnospiraceae.[5]
Host Factors
Host-specific characteristics also contribute significantly to the observed variation:
-
Genetics: Polymorphisms in genes involved in steroid and xenobiotic metabolism may influence the metabolism and excretion of this compound.[7]
-
Age and Sex: Some studies have reported differences in this compound levels based on age and sex.[3]
-
Body Mass Index (BMI): An inverse association between BMI and plasma this compound concentrations has been observed in several studies.[3]
-
Antibiotic Use: The use of antibiotics can drastically alter the gut microbial landscape, significantly reducing or eliminating the capacity for this compound production.[8]
Quantitative Data on this compound Production
The following tables summarize key quantitative data related to inter-individual variation in this compound production.
Table 1: Plasma this compound Concentrations in Different Populations
| Population/Study Cohort | Number of Participants | Median Plasma this compound (nmol/L) | Range (nmol/L) | Reference |
| Finnish Men (25-64 y) | 1190 | 13.8 | 0 - 95.6 | [9] |
| Finnish Women (25-64 y) | 1190 | 16.6 | 0 - 182.6 | [9] |
| Postmenopausal Women (Tromsø, Norway) | 616 | 16.7 | 0.3 - 176.9 | [9] |
| Men's Lifestyle Validation Study | 303 | - | Average: 29.3 nM | [10] |
Table 2: Impact of Lignan Intake and Gut Microbiota on Plasma this compound Levels
| Condition | Mean Plasma this compound (nM) | Reference |
| Low Lignan Intake & Low "Species Score" | 15.3 | [10] |
| High Lignan Intake & Low "Species Score" | 24.7 | [10] |
| Low Lignan Intake & High "Species Score" | 27.9 | [10] |
| High Lignan Intake & High "Species Score" | 47.1 | [10] |
Table 3: Relative Abundance of Key Bacterial Families in Enterolignan Producers vs. Non-Producers
| Bacterial Family | Producers (Relative Abundance) | Non-Producers (Relative Abundance) | Significance | Reference |
| Ruminococcaceae | Significantly Higher | Significantly Lower | p < 0.05 | [5] |
| Lachnospiraceae | Significantly Higher | Significantly Lower | p < 0.05 | [5] |
| Enterobacteriaceae | Significantly Lower | Significantly Higher | p < 0.05 | [5] |
Experimental Protocols
Quantification of this compound in Biological Samples (Plasma) by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound and its conjugates in human plasma.
4.1.1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of plasma, add an appropriate internal standard (e.g., ¹³C₃-labeled this compound) to correct for analytical variability.
-
For Total this compound (Optional): To quantify total this compound (free + conjugated), incubate the sample with β-glucuronidase and sulfatase to deconjugate the metabolites.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.
-
Vortex and Incubate: Vortex the mixture briefly and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and its internal standard for quantification.[8][11]
In Vitro Anaerobic Fermentation of Lignans with Human Fecal Microbiota
This protocol simulates the colonic environment to study the conversion of lignans to this compound by the gut microbiota.
4.2.1. Preparation of Fecal Inoculum
-
Fecal Sample Collection: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Anaerobic Conditions: All subsequent steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).
-
Homogenization: Homogenize the fecal sample (e.g., 1:5 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like L-cysteine HCl).
-
Filtration: Filter the fecal slurry through several layers of sterile cheesecloth to remove large particulate matter.
4.2.2. Fermentation
-
Basal Medium: Prepare a sterile, anaerobic basal medium containing nutrients for bacterial growth (e.g., peptone, yeast extract, salts).
-
Substrate Addition: Add the lignan substrate (e.g., secoisolariciresinol diglycoside - SDG) to the basal medium at a defined concentration.
-
Inoculation: Inoculate the medium with the prepared fecal slurry (e.g., 10% v/v).
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours), with gentle shaking.
-
Sampling: Collect samples at different time points to monitor the conversion of the precursor and the formation of this compound.
4.2.3. Sample Analysis
-
Samples collected from the fermentation can be analyzed for this compound and its precursors using LC-MS/MS as described in section 4.1.
Visualization of Key Pathways
Metabolic Pathway of this compound Production
The bioconversion of dietary lignans to this compound is a multi-step process mediated by a consortium of gut bacteria. The following diagram illustrates the key transformations.
Experimental Workflow for In Vitro Fermentation
The following diagram outlines a typical experimental workflow for studying lignan metabolism using an in vitro fermentation model.
This compound Signaling Pathways
This compound can exert its biological effects by modulating key cellular signaling pathways, including the estrogen receptor (ER) pathway and downstream cascades like MAPK/ERK and PI3K/Akt.
Conclusion and Future Directions
The significant inter-individual variation in this compound production presents both a challenge and an opportunity in nutritional and pharmaceutical research. Understanding the drivers of this variability is crucial for the development of personalized nutrition strategies and for identifying individuals who are most likely to benefit from lignan-rich diets or this compound-based therapies. Future research should focus on elucidating the specific enzymatic pathways within the gut microbiome responsible for this compound synthesis, identifying novel microbial players, and further exploring the impact of host genetics on this compound metabolism. The integration of multi-omics approaches, combining metagenomics, metabolomics, and transcriptomics, will be instrumental in unraveling the complex interplay between diet, the microbiome, and the host in determining this compound producer status. This knowledge will pave the way for the rational design of interventions aimed at modulating the gut microbiota to enhance this compound production and, consequently, promote human health.
References
- 1. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dwscientific.com [dwscientific.com]
- 5. In vitro metabolism of plant lignans: new precursors of mammalian lignans this compound and enterodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conventional culture methods with commercially available media unveil the presence of novel culturable bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anis.au.dk [anis.au.dk]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free this compound in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Health Benefits Associated with High Enterolactone Levels
Abstract
This compound is a bioactive mammalian lignan produced by the gut microbiota from dietary plant lignans found in foods such as flaxseed, whole grains, seeds, and vegetables.[1][2][3][4] A growing body of evidence from epidemiological, clinical, and laboratory studies indicates a significant association between higher circulating levels of this compound and a reduced risk of various chronic diseases.[1][4][5] This technical guide provides a comprehensive overview of the health benefits linked to high this compound levels, focusing on its role in cancer, cardiovascular disease, and type 2 diabetes. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Health Benefits and Quantitative Epidemiological Data
High circulating this compound concentrations have been consistently associated with protective effects against several major chronic diseases. The data presented below summarizes key findings from prospective and case-control studies.
Cancer
This compound has demonstrated potent anti-cancer properties against various cancers, including breast, prostate, and colorectal cancer.[1][5] Its mechanisms involve the inhibition of cancer cell proliferation, survival, angiogenesis, and metastasis.[1][5]
Table 1: Association Between this compound Levels and Cancer Risk
| Cancer Type | Study Population | Comparison | Risk Metric (95% CI) | Reference |
| Breast Cancer | Postmenopausal Women (Eastern Finland) | Highest vs. Lowest Quintile (Serum) | OR: 0.38 (0.18–0.77) | --INVALID-LINK--[6] |
| Breast Cancer | Postmenopausal Women (Malmö Diet and Cancer Cohort) | >16 nmol/L vs. <16 nmol/L (Plasma) | OR: 0.75 (0.58–0.98) | [1][7] |
| Breast Cancer | Postmenopausal Women (Prognosis Follow-up Study) | Per 10 nmol/L increase (Serum) | HR (All-Cause Mortality): 0.94 (0.90–0.98) | [1] |
| Breast Cancer | Postmenopausal Women (Prognosis Follow-up Study) | Per 10 nmol/L increase (Serum) | HR (Breast Cancer-Specific Mortality): 0.94 (0.89–0.99) | [1] |
| Prostate Cancer | Men with Localized Prostate Cancer | Higher this compound vs. Lower (Serum) | Inverse correlation with Ki67 proliferation index | [8] |
Cardiovascular Disease (CVD)
Elevated this compound levels are linked to a reduced risk of cardiovascular events and mortality. This association is often stronger in conjunction with a healthy dietary pattern.[9][10]
Table 2: Association Between this compound Levels and Cardiovascular Disease Risk
| Endpoint | Study Population | Comparison | Risk Metric (95% CI) | Reference |
| Acute Coronary Events | Middle-aged Men (Eastern Finland) | Highest vs. Lowest Quarter (>30.1 nmol/L) | RR: 0.41 (0.24-0.78) (Adjusted) | --INVALID-LINK--[11] |
| Coronary Heart Disease | Finnish Male Smokers | Highest vs. Lowest Quintile (Serum) | RR: 0.63 (0.33–1.11) | [12] |
| CHD Mortality | Middle-aged Finnish Men | Highest vs. Lowest Quartile (Serum) | RR: 0.44 (0.20–0.96) | [10] |
| CVD Mortality | Middle-aged Finnish Men | Highest vs. Lowest Quartile (Serum) | RR: 0.55 (0.29–1.01) | [10] |
| Coronary Artery Disease | US Men and Women | High this compound / Low TMAO Profile | OR: 0.58 (0.38-0.90) | [9] |
Type 2 Diabetes (T2D)
Prospective studies have demonstrated a significant inverse association between urinary and plasma this compound concentrations and the risk of developing type 2 diabetes.[13][14][15]
Table 3: Association Between this compound Levels and Type 2 Diabetes Risk
| Endpoint | Study Population | Comparison | Risk Metric (95% CI) | Reference |
| Type 2 Diabetes | US Women (NHS and NHSII) | Highest vs. Lowest Quartile (Urinary) | OR: 0.62 (0.44–0.88) | --INVALID-LINK--[13][16] |
| All-Cause Mortality in T2D | Danish Men and Women with T2D | Highest vs. Lowest Quartile (Plasma) | HR: 0.63 (0.48–0.84) | [15] |
| All-Cause Mortality in T2D | Danish Men and Women with T2D | Per doubling in concentration (Plasma) | HR: 0.91 (0.85–0.96) | [15] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects through the modulation of several key cellular signaling pathways. These pathways are central to processes like cell growth, inflammation, and apoptosis.
Inhibition of IGF-1 Receptor Signaling
In prostate cancer cells, this compound has been shown to inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor pathway, which is critical for cancer cell growth and progression.[17] It suppresses the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[17] This leads to decreased phosphorylation of targets like p70S6K1 and GSK-3β, and reduced expression of cyclin D1, ultimately inhibiting cell proliferation and migration.[17]
Modulation of NF-κB Signaling
This compound exhibits anti-inflammatory effects by modulating the Nuclear Factor-kappaB (NF-κB) signaling pathway.[18][19] In inflammatory conditions, NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory cytokines like TNF-α. This compound prevents the degradation of the inhibitory protein I-κB, which in turn sequesters NF-κB in the cytoplasm, preventing its activation and subsequent inflammatory response.[18][19][20]
Estrogenic Signaling Pathways
As a phytoestrogen, this compound can modulate estrogen signaling. Studies have shown that this compound and its precursors can activate the Erk1/2 and PI3K/Akt pathways, which are involved in non-genomic estrogen signaling.[21][22] However, only this compound appears to positively affect specific downstream functions like cell cycle progression, suggesting a directional modulation of the signaling cascade.[21][22]
Experimental Protocols
Accurate quantification of this compound and the investigation of its cellular effects are crucial for research. This section outlines key methodologies.
Quantification of this compound in Serum/Plasma
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[23] Time-resolved fluoroimmunoassay (TR-FIA) has also been widely used in epidemiological studies.[1][7][11]
Protocol: Sample Preparation for LC-MS/MS (with Hydrolysis) [2][23]
-
Sample Thawing: Thaw serum or plasma samples on ice.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated this compound) to each sample, standard, and quality control.
-
Enzymatic Hydrolysis: To measure total this compound (free + conjugated), enzymatic hydrolysis is required.
-
Liquid-Liquid Extraction:
-
Solvent Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
In Vitro Cell Proliferation Assay
Method: Western Blotting for Proliferation Markers (e.g., Ki67) and cell viability assays.
Protocol: Western Blotting for IGF-1R Pathway Proteins [17]
-
Cell Culture: Culture human prostate cancer cells (e.g., PC-3) in appropriate media.
-
Serum Starvation: Starve cells in serum-free medium for 24 hours to reduce basal signaling activity.
-
Treatment:
-
Pre-treat cells with varying, nutritionally relevant concentrations of this compound (e.g., 20–60 μmol/L) for 30 minutes.
-
Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes (for short-term phosphorylation events) or longer (e.g., 6 hours, for protein expression changes).
-
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, Cyclin D1, GAPDH).
-
Wash and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis, normalizing target protein levels to a loading control (e.g., GAPDH).[17]
Metabolism and Bioavailability
This compound is not ingested directly but is a product of microbial metabolism. Plant lignans, such as secoisolariciresinol and matairesinol, are converted by the gut microbiota into the enterolignans enterodiol and this compound.[2][3][4] This conversion involves multiple enzymatic steps, including deglycosylation, demethylation, and dehydroxylation.[2]
The bioavailability and circulating levels of this compound vary significantly among individuals. This variability is influenced by:
-
Dietary Intake: The quantity and source of plant lignans.[2][4]
-
Gut Microbiota Composition: The presence and abundance of specific bacteria (e.g., from the Ruminococcaceae and Lachnospiraceae families) are crucial for efficient conversion.[24][25]
-
Host Factors: Use of antibiotics, smoking, and obesity can negatively affect this compound production.[4][7][15]
Once absorbed, this compound undergoes enterohepatic circulation and is conjugated in the liver to form glucuronides and sulfates, which are the main forms found in plasma and urine.[2][26]
Conclusion
High circulating levels of this compound are strongly associated with a reduced risk of several chronic diseases, including major cancers, cardiovascular disease, and type 2 diabetes. Its health benefits are mediated through the modulation of key signaling pathways involved in cell proliferation and inflammation. The significant inter-individual variation in this compound production, driven by diet and gut microbiota, underscores the importance of personalized nutrition strategies. Further research into the specific microbial strains and enzymatic pathways involved in lignan metabolism will be critical for developing targeted therapeutic and nutraceutical interventions.
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lignans and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Flaxseed-Derived this compound Is Inversely Associated with Tumor Cell Proliferation in Men with Localized Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived metabolites and risk of coronary artery disease: a prospective study among US men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Risk of acute coronary events according to serum concentrations of this compound: a prospective population-based case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Gut Microbiota Metabolites of Dietary Lignans and Risk of Type 2 Diabetes: A Prospective Investigation in Two Cohorts of U.S. Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lignans, a plant-based compound, may have protective effects against type 2 diabetes | Plants And Animals [labroots.com]
- 15. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enterodiol and this compound modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 22. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serum this compound concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Uptake and metabolism of this compound and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Enterolactone in Hormone-Dependent Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables.[1][2] Emerging as a significant molecule in cancer research, ENL has demonstrated a complex and multifaceted role in the progression of hormone-dependent cancers, including breast and prostate cancer. Its mechanisms of action are diverse, ranging from modulation of hormone receptor signaling to inhibition of key enzymes involved in steroidogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on hormone-dependent cancers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on hormone-dependent cancer cells.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| LNCaP | Prostate Cancer | 60 µM | 57.5% reduction in cell density after 72h | [3] |
| LNCaP | Prostate Cancer | 0-100 µM | Dose-dependent inhibition of cell growth (12-63% over 24-72h) | [4] |
| PC-3 | Prostate Cancer | 20-60 µM | Inhibition of IGF-1-induced proliferation and migration | [5] |
| Various Prostate | Prostate Cancer | 20 µM | Significant restriction of proliferation | [6][7] |
| MCF-7 | Breast Cancer | 0.5-2 µM | Stimulated proliferation (when used alone) | [8] |
| MCF-7 | Breast Cancer | >10 µM | Significant inhibition of cell growth | [8] |
| MCF-7 | Breast Cancer | 1 nM E2 + 0.5-2 µM ENL | Inhibition of E2-stimulated proliferation | [8] |
| MDA-MB-231 | Breast Cancer | 261.9 ± 10.5 µM | IC50 for antiproliferative effect (48h) | [9] |
| Colo 201 | Colon Cancer | 118.4 µM | IC50 for cell growth suppression (72h) | [10][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Athymic Mice | Colon Cancer (Colo 201 xenograft) | 10 mg/kg (s.c., 3x/week) | Significant inhibition of tumor growth | [10][11] |
| Rats (DMBA-induced) | Mammary Carcinoma | 10 mg/kg/day (p.o., 7 weeks) | Significantly inhibited tumor growth | [12] |
Table 3: Enzyme Inhibition by this compound
| Enzyme | Substrate | Ki Value | Inhibition Type | Reference |
| Aromatase | Androstenedione | 14.4 µM | Competitive | [13] |
| Aromatase | Testosterone | - | Competitive | [14] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on hormone-dependent cancers by modulating several critical signaling pathways. These are visually represented in the following diagrams.
Estrogen Receptor (ER) Signaling
This compound can act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties depending on the cellular context and concentration.[15][16] It can directly bind to estrogen receptors, influencing the transcription of estrogen-responsive genes.[17][18]
Androgen Receptor (AR) and Downstream Signaling in Prostate Cancer
In prostate cancer, this compound has been shown to interfere with pathways that are critical for cell proliferation and survival. It can modulate the expression of genes involved in the cell cycle and apoptosis.[7][19]
Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling
This compound can inhibit the IGF-1R signaling pathway, which is crucial for the growth and progression of many cancers, including hormone-insensitive prostate cancer.[5][20]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these findings.
Cell Proliferation and Viability Assays
-
MTT Assay:
-
Cell Seeding: Cancer cell lines (e.g., LNCaP, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[4][21][22]
-
-
Trypan Blue Exclusion Assay:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the MTT assay.
-
Cell Harvesting: Cells are harvested by trypsinization and resuspended in complete medium.
-
Staining: An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer. The percentage of viable cells is calculated.[4][21]
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with this compound for the desired duration.
-
Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4][22]
-
Gene Expression Analysis
-
Real-Time PCR (RT-PCR):
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[21]
-
In Vivo Tumor Xenograft Studies
-
Animal Model:
-
Treatment Protocol:
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Mice are randomly assigned to treatment and control groups.
-
This compound Administration: this compound is administered via a specified route (e.g., subcutaneous injection) at a defined dose and schedule (e.g., 10 mg/kg, 3 times per week). The control group receives the vehicle.[10][11]
-
-
Outcome Measurement:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice a week) using calipers, and the volume is calculated (e.g., Volume = (length x width²)/2).
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[10][11]
-
Conclusion
This compound demonstrates significant potential as a chemopreventive and therapeutic agent in hormone-dependent cancers. Its ability to modulate key signaling pathways, including those governed by estrogen and androgen receptors, as well as growth factor receptors, underscores its pleiotropic anti-cancer effects. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further investigation. The detailed experimental protocols outlined in this guide offer a foundation for future research aimed at elucidating the precise mechanisms of action and translating these preclinical findings into clinical applications for the management of hormone-dependent malignancies. Further research, including well-designed clinical trials, is warranted to fully establish the therapeutic utility of this compound in oncology.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bcerp.org [bcerp.org]
- 3. This compound restricts the proliferation of the LNCaP human prostate cancer cell line in vitro. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-proliferative effects of this compound in prostate cancer cells: evidence for the role of DNA licencing genes, mi-R106b cluster expression, and PTEN dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the growth of 7,12-dimethylbenz(a)anthracene-induced mammary carcinomas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lignans and flavonoids inhibit aromatase enzyme in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human aromatase by mammalian lignans and isoflavonoid phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utupub.fi [utupub.fi]
- 16. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 17. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The Anti-Proliferative Effects of this compound in Prostate Cancer Cells: Evidence for the Role of DNA Licencing Genes, mi-R106b Cluster Expression, and PTEN Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound Suppresses Proliferation, Migration and Metastasis of MDA-MB-231 Breast Cancer Cells Through Inhibition of uPA Induced Plasmin Activation and MMPs-Mediated ECM Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: A novel radiosensitizer for human breast cancer cell lines through impaired DNA repair and increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Enterolactone in Human Plasma Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterolactone is a lignan produced in the human gut through the metabolic action of intestinal bacteria on plant-based precursors.[1][2] As a phytoestrogen, this compound has garnered significant interest in clinical and drug development research due to its structural similarity to endogenous estrogens and its potential role in the prevention and progression of hormone-dependent cancers and other diseases.[3][4] Accurate and precise quantification of this compound in human plasma is crucial for understanding its bioavailability, pharmacokinetics, and association with health outcomes.[3] This application note details a robust and sensitive method for the quantification of total and conjugated this compound in human plasma using LC-MS/MS.
Two primary approaches for this compound quantification in plasma are described: one for measuring total this compound (involving enzymatic hydrolysis) and a high-throughput method for the direct quantification of free this compound and its primary conjugated forms, this compound glucuronide and this compound sulfate.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in human plasma.
Method 1: Quantification of Total this compound
This protocol involves an enzymatic hydrolysis step to release free this compound from its glucuronide and sulfate conjugates, allowing for the measurement of the total this compound concentration.[3][6]
1. Materials and Reagents
-
This compound standard
-
¹³C₃-labeled this compound (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (ACN), HPLC grade[5]
-
Methanol (MeOH), HPLC grade[5]
-
Formic acid, LC-MS grade[5]
-
Ultrapure water
-
Human plasma (pooled, for calibration standards and QCs)[5]
2. Sample Preparation
-
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of ¹³C₃-enterolactone internal standard.[3]
-
Enzymatic Hydrolysis: Add 500 µL of sodium acetate buffer (pH 5.0) containing β-glucuronidase/sulfatase. Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation.[7]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, add 1 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.[7]
Method 2: High-Throughput Direct Quantification of Free and Conjugated this compound
This method allows for the simultaneous quantification of this compound, this compound glucuronide, and this compound sulfate without an enzymatic hydrolysis step, enabling a shorter sample preparation time.[4][5]
1. Materials and Reagents
-
This compound, this compound glucuronide, and this compound sulfate standards[5]
-
Internal Standard (e.g., glycocholic acid)[5]
-
Acetonitrile (ACN), HPLC grade[5]
-
Methanol (MeOH), HPLC grade[5]
-
Formic acid, LC-MS grade[5]
-
Ultrapure water
-
Human plasma[5]
2. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of a mixture of acetonitrile and methanol (containing the internal standard) to precipitate proteins.[5]
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Dilution: Transfer the supernatant to a new plate and dilute with ultrapure water.[5]
-
Injection: The samples are then ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.[3]
| Parameter | Setting |
| LC System | High-performance or ultra-high-performance liquid chromatography system[3] |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Gradient | Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min, hold for 0.2 min[5] |
| Flow Rate | 0.2-0.4 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5-10 µL[3] |
| Mass Spectrometer | Triple quadrupole mass spectrometer[3] |
| Ionization Source | Electrospray Ionization (ESI), negative mode[5] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[3] |
MRM Transitions
The following table lists representative MRM transitions for this compound and its conjugates. The exact m/z values may vary slightly depending on the instrument calibration.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 297.1 | 253.1 |
| ¹³C₃-Enterolactone (IS) | 300.1 | 256.1 |
| This compound Glucuronide | 473.2 | 297.1 |
| This compound Sulfate | 377.1 | 297.1 |
Data Presentation
Method Validation Parameters
The performance of the LC-MS/MS method should be validated to ensure reliability. The table below summarizes typical performance characteristics reported in the literature for the high-throughput method.[4][5][8]
| Parameter | This compound Sulfate | This compound Glucuronide | Free this compound |
| LLOQ (pM) | 16 | 26 | 86 |
| Intra-batch Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-batch Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% | ± 15% |
For the total this compound method, a detection limit as low as 0.55 nM has been reported, with within-run relative standard deviations (RSD) of 3-6% and between-run RSD of 10-14%.[6]
Reported Plasma Concentrations of this compound
The concentration of this compound in human plasma can vary widely among individuals, influenced by factors such as diet, gut microbiome composition, sex, age, and BMI.[9][10] The following table provides a summary of reported this compound concentrations from various studies.
| Population/Study | Median Concentration (nmol/L) | Range (nmol/L) |
| Finnish Men[9] | 13.8 | 0 - 95.6 |
| Finnish Women[9] | 16.6 | 0 - 182.6 |
| Danish Diet, Cancer and Health cohort[11] | 10.9 | 1.3 - 59.6 |
| Healthy Men and Women[12] | ~12 (calculated from <20 nmol/L for 61.1%) | Not specified |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification in human plasma.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mammalian phytoestrogens: enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free this compound in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anis.au.dk [anis.au.dk]
- 6. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determinants of serum this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Explaining Interpersonal Variation in Plasma this compound Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Note: Quantification of Urinary Enterolactone Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Enterolactone is a mammalian lignan produced by the gut microbiota from plant-based precursors found in foods like flaxseed, whole grains, fruits, and vegetables.[1][2] As a phytoestrogen, this compound is of significant interest in clinical and nutritional research due to its potential roles in human health, including associations with reduced risks of certain hormone-dependent cancers and cardiovascular diseases.[2][3] Accurate and reliable quantification of this compound in biological fluids, particularly urine, is crucial for understanding its bioavailability, metabolism, and physiological effects.[1][2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique, gas chromatography-mass spectrometry (GC-MS) offers a robust and widely accessible alternative with high chromatographic resolution for this compound analysis.[1]
This application note provides a detailed protocol for the quantitative analysis of total this compound in human urine samples using GC-MS. The method involves enzymatic hydrolysis to release this compound from its conjugated forms (glucuronides and sulfates), followed by extraction, derivatization to increase volatility, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][4]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound in urine is depicted below.
Figure 1: Workflow for urinary this compound analysis by GC-MS.
Detailed Experimental Protocol
This protocol outlines the steps for the determination of total this compound in urine.
1. Materials and Reagents
-
Solvents: Diethyl ether, ethyl acetate, methanol, pyridine (anhydrous)
-
Reagents:
-
Standards:
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., ²H₆-enterolactone)[1]
-
-
Supplies:
2. Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot a known volume (e.g., 100 µL to 1 mL) of urine into a glass vial.[2]
-
Internal Standard Spiking: Add a known amount of deuterated this compound internal standard to each urine sample, calibrator, and quality control sample.[1][4]
-
Enzymatic Hydrolysis:
-
Extraction:
-
Supported Liquid Extraction (SLE): Load the hydrolyzed sample onto an SLE cartridge and allow it to absorb for 5 minutes. Elute with an organic solvent mixture such as 70:30 (v/v) diethyl ether:ethyl acetate.[1]
-
Solid-Phase Extraction (SPE): Alternatively, load the hydrolyzed sample onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the this compound with an appropriate organic solvent like methanol or ethyl acetate.[2]
-
-
Evaporation: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal evaporator at approximately 40°C.[1][2]
3. Derivatization
-
To the dried extract, add a silylating agent (e.g., 50 µL of BSTFA + 1% TMCS) and a solvent (e.g., 50 µL of anhydrous pyridine).[1]
-
Seal the vials tightly and heat at 60-70°C for 30-60 minutes to form the volatile trimethylsilyl (TMS) derivatives of this compound.[1][2]
-
Cool the samples to room temperature before GC-MS analysis.[1]
4. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[2]
-
Chromatographic Separation: Use a capillary column such as a DB-5ms with a suitable temperature gradient program to separate the analytes.[2][4]
-
Mass Spectrometric Detection: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to monitor characteristic ions for both the this compound-TMS derivative and the deuterated internal standard-TMS derivative for enhanced sensitivity and specificity.[1][4][5]
5. Quantification
Quantify the this compound concentration by creating a calibration curve from the analysis of standards with known concentrations. The ratio of the peak area of the analyte to the internal standard is used for quantification.
Quantitative Data Summary
The performance of the GC-MS method for this compound analysis is characterized by its precision and recovery.
| Parameter | Value | Reference(s) |
| Recovery | 96.6% - 105.5% | [5] |
| Within-Assay Imprecision | 0.8% - 15.2% (mean 8.7%) | [5] |
| Between-Assay Imprecision | 4.1% - 13.9% (mean 9.3%) | [5] |
| Limit of Detection (LOD) | 0.55 nM (in plasma) | [4] |
Note: The LOD is reported for plasma but provides an indication of the sensitivity achievable with GC-MS.[4]
Signaling Pathway
The biological effects of this compound are often attributed to its interaction with estrogen signaling pathways due to its structural similarity to endogenous estrogens.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotope dilution gas chromatographic-mass spectrometric method for the determination of lignans and isoflavonoids in human urine, including identification of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-based Detection of Enterolactone in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods such as flaxseed, sesame seeds, and whole grains[1]. As a phytoestrogen, this compound has garnered significant interest in research and drug development due to its potential role in modulating hormone-dependent cancers, cardiovascular disease, and other chronic conditions[2][3]. Its biological effects are believed to be mediated, in part, through interaction with estrogen signaling pathways[4][5][6][7]. Accurate quantification of this compound in serum is crucial for clinical and preclinical studies to assess dietary intake, evaluate its bioavailability, and understand its role in health and disease.
This document provides a detailed protocol for the quantification of this compound in human serum samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Biological Significance and Signaling Pathways
This compound is recognized for its selective estrogen receptor modulator (SERM) activity, showing a preference for estrogen receptor alpha (ERα)[5][6][7]. Upon binding to ERs, it can initiate a cascade of downstream signaling events. Additionally, this compound has been shown to modulate other key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical in regulating cell survival, proliferation, and migration[8][9][10]. The modulation of these pathways underscores the therapeutic potential of this compound.
Assay Principle
The this compound ELISA is a competitive immunoassay. Free this compound in the samples or standards competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific polyclonal antibody coated on the microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The bound enzyme activity is determined by adding a substrate that generates a colored product. The intensity of the color is measured spectrophotometrically, and the concentration of this compound is calculated from a standard curve.
Quantitative Data Summary
The following table summarizes representative this compound concentrations in human serum as measured by ELISA in different studies. These values can vary significantly between individuals due to diet and the composition of their gut microbiota[1].
| Population/Study Cohort | Sample Size (n) | Mean ± SD (ng/mL) | Median (ng/mL) | Range (ng/mL) | Reference |
| French Volunteers | 57 | 17.89 ± 11.71 | 13.68 | 1.94 - 57.17 | [11] |
| Colorectal Cancer Patients (Glucuronide) | 115 | - | 1.02 | - | [12] |
| Healthy Controls (Glucuronide) | 76 | - | 1.88 | - | [12] |
| Colorectal Cancer Patients (Sulfate) | 115 | - | 0.04 | - | [12] |
| Healthy Controls (Sulfate) | 76 | - | 0.08 | - | [12] |
Note: Concentrations in the colorectal cancer study were converted from nM to ng/mL for comparison, using a molecular weight of 298.32 g/mol for this compound.
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (e.g., Cayman Chemical, Cat. No. 500590 or equivalent)[3]
-
Serum samples
-
Adjustable pipettes and repeating pipettor
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Ultrapure water
-
Ethanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum centrifuge (optional)
Experimental Workflow
Detailed Methodologies
1. Serum Sample Preparation
-
Blood Collection: Collect whole blood in a serum separator tube or a tube without anticoagulant[13].
-
Clotting: Allow the blood to clot by leaving it undisturbed at room temperature for 30-60 minutes[14].
-
Centrifugation: Centrifuge the clotted blood at 1,000 x g for 10-20 minutes at 4°C[13].
-
Aliquoting: Carefully collect the supernatant (serum) and transfer it to clean polypropylene tubes. Avoid disturbing the cell pellet.
-
Storage: Assay the samples immediately or aliquot and store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles[13][15].
-
Pre-Assay Centrifugation: Before use, thaw the samples and centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates[15].
Note: Since this compound in serum is present as glucuronide and sulfate conjugates, some protocols may include an enzymatic hydrolysis step using β-glucuronidase and sulfatase to measure total this compound. However, some commercial ELISA kits, like the one from Cayman Chemical, utilize antibodies that recognize both free and conjugated forms, potentially making this step unnecessary[16].
2. ELISA Protocol (based on a competitive assay format)
This protocol is a general guideline and should be adapted based on the specific instructions provided with the chosen ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and tracers, according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve. A typical range is 15.6-2,500 pg/mL[3][17].
-
Plate Loading:
-
Add the appropriate volume of standards and prepared serum samples to the designated wells of the antibody-coated microplate.
-
Add the enzyme-labeled this compound tracer to each well.
-
Add the specific primary antibody to each well.
-
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 18 hours at 4°C)[3]. This allows for the competitive binding to occur.
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Development: Add the substrate solution (e.g., TMB or OPD) to each well. This substrate will be converted by the enzyme on the tracer to produce a colored product.
-
Second Incubation: Incubate the plate for a specified period (e.g., 90-120 minutes on an orbital shaker) to allow for color development[3].
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Reading: Immediately read the absorbance of each well using a microplate reader at the recommended wavelength (typically between 405 and 420 nm)[3].
Data Analysis
-
Standard Curve Generation: Average the duplicate or triplicate readings for each standard and sample. Subtract the average zero standard optical density (OD).
-
Plot the percentage of bound tracer (%B/B0) versus the concentration of the this compound standards. B is the OD of the sample or standard, and B0 is the OD of the zero standard (maximum binding).
-
Concentration Calculation: Determine the concentration of this compound in the serum samples by interpolating their %B/B0 values on the standard curve.
-
Multiply the calculated concentration by any dilution factor used during sample preparation.
Assay Validation and Performance
The performance characteristics of the this compound ELISA should be validated to ensure reliable results. Key parameters include:
| Parameter | Typical Value/Characteristic | Reference |
| Assay Range | 15.6 - 2,500 pg/mL | [3][17] |
| Sensitivity (80% B/B0) | ~70 pg/mL | [3][17] |
| Specificity | High for this compound. | [18][19] |
| Cross-Reactivity | Minimal with other lignans and steroids. (e.g., Enterodiol: ~0.05%; β-Estradiol: <0.01%) | [3] |
| Intra-assay Variation | < 7% | [11] |
| Inter-assay Variation | < 17% | [11] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing; Contaminated reagents. | Increase the number of wash steps; Use fresh reagents. |
| Low OD readings | Inactive reagents; Incorrect incubation times/temperatures. | Check reagent expiration dates and storage; Adhere strictly to the protocol. |
| Poor standard curve | Improper standard dilution; Pipetting errors. | Prepare fresh standards; Ensure accurate pipetting. |
| High variability between duplicates | Pipetting inconsistency; Inadequate mixing. | Use calibrated pipettes; Mix all reagents and samples thoroughly. |
Conclusion
The ELISA method provides a sensitive, specific, and high-throughput tool for the quantification of this compound in serum samples. Adherence to a validated protocol for sample preparation and assay procedure is critical for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the field to effectively measure this important biomarker and further investigate its role in human health and disease.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. utupub.fi [utupub.fi]
- 7. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 11. Validation of ELISAs for Isoflavones and this compound for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum this compound concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Processing of Samples - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 14. ELISA Sample preparation Guide [diagnopal.ca]
- 15. ELISA sample preparation | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. biocompare.com [biocompare.com]
- 18. Design and validation of a novel immunological test for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Enterolactone from Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a mammalian lignan metabolite derived from plant-based precursors found in foods such as flaxseed and whole grains.[1] Due to its potential health benefits, including anti-cancer properties, researchers are increasingly studying its effects in in-vitro cell culture models.[2] Accurate and reliable extraction and quantification of this compound from cell culture media are crucial for understanding its dose-dependent effects on cellular mechanisms. This document provides detailed protocols for the extraction of this compound from cell culture media, a comparison of common extraction methods, and an overview of subsequent analytical techniques.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method depends on factors such as the required purity of the extract, desired recovery rate, sample throughput, and available resources. The following table summarizes the performance of common extraction methods for this compound and similar compounds from biological matrices.
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Protein Precipitation | This compound | Cell Culture Media | Not explicitly stated, but serves as a crucial primary clean-up step. | - | Simple, fast, and removes the majority of protein interference. | May not remove other interfering substances; analyte can be lost in the precipitate. |
| Liquid-Liquid Extraction (LLE) | Paclitaxel (as an example of a secondary metabolite) | Plant Cell Culture | ~80-95% (Estimated) | - | Inexpensive, widely used, and effective for separating compounds based on their differential solubility. | Can be labor-intensive, prone to emulsion formation, and may have lower recovery for some compounds. |
| Solid-Phase Extraction (SPE) | Steroid Hormones | H295R Cell Culture Media | 98.2 - 109.4%[3] | <15%[3] | High recovery and selectivity, amenable to automation, and can provide cleaner extracts than LLE.[4] | Can be more expensive than LLE and may require method development to optimize recovery. |
| Supported Liquid Extraction (SLE) | This compound | Plasma | 96.0% | Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9% | High recovery, high precision, and amenable to automation.[1] | Can be more expensive than traditional LLE. |
Experimental Protocols
Initial Sample Preparation (Mandatory First Step)
This initial step is critical to remove cells and debris that can interfere with subsequent extraction and analysis.
Materials:
-
Cell culture supernatant
-
Centrifuge
Procedure:
-
Collect the cell culture supernatant from the culture vessel.
-
Transfer the supernatant to a centrifuge tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.[1]
-
Carefully collect the clear supernatant for further processing.
Protein Precipitation
This method is a simple and rapid way to remove the bulk of proteins from the cell culture medium.
Materials:
-
Cell culture supernatant (cleared of cells and debris)
-
Cold acetonitrile or ethanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
To one volume of the cleared cell culture supernatant, add two to three volumes of cold acetonitrile or ethanol.[1]
-
Vortex the mixture briefly to ensure thorough mixing.
-
Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[1]
-
Centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the this compound to a new tube for analysis or further extraction.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their partitioning between two immiscible liquid phases.
Materials:
-
Cell culture supernatant (protein-precipitated)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture of ethyl acetate/hexane 90:10 v/v)[5]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To the protein-precipitated supernatant, add an appropriate volume of the extraction solvent (e.g., a 2:1 or 3:1 ratio of solvent to supernatant).
-
Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (containing this compound) and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of the extraction solvent to maximize recovery.
-
Pool the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively adsorb the analyte of interest, which is then eluted with a suitable solvent. C18 is a common sorbent for the extraction of non-polar to moderately polar compounds like this compound.
Materials:
-
Cell culture supernatant (protein-precipitated)
-
C18 SPE cartridge
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold (optional)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of water through the cartridge. Do not let the sorbent bed dry out.
-
Loading: Load the protein-precipitated cell culture supernatant onto the cartridge.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1-2 cartridge volumes of the elution solvent (e.g., methanol) into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the extract in a suitable solvent for analysis.
Visualization of Workflows and Pathways
Caption: General experimental workflow for the extraction and analysis of this compound from cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Effect of Enterolactone on Cancer Cell Viability using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterolactone (ENL) is a mammalian lignan produced through the metabolic action of gut microbiota on plant lignans, which are abundant in foods like flaxseed, whole grains, and various vegetables.[1][2] A significant and expanding body of scientific research indicates that this compound exhibits anti-cancer properties, notably through the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for the assessment of cell viability and proliferation. This application note offers a detailed protocol for employing the MTT assay to ascertain the cytotoxic and anti-proliferative effects of this compound on cancerous cells. The fundamental principle of this assay lies in the reduction of the yellow tetrazolium salt, MTT, by the mitochondrial dehydrogenases present in viable cells, which results in the formation of a purple formazan product that can be quantified using a spectrophotometer.
Data Presentation
Effect of this compound on Cancer Cell Viability (Hypothetical Data)
The table below illustrates hypothetical data derived from an MTT assay, demonstrating the dose-dependent impact of this compound on a generic cancer cell line following a 72-hour treatment period.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 10 | 1.10 ± 0.06 | 88 ± 4.8 |
| 25 | 0.85 ± 0.05 | 68 ± 4.0 |
| 50 | 0.60 ± 0.04 | 48 ± 3.2 |
| 100 | 0.35 ± 0.03 | 28 ± 2.4 |
| 200 | 0.15 ± 0.02 | 12 ± 1.6 |
IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) serves as a quantitative measure of the potency of a given substance in inhibiting a specific biological or biochemical function. The subsequent table provides a summary of experimentally determined IC50 values for this compound across a range of human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Colon Cancer | Colo 201 | 118.4 | 72 h | [3][4] |
| Breast Cancer | MDA-MB-231 | 261.9 | 48 h | [5] |
| Prostate Cancer | LNCaP | ~60 | 72 h | [6] |
| Prostate Cancer | PC-3 | >20 | 24 h | [7] |
| Mid-stage Prostate Cancer Model | PNT1a | ~20 | Not Specified | [8][9] |
| Late-stage Prostate Cancer Model | PNT2 | ~20 | Not Specified | [8][9] |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (ENL)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Detailed Methodology
-
Cell Seeding:
-
Harvest and enumerate cancer cells utilizing a hemocytometer or an automated cell counter.
-
Dispense the cells into a 96-well plate at a density ranging from 5 x 10³ to 1 x 10⁴ cells per well, suspended in 100 µL of complete culture medium.
-
Incubate the plate for a duration of 24 hours at 37°C in a humidified environment containing 5% CO₂ to facilitate cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) dissolved in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to obtain the desired final concentrations for the assay (e.g., 10, 25, 50, 100, 200 µM).
-
A vehicle control should be included, consisting of medium with a DMSO concentration equivalent to that present in the highest this compound concentration.
-
-
Cell Treatment:
-
Following the initial 24-hour incubation, carefully aspirate the medium from each well.
-
Introduce 100 µL of the freshly prepared this compound dilutions and the vehicle control to their designated wells.
-
Incubate the plate for the predetermined treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Upon completion of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to every well.
-
Incubate the plate for 4 hours at 37°C with 5% CO₂. In this interval, viable cells will metabolize the soluble yellow MTT into insoluble purple formazan crystals.
-
Subsequent to the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the contents of the wells with a multichannel pipette to guarantee the complete dissolution of the formazan.
-
-
Data Acquisition:
-
Quantify the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be employed for the subtraction of background absorbance.
-
Data Analysis
-
Blank Correction: Subtract the mean absorbance of the blank wells (containing only medium and MTT) from the absorbance values of all other wells.
-
Calculation of Cell Viability: The viability of the treated cells should be expressed as a percentage relative to the vehicle control cells, calculated using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: Construct a dose-response curve by plotting the percentage of cell viability against the corresponding concentration of this compound. The IC50 value can be accurately determined through non-linear regression analysis of this curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT assay.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the IGF-1R/Akt signaling pathway by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Employ sterile technique and utilize fresh reagents. |
| Incomplete removal of serum-containing medium | Wash the cells with PBS prior to the addition of the MTT reagent. | |
| Low absorbance readings | Insufficient number of cells | Optimize the initial cell seeding density. |
| Low metabolic activity of the cells | Confirm that the cells are healthy and are in the logarithmic phase of growth. | |
| Incomplete dissolution of formazan crystals | Extend the incubation time with the solubilization solution and ensure thorough mixing. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently during the process. |
| Edge effects in the 96-well plate | Refrain from using the outermost wells of the plate for experimental samples. |
This application note is intended to serve as a comprehensive guide for researchers, enabling them to effectively employ the MTT assay for the evaluation of the anti-cancer properties of this compound. Strict adherence to the detailed protocol and data analysis procedures outlined herein will facilitate the generation of reliable and reproducible scientific results.
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound restricts the proliferation of the LNCaP human prostate cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The anti-proliferative effects of this compound in prostate cancer cells: evidence for the role of DNA licencing genes, mi-R106b cluster expression, and PTEN dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Enterolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to investigate the in vivo effects of enterolactone, a mammalian lignan with therapeutic potential in oncology, metabolic disorders, and cardiovascular health. Detailed protocols and data summaries are provided to facilitate the design and execution of preclinical studies.
I. Cancer
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. The most studied areas include breast, colon, and prostate cancer.
A. Breast Cancer
Animal Model: Ovariectomized Athymic Nude Mice with MCF-7 Human Breast Cancer Xenografts. This model is suitable for studying the effects of this compound on estrogen-receptor-positive (ER+) breast cancer growth.
Experimental Protocol:
-
Animal Husbandry: Female ovariectomized athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are housed in a sterile environment with ad libitum access to a standard basal diet (e.g., AIN-93G) and water.
-
Tumor Cell Implantation: MCF-7 human breast cancer cells are cultured and harvested. A suspension of 5 x 10^6 cells in 0.1 mL of Matrigel is injected subcutaneously into the mammary fat pad of each mouse.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment Groups:
-
Vehicle Control (e.g., corn oil, subcutaneously)
-
This compound (e.g., 10 mg/kg body weight, daily subcutaneous injection)
-
Positive Control (e.g., Estradiol pellet implantation for estrogenic tumor growth response)
-
-
Treatment Administration: this compound is dissolved in a suitable vehicle and administered daily via subcutaneous injection for a specified period (e.g., 22 weeks).
-
Endpoint Measurements:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored weekly.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., apoptosis and proliferation markers).
-
Quantitative Data Summary: Breast Cancer
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Ovariectomized athymic nude mice with MCF-7 xenografts | This compound (ENL) | 10 mg/kg BW, daily s.c. | 22 weeks | 91% regression in palpable tumors | [1] |
| Ovariectomized athymic nude mice with MCF-7 xenografts | Enterodiol (END) | 10 mg/kg BW, daily s.c. | 22 weeks | 83% regression in palpable tumors | [1] |
B. Colon Cancer
Animal Model: Athymic Mice with COLO 201 Human Colon Cancer Xenografts. This model is used to assess the impact of this compound on the growth of human colon cancer cells in vivo.
Experimental Protocol:
-
Animal Husbandry: Male athymic nude mice (e.g., BALB/c nude), 5-6 weeks old, are maintained under specific pathogen-free conditions.
-
Tumor Cell Implantation: COLO 201 human colon cancer cells are suspended in saline and 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment begins when tumors reach a certain volume (e.g., 100-150 mm³).
-
Treatment Groups:
-
Placebo Control (vehicle)
-
This compound (10 mg/kg, 3 times per week, subcutaneous injection)
-
-
Treatment Administration: this compound is administered for a defined period (e.g., 4 weeks).
-
Endpoint Measurements:
-
Tumor volume and body weight are measured regularly.
-
At necropsy, tumors are excised, weighed, and analyzed for markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., PCNA staining).
-
Quantitative Data Summary: Colon Cancer
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Athymic mice with COLO 201 xenografts | This compound | 10 mg/kg, 3 times/week s.c. | 4 weeks | Significant inhibition of tumor growth | [2][3][4] |
II. Metabolic Syndrome
This compound has shown promise in ameliorating features of metabolic syndrome, particularly type 2 diabetes.
Animal Model: db/db Mice. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance, making them a suitable model for type 2 diabetes.
Experimental Protocol:
-
Animal Husbandry: Male db/db mice and their lean littermates (db/m) are used. They are housed with free access to food and water.
-
Dietary Intervention:
-
Control Group: Fed a basal 20% casein diet (20C).
-
Treatment Groups: Fed 20C diet supplemented with this compound at different concentrations (e.g., 0.001% or 0.01%).
-
-
Treatment Duration: The dietary intervention is carried out for a period of 6 weeks.
-
Endpoint Measurements:
-
Fasting blood glucose levels are measured weekly.
-
Intraperitoneal glucose tolerance test (IPGTT) is performed at the end of the study to assess glucose metabolism.
-
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.
-
At the end of the study, tissues such as skeletal muscle can be collected to analyze signaling pathways (e.g., AMPK activation, GLUT4 translocation).
-
Quantitative Data Summary: Metabolic Syndrome
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| db/db mice | This compound | 0.01% in diet | 6 weeks | Suppressed increase in fasting blood glucose, improved HOMA-IR and glucose intolerance | [5] |
III. Cardiovascular Disease (Proposed Protocol)
While direct animal studies on this compound and cardiovascular disease are limited, strong epidemiological data suggest a protective role.[6][7] A proposed study to investigate the effects of this compound on hypertension is outlined below.
Animal Model: Spontaneously Hypertensive Rat (SHR). The SHR is a well-established genetic model of essential hypertension.
Proposed Experimental Protocol:
-
Animal Husbandry: Male SHRs and their normotensive Wistar-Kyoto (WKY) control rats are used.
-
Treatment Groups:
-
WKY Control (vehicle)
-
SHR Control (vehicle)
-
SHR + this compound (e.g., 10 mg/kg/day, oral gavage)
-
SHR + Positive Control (e.g., an antihypertensive drug like captopril)
-
-
Treatment Administration: Treatment is administered daily via oral gavage for a period of 8-12 weeks, starting at an age before or during the development of significant hypertension (e.g., 6-8 weeks of age).
-
Endpoint Measurements:
-
Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff method.
-
At the end of the study, 24-hour ambulatory blood pressure can be measured for a more accurate assessment.
-
Heart and kidney weight are recorded to assess organ hypertrophy.
-
Blood and urine samples are collected for biochemical analysis (e.g., electrolytes, markers of kidney function).
-
Aortic tissue can be collected for histological analysis and assessment of vascular remodeling.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathways modulated by this compound.
References
- 1. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 4. researchgate.net [researchgate.net]
- 5. Antidiabetic effect of this compound in cultured muscle cells and in type 2 diabetic model db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of this compound with blood pressure and hypertension risk in NHANES | PLOS One [journals.plos.org]
- 7. Association of this compound with blood pressure and hypertension risk in NHANES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Investigating the Gut Microbiota's Role in Enterolactone Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterolactone is a mammalian lignan produced by the gut microbiota from dietary plant lignans, such as secoisolariciresinol diglucoside (SDG) found abundantly in flaxseed.[1] This metabolite has attracted significant scientific interest due to its potential health benefits, including anti-inflammatory properties and a possible role in reducing the risk of hormone-dependent cancers and cardiovascular diseases.[1][2] The production of this compound is entirely dependent on a complex series of metabolic reactions carried out by specific bacterial consortia in the colon.[1] Consequently, there are notable inter-individual differences in this compound production, influenced by gut microbiota composition, diet, and other host factors.[1]
This document provides a detailed experimental framework for investigating the intricate relationship between the gut microbiota and this compound production. It outlines a multi-tiered approach, from initial in vitro screening to in vivo validation in animal models and human intervention studies. The protocols provided herein are designed to guide researchers in identifying key bacterial players, elucidating metabolic pathways, and quantifying this compound production, ultimately facilitating the development of novel therapeutic and nutritional strategies.
Overall Experimental Design
A robust investigation into the microbial production of this compound requires an integrated approach. This typically begins with in vitro fermentation models to screen for and identify bacteria capable of lignan conversion. Promising candidates or consortia can then be validated in gnotobiotic animal models to establish causality in vivo. Finally, human intervention studies are essential to confirm these findings in a clinically relevant context.
Section 1: In Vitro Fermentation Models
In vitro fermentation using human fecal samples is a crucial first step to determine the potential of a microbial community to convert lignans and to identify the key bacterial species involved.[3]
Protocol 1: Anaerobic Batch Fermentation of Lignans
Objective: To assess the conversion of lignan precursors to enterodiol (ED) and this compound (EL) by human fecal microbiota and to identify associated bacterial taxa.
Materials:
-
Fresh fecal samples from healthy human donors.
-
Lignan precursor: Secoisolariciresinol diglucoside (SDG) or Secoisolariciresinol (SECO).
-
Anaerobic basal medium (e.g., YCFA medium).
-
Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).
-
Sterile, anaerobic culture tubes or vials.
-
Centrifuge, spectrophotometer.
Methodology:
-
Preparation of Fecal Slurry: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic buffer inside an anaerobic chamber. Filter through sterile gauze to remove large particulates.
-
Inoculation: Add the fecal slurry (e.g., 10% v/v) to anaerobic culture tubes containing basal medium supplemented with the lignan precursor (e.g., 10-50 µM SECO).[4] Include control tubes without the lignan precursor.
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions.
-
Time-Course Sampling: Collect aliquots at multiple time points (e.g., 0, 12, 24, and 48 hours) for metabolite and microbial analysis. Immediately store samples at -80°C.[3]
-
Metabolite Analysis: Thaw samples and extract lignans and enterolignans. Analyze concentrations of SECO, ED, and EL using a validated LC-MS/MS method (see Protocol 4).
-
Microbiota Analysis: Extract DNA from the collected samples and perform 16S rRNA gene sequencing to determine the microbial composition (see Protocol 5).
Data Presentation:
Table 1: Example Data from In Vitro Fermentation with SECO
| Donor ID | Time Point (hours) | SECO (µM) | Enterodiol (µM) | This compound (µM) | Relative Abundance of Eggerthella (%) |
| Donor 1 | 0 | 50.0 ± 2.1 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.5 ± 0.1 |
| Donor 1 | 24 | 15.2 ± 1.5 | 20.5 ± 1.8 | 12.3 ± 1.1 | 1.8 ± 0.3 |
| Donor 1 | 48 | 2.1 ± 0.4 | 8.1 ± 0.9 | 35.8 ± 2.5 | 2.1 ± 0.4 |
| Donor 2 | 0 | 50.0 ± 2.3 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.0 |
| Donor 2 | 24 | 45.3 ± 3.1 | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Donor 2 | 48 | 38.9 ± 2.8 | 5.4 ± 0.6 | 2.3 ± 0.4 | 0.2 ± 0.1 |
Data are presented as Mean ± SD.
Section 2: Lignan Conversion Pathway and Gnotobiotic Animal Models
The bioconversion of SDG to this compound is a multi-step process involving different bacterial species.[5] Key reactions include deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[1] Gnotobiotic (germ-free) animal models are invaluable for confirming the specific roles of isolated bacteria or defined consortia in this pathway in vivo.[6][7]
Protocol 2: Colonization of Germ-Free Mice
Objective: To determine if a specific bacterial consortium is sufficient for this compound production from dietary lignans in vivo.
Materials:
-
Germ-free mice (e.g., C57BL/6 strain) maintained in sterile isolators.[8]
-
Defined bacterial consortium (e.g., Clostridium saccharogumia, Blautia producta, Eggerthella lenta, Lactonifactor longoviformis).[6][9]
-
Autoclavable, lignan-free basal diet.
-
Purified SDG for diet supplementation (e.g., 5% ground flaxseed equivalent).[6]
-
Sterile gavage needles.
Methodology:
-
Animal Groups: Establish at least two groups of germ-free mice (n=8-10/group):
-
Control Group: Germ-free mice fed the lignan-supplemented diet.
-
Gnotobiotic Group: Germ-free mice colonized with the bacterial consortium and fed the lignan-supplemented diet.[6]
-
-
Colonization: Grow the selected bacterial strains to late-log phase under anaerobic conditions. Pool the cultures and administer via oral gavage to the gnotobiotic group.[10]
-
Dietary Intervention: After a stabilization period (e.g., 1 week) to allow for stable colonization, switch all mice to the lignan-supplemented diet.
-
Sample Collection: Collect fecal pellets periodically to monitor bacterial colonization via qPCR or 16S rRNA sequencing. At the end of the study period (e.g., 4 weeks), collect terminal blood (via cardiac puncture) and 24-hour urine samples.
-
Analysis: Measure this compound concentrations in plasma and urine using LC-MS/MS (Protocol 4).
Data Presentation:
Table 2: this compound Production in Gnotobiotic Mice
| Group | Plasma this compound (ng/mL) | Urinary this compound (µ g/24h ) | Fecal E. lenta Abundance (log10 copies/g) |
| Germ-Free + Lignan Diet | Not Detected | Not Detected | Not Applicable |
| Gnotobiotic + Lignan Diet | 45.8 ± 8.2 | 15.3 ± 3.1 | 8.5 ± 0.6 |
Data are presented as Mean ± SD.
Section 3: Human Intervention Studies
Human clinical trials are the definitive step to understand the impact of dietary lignans on this compound production and its association with health outcomes.[11]
Protocol 3: Randomized Controlled Trial (RCT) Design
Objective: To evaluate the effect of dietary flaxseed supplementation on plasma this compound concentrations and gut microbiota composition in a human cohort.
Study Design:
-
Design: A 12-week, double-blind, placebo-controlled, parallel-group randomized trial.
-
Participants: Healthy adults (n=50-100), potentially stratified by baseline this compound producer status (low vs. high producers).
-
Intervention Group: Daily supplementation with ground flaxseed (e.g., 10 g/day ), providing a known amount of SDG.
-
Placebo Group: Daily supplementation with a composition-matched placebo (e.g., wheat bran).
-
Sample Collection: Collect blood, urine, and fecal samples at baseline (Week 0) and at the end of the intervention (Week 12).
-
Primary Outcome: Change in plasma total this compound concentration from baseline to Week 12.
-
Secondary Outcomes: Changes in gut microbiota alpha and beta diversity, relative abundance of key taxa, and relevant health biomarkers (e.g., C-reactive protein, lipid profile).
Data Presentation:
Table 3: Example Human Intervention Study Outcomes
| Parameter | Group | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | P-value (Change from Baseline) |
| Plasma this compound (nM) | Flaxseed | 8.5 ± 4.1 | 55.2 ± 15.3 | <0.001 |
| Placebo | 7.9 ± 3.8 | 9.1 ± 4.5 | 0.45 | |
| Shannon Diversity Index | Flaxseed | 3.8 ± 0.4 | 4.1 ± 0.5 | 0.04 |
| Placebo | 3.9 ± 0.5 | 3.8 ± 0.4 | 0.62 | |
| Relative Abundance of Lachnospiraceae (%) | Flaxseed | 15.2 ± 3.1 | 18.5 ± 4.0 | 0.02 |
| Placebo | 14.9 ± 2.9 | 15.1 ± 3.2 | 0.88 |
Section 4: Key Analytical Methodologies
Accurate and sensitive quantification of metabolites and characterization of the microbiota are fundamental to the success of these experimental designs.
Protocol 4: Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific measurement of this compound (free, glucuronidated, and sulfated forms) in biological matrices.[12][13]
Sample Preparation (Plasma/Urine):
-
Internal Standard: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone).[12]
-
Enzymatic Hydrolysis (for total this compound): Incubate samples with β-glucuronidase and sulfatase from Helix pomatia to deconjugate metabolites.[14]
-
Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[15]
-
Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS injection.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol (both with formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard for precise quantification.[12]
Table 4: Analytical Performance for this compound Quantification
| Method | Matrix | Analyte | Limit of Quantification (LOQ) |
| LC-MS/MS | Human Plasma | This compound Glucuronide | 26 pM (12.2 pg/mL)[12] |
| LC-MS/MS | Human Plasma | This compound Sulfate | 16 pM (6.1 pg/mL)[12] |
| LC-MS/MS | Human Plasma | Free this compound | 86 pM (24.4 pg/mL)[12] |
| GC-MS | Plasma | Total this compound | 0.55 nM[12] |
Protocol 5: 16S rRNA Gene Sequencing and Microbiota Analysis
This protocol provides a profile of the taxonomic composition of the gut microbiota.[1]
-
DNA Extraction: Use a validated kit optimized for microbial DNA extraction from fecal samples.
-
PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached sequencing adapters and barcodes.
-
Library Preparation: Purify the PCR products, quantify, and pool them in equimolar concentrations.
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NovaSeq).
-
Bioinformatics: Process the raw sequencing data using a standard pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, denoising (to generate Amplicon Sequence Variants or ASVs), taxonomic assignment, and diversity analyses.
Section 5: this compound Signaling
This compound is known to exert biological effects by modulating cellular signaling pathways. For instance, it can inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) pathway, which is critical for the growth and progression of certain cancer cells.[16] It can also activate estrogenic signaling pathways like the Erk1/2 and PI3K/Akt pathways.[17][18] Understanding these mechanisms is crucial for drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A guide to germ-free and gnotobiotic mouse technology to study health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Creating and characterizing communities of human gut microbes in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial transformation of dietary lignans in gnotobiotic rats [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. anis.au.dk [anis.au.dk]
- 14. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 18. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Enterolactone from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a lignan metabolite produced by the intestinal microflora from dietary precursors found in foods such as whole grains, flaxseeds, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest in clinical and drug development research due to its potential role in the prevention and progression of hormone-dependent cancers and cardiovascular diseases.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1]
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from plasma samples. The described method is suitable for researchers, scientists, and drug development professionals requiring a robust and reproducible procedure for sample preparation prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The formation of this compound is a multi-step process initiated by the dietary intake of plant lignans, such as secoisolariciresinol and matairesinol.[2][3] These precursors are metabolized by the gut microbiota into the mammalian lignans enterodiol and this compound.[2][3] Enterodiol can be further converted to this compound.[2] Once formed, this compound is absorbed from the gut, circulates in the plasma, and is eventually excreted in the urine.[2]
References
Application Note: High-Recovery Liquid-Liquid Extraction of Enterolactone from Human Plasma for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterolactone is a lignan metabolite with significant interest in clinical and drug development research due to its potential role in the prevention and progression of hormone-dependent cancers and cardiovascular diseases.[1] Produced by the intestinal microflora from dietary precursors found in plant-based foods, accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic studies and biomarker discovery.[1][2] In human plasma, this compound exists in free form and as glucuronide and sulfate conjugates.[3][4] For the analysis of total this compound, an enzymatic hydrolysis step is necessary to cleave these conjugates, releasing the free form for extraction.[3][5]
This application note provides a detailed protocol for the efficient liquid-liquid extraction (LLE) of total this compound from human plasma, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). LLE is a robust and cost-effective method for sample cleanup and concentration, offering high recovery and precision when optimized.[6]
Data Presentation: Comparison of Extraction Methods
The choice of extraction method is critical for accurate this compound quantification. The following table summarizes key performance metrics for LLE compared to other common techniques.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Analyte Form | Total (post-hydrolysis) | Free & Conjugated / Total (post-hydrolysis) | Total (post-hydrolysis) |
| Recovery (%) | >90%[1] | 85-105%[1] | ~96%[1][6] |
| Precision (RSD%) | Within-run: 3-6%[1][7], Between-run: 10-14%[1][7] | <15%[1] | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%[6] |
| Key Advantages | Inexpensive, widely used.[6] | Cleaner extracts, amenable to automation.[3] | High recovery and precision, low failure rate.[6] |
| Key Disadvantages | Prone to emulsion formation.[6] | Higher cost per sample. | Can be more expensive than LLE.[6] |
Experimental Protocol: Liquid-Liquid Extraction of Total this compound from Plasma
This protocol details the steps for extracting total this compound from human plasma samples.
1. Materials and Reagents
-
Human plasma samples
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₃-enterolactone)[2]
-
0.1 M Acetate buffer (pH 5.0)[3]
-
Ethyl acetate (HPLC grade)[3]
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Evaporation system
2. Sample Preparation and Enzymatic Hydrolysis
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma in a clean microcentrifuge tube, add the internal standard to correct for analytical variability.[2][8]
-
Add 500 µL of 0.1 M acetate buffer (pH 5.0).[3]
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.[3]
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis of this compound conjugates.[3][9]
3. Liquid-Liquid Extraction
-
To the hydrolyzed plasma sample, add 1 mL of diethyl ether (or a mixture of diethyl ether and ethyl acetate). A 5:1 solvent-to-sample ratio is recommended.[6]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of this compound into the organic phase.[6]
-
Centrifuge the sample at a sufficient speed to achieve phase separation (e.g., 3500 rpm for 10 minutes).
-
Carefully transfer the upper organic layer to a clean collection tube, avoiding the aqueous layer and any protein interface.
-
To maximize recovery, repeat the extraction of the aqueous layer with another 1 mL of the organic solvent.[6]
-
Pool the organic extracts.
4. Solvent Evaporation and Reconstitution
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.[2][3] Avoid excessive heat to prevent analyte degradation.[3]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your HPLC analysis (e.g., a mixture of water with formic acid and methanol or acetonitrile).[5][8]
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the sample to an HPLC vial for analysis.
5. HPLC-MS/MS Analysis Conditions (Typical)
-
LC System: High-performance or ultra-high-performance liquid chromatography system.[2]
-
Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5]
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5-10 µL.[2]
-
MS Detector: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Free vs. Conjugated Enterolactone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest for its potential roles in human health and disease, including associations with reduced risks of certain cancers and cardiovascular diseases. In biological systems, this compound exists in both a free (aglycone) form and as conjugated metabolites, primarily as glucuronides and sulfates. The distinction between these forms is crucial as conjugation significantly impacts the bioavailability, activity, and excretion of this compound. This document provides detailed application notes and protocols for the quantitative analysis of free and conjugated this compound in biological samples, targeting researchers, scientists, and drug development professionals.
Biological Significance of Free vs. Conjugated this compound
The biological activity of this compound is primarily attributed to its free, unconjugated form, which can bind to estrogen receptors (ERs), particularly ERα, and modulate downstream signaling pathways.[1][2] Conjugation with glucuronic acid or sulfate moieties is a major metabolic pathway that facilitates the excretion of this compound and is thought to reduce its biological activity.[3] Therefore, the differential quantification of free and conjugated this compound is essential for accurately assessing its potential physiological effects. This compound glucuronide has been identified as the major conjugated form in human plasma.[3]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize quantitative data on the concentrations of free and conjugated this compound in human plasma and urine, as well as the performance characteristics of common analytical methods.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Analyte Form | Typical Sample Volume | Key Advantages | Key Disadvantages |
| LC-MS/MS | Free & Conjugated | 50-100 µL | High sensitivity and specificity; direct quantification of conjugates.[3] | Higher instrument cost. |
| GC-MS | Total (after hydrolysis) | 100 µL - 1 mL | Robust and reliable; high sensitivity. | Requires derivatization; indirect measure of total this compound.[4] |
| ELISA | Total or Free | 50-100 µL | High throughput; lower cost. | Potential for cross-reactivity; may require hydrolysis for total this compound. |
Table 2: Representative Concentrations of Free and Conjugated this compound in Human Plasma
| Analyte | Concentration Range (nmol/L) | Mean/Median Concentration (nmol/L) | Study Population | Reference |
| Total this compound | 1.3 - 59.6 (5th-95th percentile) | Median: 10.9 | Individuals with type 2 diabetes | [5] |
| This compound Glucuronide | Not specified | Median: 3.14 - 5.39 | Colorectal cancer patients and controls | [6] |
| This compound Sulfate | Not specified | Median: 0.13 - 0.19 | Colorectal cancer patients and controls | [6] |
| Free this compound | LLOQ: 86 pM | Not specified | Epidemiological study | [7][8] |
| This compound Glucuronide | LLOQ: 26 pM | Not specified | Epidemiological study | [7][8] |
| This compound Sulfate | LLOQ: 16 pM | Not specified | Epidemiological study | [7][8] |
Table 3: Representative Concentrations of this compound in Human Urine
| Analyte | Concentration Range (µg/g creatinine) | Mean/Median Concentration (µg/g creatinine) | Study Population | Reference |
| This compound | Not specified | GM: 36.7 | Japanese women | [9] |
| This compound | Not specified | Mean: 512 ng/mL | US adults (NHANES III) | [10] |
Experimental Protocols
Analysis of Free and Conjugated this compound by LC-MS/MS
This method allows for the direct and simultaneous quantification of free this compound and its glucuronidated and sulfated conjugates.[7][8]
4.1.1. Materials
-
Biological sample (plasma, urine)
-
Internal Standards (e.g., ¹³C-labeled this compound, this compound-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Sample Preparation (Plasma)
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or further purified by SPE.
-
For SPE:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4.1.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration. A run time of 2.6 minutes has been reported for high-throughput analysis.[7][8]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Specific precursor and product ions for free this compound, this compound glucuronide, this compound sulfate, and their corresponding internal standards should be monitored.
Analysis of Total this compound by GC-MS
This method measures the total this compound concentration after enzymatic hydrolysis of the conjugates.[4]
4.2.1. Materials
-
Biological sample (plasma, urine)
-
Internal Standard (e.g., deuterated this compound)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
4.2.2. Sample Preparation
-
To 100 µL of sample, add the internal standard.
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C overnight (approximately 16 hours) to ensure complete hydrolysis.[2]
-
Perform SPE cleanup as described in the LC-MS/MS protocol (section 4.1.2, step 6).
-
Evaporate the eluate to dryness.
-
For derivatization, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried extract.
-
Heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
4.2.3. GC-MS Conditions
-
GC System: Gas chromatograph coupled to a mass spectrometer
-
Column: DB-5ms or equivalent capillary column
-
Injection Mode: Splitless
-
Temperature Program: A suitable temperature gradient to separate the derivatized analytes.
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.
Analysis of this compound by ELISA
This protocol is based on commercially available competitive ELISA kits.
4.3.1. Materials
-
This compound ELISA Kit (including antibody-coated plate, tracer, and standards)
-
Biological sample (plasma, urine)
-
Assay buffer (provided in the kit)
-
Microplate reader
4.3.2. Sample Preparation
-
For total this compound, perform enzymatic hydrolysis as described in the GC-MS protocol (section 4.2.2, steps 1-4).
-
For free this compound, proceed directly with the sample.
-
Dilute samples with the provided assay buffer as necessary to fall within the standard curve range.
4.3.3. Assay Procedure
-
Prepare standards and samples according to the kit instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound-enzyme conjugate (tracer) to each well.
-
Incubate the plate, typically for 18 hours at 4°C.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength (e.g., 405-420 nm).
-
Calculate the this compound concentration based on a standard curve. The signal is inversely proportional to the concentration of this compound in the sample.
Visualizations
Signaling Pathways
This compound exerts its biological effects primarily through the modulation of estrogen receptor signaling.
Caption: this compound signaling through genomic and non-genomic pathways.
Experimental Workflows
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of total this compound.
Caption: General workflow for ELISA-based this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transcriptomic data of MCF-7 breast cancer cells treated with 10 µM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum this compound concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anis.au.dk [anis.au.dk]
- 8. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free this compound in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. Urinary and serum concentrations of seven phytoestrogens in a human reference population subset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of Enterolactone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods such as flaxseed, whole grains, and vegetables.[1][2] It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][3] These application notes provide detailed protocols for assessing the diverse biological activities of this compound in various cell culture models. The methodologies outlined here are essential for researchers investigating the therapeutic potential of this promising natural compound.
Data Presentation: Quantitative Analysis of this compound's Biological Activity
The following tables summarize quantitative data from various studies on the biological effects of this compound.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| LNCaP (Prostate) | MTT | 25, 50, 100 | 72 | Dose-dependent growth inhibition. | [4] |
| LNCaP (Prostate) | Trypan Blue | 60 | 72 | 57.5% reduction in cell density. | [5] |
| A549 (Lung) | alamarBlue | 100 | 96 | 47% growth inhibition. | [6] |
| H441 (Lung) | alamarBlue | 100 | 96 | 31% growth inhibition. | [6] |
| H520 (Lung) | alamarBlue | 100 | 96 | 30% growth inhibition. | [6] |
| Colo 201 (Colon) | MTS | 118.4 | 72 | IC50 value. | [7][8] |
| MCF-7 (Breast) | Proliferation Assay | >10 | - | Significant growth inhibition. | [9] |
| PC-3 (Prostate) | MTT | ≥20 | 24 | Inhibition of IGF-1-induced cell proliferation. | [10] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| LNCaP (Prostate) | PI Staining | 25, 50, 100 | 72 | Increase in sub-G0/G1 population from 2.6% to 56.3%. | [4] |
| Colo 201 (Colon) | Flow Cytometry | 118.4 | 72 | Appearance of sub-G1 population. | [8] |
| A549 (Lung) | PI Staining | 10, 100 | 48 | Increase in G1-phase cells from 64% to 76%. | [6] |
| H441 (Lung) | PI Staining | 10, 100 | 48 | Increase in G1-phase cells from 35% to 46%. | [6] |
| H520 (Lung) | PI Staining | 10, 100 | 48 | Increase in G1-phase cells from 45% to 65%. | [6] |
Experimental Protocols
Assessment of Anti-proliferative and Cytotoxic Activity
1.1. MTT/MTS Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., LNCaP, A549, Colo 201)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO, final concentration ≤ 0.1% v/v).[4]
-
Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).[4][6]
-
For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11]
-
For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
1.2. Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Culture and treat cells with this compound as described for the MTT/MTS assay.
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Apoptosis Assays
2.1. Propidium Iodide (PI) Staining for Sub-G0/G1 Analysis
This flow cytometry-based method quantifies apoptotic cells by detecting the sub-G0/G1 peak, which represents cells with fragmented DNA.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Culture cells and treat with this compound for the desired duration.
-
Collect both floating and adherent cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at -20°C.[4]
-
Centrifuge the fixed cells and resuspend the pellet in PBS containing PI and RNase A.[4]
-
Incubate at 37°C for 30 minutes in the dark.[4]
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G0/G1 phase represents the apoptotic cell population.
-
2.2. Annexin V-FITC/PI Apoptosis Assay
This assay differentiates between early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Treated and untreated cells
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound as required.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis
-
Protocol: The protocol for cell cycle analysis using PI staining is identical to that described in section 2.1. The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Activity Assay
4.1. NF-κB Activation Assay
This protocol assesses the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
-
Materials:
-
THP-1 cells (or other relevant immune cells)
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for Western blotting (antibodies against I-κBα and NF-κB p65) or an NF-κB reporter assay system.
-
-
Protocol:
-
Culture THP-1 cells and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) to induce an inflammatory response.[12][13]
-
To assess I-κBα degradation, lyse the cells and perform Western blotting using an antibody against I-κBα. A decrease in the I-κBα band indicates its degradation and subsequent NF-κB activation.
-
To assess NF-κB nuclear translocation, prepare nuclear and cytoplasmic extracts and perform Western blotting for NF-κB p65. An increase in nuclear p65 indicates activation.
-
Alternatively, use a reporter cell line with a luciferase or other reporter gene under the control of an NF-κB response element.
-
Antioxidant Activity Assays
Standard in vitro antioxidant assays can be adapted to assess the radical scavenging properties of this compound.
5.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Protocol:
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of this compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
5.2. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.
-
Add this compound at various concentrations to the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm. An increase in absorbance indicates ferric reducing power.[14]
-
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for assessing this compound's biological activity.
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound restricts the proliferation of the LNCaP human prostate cancer cell line in vitro. | Semantic Scholar [semanticscholar.org]
- 6. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enterodiol and this compound modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Resolved Fluoroimmunoassay (TRFIA) of Plasma Enterolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a lignan metabolite produced by the intestinal microflora from dietary precursors found in plant-based foods such as flaxseeds, whole grains, fruits, and vegetables.[1] As a phytoestrogen, this compound has garnered significant scientific interest due to its potential role in the prevention and progression of various diseases, including hormone-dependent cancers and cardiovascular conditions.[1][2] Accurate quantification of plasma this compound is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pharmacological effects.[1]
Time-Resolved Fluoroimmunoassay (TRFIA) is a highly sensitive immunoassay technique that utilizes the unique fluorescent properties of lanthanide chelates.[3][4] This method offers significant advantages over conventional fluorescence assays, including an enhanced signal-to-noise ratio due to the long decay time of the fluorescent signal, which allows for measurement after the short-lived background fluorescence has subsided.[4][5][6] This results in high sensitivity and a wide working range, making it an ideal platform for the quantification of low-abundance analytes like this compound in complex biological matrices such as plasma.[3][7]
These application notes provide a detailed protocol for the measurement of total this compound in human plasma using a competitive TRFIA method.
Principle of the Assay
The TRFIA for this compound is a competitive immunoassay. In this format, this compound present in the plasma sample competes with a fixed amount of europium-labeled this compound (tracer) for a limited number of binding sites on a specific anti-enterolactone antibody. The antibody is immobilized on a solid phase, such as a microtiter plate. The amount of europium-labeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. After washing away unbound tracer, an enhancement solution is added to dissociate the europium ions from the tracer and form a new, highly fluorescent chelate. The fluorescence is then measured using a time-resolved fluorometer.
Caption: Principle of the competitive TRFIA for this compound.
Materials and Reagents
-
Instrumentation:
-
VICTOR 1420 Multilabel Counter (or equivalent time-resolved fluorometer)[7]
-
Microplate shaker
-
Microplate washer
-
Centrifuge
-
Water bath
-
Vortex mixer
-
Fume hood
-
-
Reagents:
-
This compound standard
-
Europium-labeled this compound tracer
-
Anti-enterolactone antibody (rabbit polyclonal)[7]
-
Anti-rabbit IgG coated microtiter plates
-
Bovine Serum Albumin (BSA)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
-
Diethyl ether
-
Assay buffer (e.g., DELFIA assay buffer)
-
Wash solution (e.g., DELFIA wash concentrate)
-
Enhancement solution (e.g., DELFIA enhancement solution)
-
Sodium acetate buffer (0.2 M, pH 5.0)
-
Ultrapure water
-
-
Supplies:
-
96-well microtiter plates (clear)
-
Pipettes and pipette tips
-
Glass test tubes
-
Microcentrifuge tubes
-
Experimental Protocols
Plasma Sample Preparation (Total this compound)
This protocol describes the measurement of total this compound, which includes both free this compound and its conjugated forms (glucuronides and sulfates).
-
Aliquoting: Pipette 100 µL of plasma or serum sample into a glass test tube.
-
Enzymatic Hydrolysis:
-
Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate overnight (approximately 16 hours) at 37°C in a water bath.[8]
-
-
Liquid-Liquid Extraction:
-
After incubation, add 1.5 mL of diethyl ether to each tube.[8]
-
Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a clean glass tube.
-
Evaporate the ether to dryness under a gentle stream of nitrogen or in a water bath.[8]
-
-
Reconstitution:
-
Dissolve the dry residue in 200 µL of assay buffer.[8]
-
Vortex thoroughly to ensure complete dissolution. The sample is now ready for the TRFIA.
-
Time-Resolved Fluoroimmunoassay (TRFIA) Procedure
-
Reagent Preparation: Prepare this compound standards and controls by serial dilution in the assay buffer. Dilute the europium-labeled this compound tracer and the anti-enterolactone antibody to their optimal working concentrations in the assay buffer.
-
Assay Setup:
-
Pipette 20 µL of the reconstituted sample, standard, or control into the wells of the anti-rabbit IgG coated microtiter plate.[8]
-
Add 100 µL of the diluted anti-enterolactone antibody to each well.
-
Add 100 µL of the diluted europium-labeled this compound tracer to each well.
-
-
Incubation:
-
Seal the plate and incubate for 1 hour at room temperature on a microplate shaker.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells 4-6 times with 300 µL of wash solution per well using an automatic plate washer.
-
-
Signal Development:
-
Add 200 µL of enhancement solution to each well.
-
Incubate for 5-10 minutes on a shaker to allow for the development of the fluorescent signal.
-
-
Measurement:
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Time-resolved fluorometry: principles and applications in clinical biology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. agilent.com [agilent.com]
- 7. Time-resolved fluoroimmunoassay for plasma this compound [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro Enterolactone Production
Here is your requested technical support center for optimizing enterolactone yield from lignan precursors in vitro.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize the in vitro conversion of lignan precursors to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your in vitro fermentation experiments.
| Issue/Observation | Potential Causes | Recommended Solutions |
| 1. Low or No this compound Detected | A. Ineffective Bacterial Consortium: The selected bacteria may lack the necessary enzymes for the complete conversion pathway (deglycosylation, demethylation, dehydroxylation, dehydrogenation).[1][2][3] | - Use a Defined Co-culture: Combine bacterial species known to perform each step of the conversion. For example, use a consortium of Bacteroides spp. (deglycosylation), Butyribacterium methylotrophicum (demethylation), Eggerthella lenta (dehydroxylation), and a strain like ED-Mt61/PYG-s6 for the final dehydrogenation to this compound.[2] - Use a Healthy Fecal Inoculum: If using a fecal slurry, ensure it is from a donor known to be a good this compound producer. The composition and activity of the gut microbiota are crucial.[4][5] |
| B. Sub-optimal Incubation Conditions: Incorrect temperature, pH, or anaerobic conditions can inhibit bacterial growth and metabolic activity.[6] | - Maintain Strict Anaerobic Conditions: Use an anaerobic chamber or jars with gas packs. Pre-reduce all media and solutions before inoculation. - Optimize pH: Maintain the pH of the culture medium between 5.0 and 6.0, as this range is generally favorable for the bacteria involved in lignan metabolism.[7] - Incubation Temperature: Incubate at 37°C to mimic the conditions of the human gut. | |
| C. Insufficient Incubation Time: The conversion of lignans to this compound is a multi-step process that takes time.[8] | - Extend Incubation Time: Monitor this compound production at multiple time points (e.g., 24, 48, and 72 hours). Some studies show that complete conversion can take longer than 24 hours.[6][7] | |
| 2. High Variability Between Replicates | A. Inconsistent Inoculum: Uneven distribution of bacteria in the inoculum can lead to variable results. | - Thoroughly Mix Inoculum: Ensure the fecal slurry or bacterial culture is homogenized before aliquoting into your experimental vessels. |
| B. Fluctuations in Experimental Conditions: Minor differences in temperature, pH, or precursor concentration between replicates can cause significant variations. | - Precise Control of Parameters: Use a calibrated incubator and pH meter. Prepare a master mix of your media and precursor to ensure consistent concentrations across all replicates. | |
| C. Analytical Inaccuracy: Issues with sample preparation, extraction, or the analytical method itself can introduce variability.[9] | - Use an Internal Standard: For LC-MS/MS analysis, add an internal standard (e.g., ¹³C₃-labeled this compound) to each sample before extraction to correct for analytical variability.[10] - Validate Analytical Method: Ensure your analytical method is validated for linearity, accuracy, and precision.[9][11] | |
| 3. Accumulation of Intermediates (e.g., Enterodiol) | A. Missing or Inefficient Dehydrogenation Step: The final conversion of enterodiol to this compound may be a bottleneck.[2][3] | - Introduce a Dehydrogenating Species: Ensure your bacterial consortium includes a species capable of efficiently converting enterodiol to this compound.[2] Some individuals' microbiota may naturally favor enterodiol production.[12] |
| B. Sub-optimal Redox Potential: The redox potential of the culture medium may not be optimal for the dehydrogenation reaction. | - Monitor and Adjust Redox Potential: While challenging, advanced fermentation setups can monitor and control the redox potential of the medium. |
Frequently Asked Questions (FAQs)
Q1: Which lignan precursor should I use for optimal this compound yield?
A1: Secoisolariciresinol diglucoside (SDG) is the most commonly used and well-studied precursor for in vitro this compound production.[13] It is readily available in high concentrations in flaxseed.[14] While other lignans like matairesinol, pinoresinol, and lariciresinol can also be converted to this compound, SDG is often the precursor of choice due to its abundance and established conversion pathways.[15]
Q2: What is the ideal incubation time for maximizing this compound production?
A2: The optimal incubation time can vary depending on the bacterial consortium and experimental conditions. Generally, significant this compound production is observed within 24 to 48 hours.[8][12] It is recommended to perform a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to determine the peak production time for your specific system.[6]
Q3: Can I use a single bacterial species to convert lignans to this compound?
A3: No single bacterial species has been identified that can perform the entire conversion of plant lignans to this compound.[1] The process requires the synergistic action of a consortium of different bacteria, each responsible for specific steps in the metabolic pathway.[3][13]
Q4: How do I prepare a fecal inoculum for my in vitro fermentation?
A4: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.[16] Prepare a 10% (w/v) slurry by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like cysteine). This process should be carried out under strict anaerobic conditions to preserve the viability of the gut microbiota.
Q5: What is the best method for quantifying this compound in my samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurate and sensitive quantification of this compound due to its high specificity.[10][17][18] Isotope dilution methods, using a labeled internal standard, are recommended for the most precise results.[9][11] While ELISA kits are available and offer higher throughput, they may have limitations in specificity.[10]
Quantitative Data Summary
Table 1: Key Bacterial Species in this compound Formation
| Metabolic Step | Substrate | Product | Key Bacterial Species | Citations |
| Deglycosylation | Secoisolariciresinol diglucoside (SDG) | Secoisolariciresinol (SECO) | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium saccharogumia | [2][3] |
| Demethylation | Secoisolariciresinol (SECO) | Demethylsecoisolariciresinol | Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus | [2][19] |
| Dehydroxylation | Demethylsecoisolariciresinol | Enterodiol (ED) | Clostridium scindens, Eggerthella lenta | [2][3] |
| Dehydrogenation | Enterodiol (ED) | This compound (EL) | Lactonifactor longoviformis, Strain ED-Mt61/PYG-s6 | [2][3] |
Table 2: Typical In Vitro Fermentation Conditions
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 37°C | Mimics human body temperature. |
| pH | 5.0 - 6.0 | Optimal for the metabolic activity of gut microbiota involved in lignan conversion.[6][7] |
| Atmosphere | Strict Anaerobic (e.g., 85% N₂, 10% H₂, 5% CO₂) | The gut microbiota responsible for this conversion are obligate anaerobes. |
| Lignan Precursor Concentration | 10 - 100 µM | This range is commonly used in in vitro studies and has been shown to yield detectable levels of this compound. |
| Incubation Time | 24 - 72 hours | Allows for the multi-step enzymatic conversion to proceed to completion.[6][8] |
Table 3: Reported In Vitro this compound Conversion Rates
| Lignan Precursor | Inoculum | Incubation Time | Conversion Rate to this compound | Citation |
| Secoisolariciresinol diglucoside (SDG) | Human Fecal Slurry | 24 hours | 0.2% - 6% | [8] |
| Secoisolariciresinol (SECO) | Fermented Flaxseed with Fecal Slurry | 24 hours | ~1.0% | [20] |
| Oilseed Mix (rich in lignans) | Human Fecal Slurry | 24 hours | Substantial increase in this compound | [12] |
Experimental Protocols
Protocol 1: In Vitro Fermentation for this compound Production
-
Media Preparation: Prepare a suitable growth medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K). Autoclave and cool the medium under anaerobic conditions.
-
Inoculum Preparation: In an anaerobic chamber, prepare a 10% (w/v) fecal slurry from a fresh human fecal sample using a pre-reduced anaerobic buffer.
-
Experimental Setup:
-
Dispense the anaerobic medium into sterile culture tubes or a multi-well plate inside the anaerobic chamber.
-
Add the lignan precursor (e.g., SDG) to the desired final concentration.
-
Inoculate the medium with the fecal slurry (e.g., 5% v/v).
-
Include negative controls (no precursor) and positive controls (if available).
-
-
Incubation: Seal the culture vessels and incubate at 37°C for the desired time period (e.g., 24, 48, 72 hours).
-
Sample Collection: At each time point, remove an aliquot of the culture. Centrifuge to pellet the bacteria and collect the supernatant for analysis. Store the supernatant at -80°C until analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Thaw the collected supernatant samples.
-
Add an internal standard (e.g., ¹³C₃-labeled this compound) to each sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lignans. A common method is ether extraction.[11]
-
Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[10]
-
-
Instrumentation and Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column to separate this compound from other compounds. A gradient elution with mobile phases such as water with formic acid and acetonitrile is typically used.[10]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.[10]
-
-
Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualizations
Caption: Metabolic pathway of SDG to this compound by gut microbiota.
Caption: Workflow for in vitro this compound production and analysis.
References
- 1. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lignans intake and this compound concentration and prognosis of breast cancer: a systematic review and meta-analysis [jcancer.org]
- 5. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of an In Vitro Colonic Fermentation: Insights into Flavan-3-ol Catabolism and Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of an In Vitro Colonic Fermentation: Insights into Flavan-3-ol Catabolism and Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.unibo.it [cris.unibo.it]
- 13. benchchem.com [benchchem.com]
- 14. A Review of Lignan Metabolism, Milk this compound Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Dietary determinants of plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid UHPLC-MS/MS method for quantitation of phytoestrogens and the distribution of this compound in an Alabama estuary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 20. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
Technical Support Center: Enterolactone Stability in Laboratory Samples
Welcome to the technical support center for troubleshooting enterolactone stability in laboratory samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and analysis of this compound.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments, helping you identify potential causes and implement corrective actions to ensure the integrity of your samples.
Question: My measured this compound concentrations are unexpectedly low or variable. What are the potential causes related to sample stability?
Answer:
Unexpectedly low or variable this compound concentrations can often be attributed to degradation during sample handling and storage. This compound is susceptible to several factors that can compromise its stability. Here are the primary aspects to investigate:
-
Improper Storage Temperature: Long-term storage at temperatures warmer than -80°C can lead to significant degradation. Short-term storage at 2-8°C is acceptable, but prolonged periods at this temperature or at room temperature will result in decreased this compound levels.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of this compound. It is recommended to minimize these cycles whenever possible.
-
Exposure to Light: this compound is known to be light-sensitive. Exposure of samples to light, especially for extended periods, can cause photodegradation.
-
Inappropriate pH: Although specific quantitative data on pH-dependent degradation is limited, significant deviations from physiological pH could potentially affect the stability of this compound and its conjugates.
-
Enzymatic Activity: If samples are not processed promptly and stored at ultra-low temperatures, residual enzymatic activity in biological matrices like plasma or serum can contribute to the degradation of this compound and its conjugates.[1]
To address these issues, it is crucial to adhere to best practices for sample handling and storage, as detailed in the FAQs and experimental protocols below.
Question: I suspect my samples have undergone degradation. How can I confirm this and what does the degradation pathway look like?
Answer:
Confirming degradation can be challenging without specific analytical methods designed to detect degradation products. However, a systematic review of your sample handling and storage procedures against recommended protocols is a good first step.
While a comprehensive degradation pathway for this compound under various laboratory conditions is not extensively detailed in the literature, its metabolism in vivo involves hydroxylation. In laboratory settings, degradation is likely to involve oxidation and other modifications of the molecular structure. For instance, studies on the metabolism of this compound have identified monohydroxylated products at the aromatic rings as metabolites.[2][3] It is plausible that similar oxidative processes contribute to its degradation in improperly stored samples.
Advanced analytical techniques such as high-resolution mass spectrometry (LC-HRMS) would be required to identify and characterize specific degradation products in your samples.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in laboratory samples.
Q1: What are the optimal storage conditions for long-term stability of this compound in plasma and urine samples?
A1: For long-term stability, it is consistently recommended to store plasma and urine samples at -80°C.[1] Upon collection, samples should be immediately placed on ice or dry ice to minimize any potential degradation before processing and long-term storage.[1]
Q2: How many times can I freeze and thaw my samples containing this compound?
Q3: Is this compound sensitive to light?
A3: Yes, there are indications that this compound is sensitive to light.[1] Therefore, it is crucial to protect samples from light during all stages of handling, storage, and analysis. Using amber-colored vials or wrapping sample tubes in aluminum foil is a recommended practice.
Q4: What is the recommended short-term storage condition for this compound samples?
A4: For short-term storage (≤ 24 hours), samples should be kept at 2-8°C.[1] However, it is important to transfer them to -80°C for any storage period longer than 24 hours to ensure long-term stability.
Data on this compound Stability
While specific quantitative data on this compound stability under various stress conditions is limited in publicly available literature, the following table summarizes the generally accepted stability guidelines based on available information.
| Condition | Matrix | Temperature | Duration | Stability Outcome | Citation(s) |
| Long-Term Storage | Plasma/Serum, Urine | -80°C | Months to Years | Stable | [1] |
| Short-Term Storage | Plasma/Serum, Urine | 2-8°C | ≤ 24 hours | Stable | [1] |
| Freeze-Thaw Cycles | Plasma | -80°C to Room Temp. | 3-5 cycles | Stability should be validated; aim for <15% deviation from baseline. | [1] |
| Light Exposure | All | Ambient | Not specified | Potentially unstable; protection from light is recommended. | [1] |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound in your laboratory samples.
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Plasma
This protocol is adapted from a method for a stable isotope-labeled this compound and can be applied to assess the stability of endogenous or spiked this compound.[1]
1. Sample Preparation:
- Obtain a pool of blank human plasma.
- Spike the blank plasma with a known concentration of this compound at two levels: low QC (LQC) and high QC (HQC).
- Aliquot the spiked plasma into multiple polypropylene tubes for each concentration level.
2. Baseline Analysis (Cycle 0):
- Immediately after spiking, process and analyze a set of LQC and HQC samples (n=3-5 per level) to establish the baseline concentration.
3. Freeze-Thaw Cycles:
- Store the remaining aliquots at -80°C for at least 24 hours.
- Thaw a set of LQC and HQC samples unassisted to room temperature.
- Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
- Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).
4. Analysis after Each Cycle:
- After each freeze-thaw cycle, analyze a set of LQC and HQC samples (n=3-5 per level).
5. Data Evaluation:
- Calculate the mean concentration and the coefficient of variation (%CV) for each QC level at each freeze-thaw cycle.
- Stability is considered acceptable if the mean concentration at each cycle is within ±15% of the baseline (Cycle 0) concentration.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
The following diagram illustrates a logical workflow to troubleshoot potential causes of low this compound recovery, with a focus on stability-related issues.
Potential Degradation Pathway of this compound
This diagram illustrates a simplified potential degradation pathway for this compound, focusing on oxidative modifications that may occur during improper sample storage.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel metabolites of the mammalian lignans this compound and enterodiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative metabolites of the mammalian lignans enterodiol and this compound in rat bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
improving the sensitivity of enterolactone detection in plasma
本技术支持中心旨在为研究人员、科学家和药物开发专业人员提供专业的故障排除指南和常见问题解答,以解决在血浆肠内酯检测实验中可能遇到的具体问题,从而提高检测的灵-敏度和准确性。
常见问题解答 (FAQs)
Q1: 血浆样品中肠内酯的主要存在形式是什么?为什么需要酶解?
A1: 在血浆中,肠内酯主要以其结合物形式存在,即葡糖苷酸和硫酸盐结合物。只有少量以游离形式存在。为了准确测定总肠内酯水平,必须通过酶水解步骤来裂解这些结合键,将结合形式的肠内酯转化为游离形式,以便于后续的提取和分析。常用的酶是来源于Helix pomatia 的β-葡萄糖醛酸苷酶/硫酸酯酶混合物。
Q2: 在进行肠内酯检测时,哪种分析技术灵敏度更高,LC-MS/MS还是GC-MS?
A2: 液相色谱-串联质谱法 (LC-MS/MS) 通常被认为是检测肠内酯灵敏度和特异性更高的方法。LC-MS/MS可以直接测量肠内酯及其结合物(如果需要),而气相色谱-质谱法 (GC-MS) 则需要一个衍生化步骤来增加肠内酯的挥发性。然而,GC-MS仍然是一种可靠且广泛应用的替代方法,尤其以其高色谱分离度而著称。
Q3: 如何最大限度地减少样品前处理过程中的肠内酯损失?
A3: 为减少损失,需优化提取方案。固相萃取 (SPE) 和支持液相萃取 (SLE) 通常比传统的液-液萃取 (LLE) 具有更高的回收率和更好的重现性。[1][2] 确保在提取和溶剂蒸发步骤中操作严谨,例如,使用温和的氮气吹干代替高温加热,并使用合适的内标(如¹³C₃标记的肠内酯)来校正整个过程中的分析变异性。[3]
Q4: 基质效应如何影响肠内酯的定量分析?应如何应对?
A4: 基质效应是指血浆中除待测物以外的其他内源性物质(如磷脂和蛋白质)对肠内酯的电离效率产生抑制或增强,从而影响定量的准确性。[4] 为应对此问题,建议采用高效的样品前处理方法,如固相萃取 (SPE) 或支持液相萃取 (SLE),以有效去除干扰物质。[1][5] 此外,使用同位素内标是校正基质效应最有效的方法。[3]
故障排除指南
问题1: LC-MS/MS分析中,肠内酯信号弱或无信号
| 可能原因 | 排查步骤与解决方案 |
| 酶水解不完全 | 1. 检查酶的活性 :确保β-葡萄糖醛酸苷酶/硫酸酯酶未过期且储存得当。2. 优化水解条件 :对于血浆样品,建议在pH 5.0的缓冲液中,37°C下孵育至少16小时以确保完全水解。[6] 3. 确认孵育温度和pH :验证孵育器的温度和缓冲液的pH值是否准确。[6] |
| 提取效率低下 | 1. 评估提取方法 :如果使用LLE,考虑更换为SPE或SLE以提高回收率。[1][2] 2. 检查萃取溶剂 :确保使用的有机溶剂纯度足够,且与目标分析物的极性匹配。对于SLE,常用的萃取溶剂是70:30的乙醚:乙酸乙酯混合物。[2] 3. 优化SPE洗脱步骤 :确保洗脱溶剂的强度和体积足以将肠内酯从SPE小柱上完全洗脱下来。 |
| 质谱参数设置不当 | 1. 优化离子源参数 :检查并优化离子源的温度、电压和气体流速,以最大化肠内酯的离子化效率。2. 检查MRM离子对 :确认所使用的母离子到子离子的转换是正确的,并且碰撞能量已优化。 |
| 仪器污染 | 1. 运行空白样品 :在分析序列开始前,先进样溶剂空白和基质空白,检查是否存在残留污染。2. 清洗进样系统和色谱柱 :如果发现污染,用强溶剂(如高比例的乙腈或甲醇)冲洗进样口、进样阀和色谱柱。 |
问题2: GC-MS分析中出现峰形差(拖尾峰、分叉峰)
| 可能原因 | 排查步骤与解决方案 |
| 衍生化反应不完全 | 1. 检查衍生化试剂 :确保衍生化试剂(如BSTFA + 1% TMCS)是新鲜的,并已在无水条件下储存。[7] 2. 优化反应条件 :确保反应在无水环境中进行。通常需要在70°C下加热60分钟以确保反应完全。[7] 3. 检查样品干燥度 :在加入衍生化试剂前,必须确保提取物已完全干燥,水分会使衍生化试剂失效。[7] |
| 色谱柱污染或老化 | 1. 老化色谱柱 :按照制造商的说明对色谱柱进行高温老化,以去除残留的污染物。2. 更换进样口衬管和隔垫 :污染的衬管和隔垫是导致峰形变差的常见原因。3. 截断色谱柱前端 :如果色谱柱前端被不挥发性物质污染,可以截掉一小段(约5-10厘米)。 |
| 进样技术问题 | 1. 优化进样口温度 :确保进样口温度足够高,以使衍生化后的肠内酯快速气化,但又不能过高导致其分解。2. 检查进样速度 :过慢的进样速度可能导致峰展宽。 |
| 活性位点存在 | 1. 对系统进行钝化处理 :GC系统中的活性位点(如进样口衬管的玻璃棉)可能会吸附分析物,导致拖尾峰。使用经过硅烷化处理的衬管。2. 检查气路纯度 :确保载气纯度高,无氧气或水分渗漏。 |
问题3: 肠内酯与其前体肠二醇 (Enterodiol) 的色谱分离度差
肠二醇是肠内酯的代谢前体,两者是常见的共存干扰物,尤其是在LC-MS/MS分析中可能会有信号干扰。[4]
| 可能原因 | 排查步骤与解决方案 |
| 流动相梯度不合适 | 1. 调整梯度斜率 :采用更平缓的梯度,即在肠内酯和肠二醇出峰的时间点附近,减慢有机相的增加速度,可以有效提高分离度。[4] 2. 改变流动相组成 :尝试使用甲醇代替乙腈作为有机相,或反之,因为不同的溶剂选择性不同。 |
| 色谱柱选择不当 | 1. 更换不同固定相的色谱柱 :标准的C18反相色谱柱是常用选择。如果分离效果不佳,可以尝试使用苯基己基 (Phenyl-Hexyl) 固定相的色谱柱,它能为芳香族化合物(如肠内酯和肠二醇)提供不同的π-π相互作用,从而可能改善分离。[4] |
| 流动相pH值未优化 | 1. 调节流动相pH :轻微改变水相的pH值(例如,通过添加少量甲酸或乙酸)可以改变分析物的电离状态,从而影响其在固定相上的保留行为,可能有助于改善分离。[4] |
定量数据汇总
表1: 不同样品前处理方法的性能比较
| 参数 | 固相萃取 (SPE) | 液-液萃取 (LLE) | 支持液相萃取 (SLE) | 蛋白沉淀 (PPT) |
| 分析物形式 | 游离 & 结合物 / 总量 | 总量 (酶解后) | 总量 (酶解后) | 游离 & 结合物 |
| 回收率 (%) | 85-105% (依赖于分析物)[8] | >90%[8] | ~96%[1][2][8] | 通常较低,变异性大[8] |
| 精密度 (RSD%) | <15%[8] | 批内: 3-6%, 批间: 10-14%[8][9] | 批内: 2.5-5.9%, 批间: 2.6-6.9%[1][2] | 通常 <15%,但受基质效应影响较大[8] |
| 最低定量下限 (LLOQ) (ng/mL) | 肠内酯: ~0.082[8] | ~0.164 (总肠内酯)[8] | 未明确说明,但高回收率表明灵敏度与LLE相当[8] | 通常高于SPE或LLE[8] |
表2: 不同分析方法的灵敏度比较
| 分析方法 | 基质 | 检测限 (LOD) / 定量下限 (LLOQ) | 参考文献 |
| LC-MS/MS | 血浆 | LLOQ: 肠内酯硫酸盐 16 pM, 肠内酯葡糖苷酸 26 pM, 游离肠内酯 86 pM | [10] |
| LC-MS/MS | 血浆 | LOD: 肠内酯 0.55 nM (~0.164 ng/mL) | [9][11] |
| GC-MS | 血浆 | 未明确说明,但灵敏度足以检测膳食干预后的浓度变化 | [2] |
| 免疫分析法 (ELISA) | 血浆、尿液等 | ~70 pg/mL | [3] |
关键实验方案
方案1: 血浆样品酶水解和支持液相萃取 (SLE)
-
样品准备 : 取250 µL血浆样品,加入内标溶液。
-
酶水解 : 加入β-葡萄糖醛酸苷酶/硫酸酯酶溶液(在pH 5.0的磷酸盐缓冲液中),轻轻涡旋混匀。[7]
-
SLE提取 : 将水解后的全部样品加载到SLE小柱上,让样品吸附到固相支持物上5分钟。[7]
-
干燥与复溶 : 收集洗脱液,在40°C下用温和的氮气流或离心蒸发仪吹干。[7] 用适合分析仪器的溶剂复溶残留物。
方案2: 气相色谱-质谱 (GC-MS) 的硅烷化衍生
-
样品准备 : 将经过提取和干燥后的样品提取物置于反应瓶中。
-
加入试剂 : 向干燥的提取物中加入50 µL的衍生化试剂(BSTFA + 1% TMCS)和50 µL的无水吡啶。[7]
-
反应 : 立即密封反应瓶,在70°C下加热60分钟以确保衍生化反应完全。[7]
-
分析 : 冷却至室温后,样品即可用于GC-MS分析。
可视化图表
图1: 血浆中肠内酯检测的通用实验流程图。
图2: 低信号/无信号问题的逻辑故障排除流程。
References
- 1. benchchem.com [benchchem.com]
- 2. Supported liquid extraction in the quantitation of plasma enterolignans using isotope dilution GC/MS with application to flaxseed consumption in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anis.au.dk [anis.au.dk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Enterolactone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of enterolactone.
Troubleshooting Guides
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability in Results
This is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effect-related issues.
Step-by-Step Guidance:
-
Assess the Matrix Effect: Before modifying your protocol, confirm that matrix effects are the root cause.[3] The most direct way to do this is using the post-extraction spike method.[3][4]
-
Protocol: See "Experimental Protocol 1: Quantitative Assessment of Matrix Effect."
-
Interpretation: A significant difference in the analyte's response between the neat solution and the post-spiked matrix indicates the presence of matrix effects.[3]
-
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1][3]
-
Protein Precipitation (PPT): Fast and simple, but often yields the least clean extracts.[3] Consider it for initial screening or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.[3][5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is amenable to automation.[1][3][5] This is often the best choice for complex matrices and when high sensitivity is needed.
-
-
Optimize Chromatographic Conditions: If sample preparation improvements are insufficient, modify your LC method to separate this compound from co-eluting interferences.[6]
-
Adjust the gradient profile to increase the separation of this compound from the regions of ion suppression.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][7] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[11] These components can suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[2][12] In the analysis of this compound from biological samples like plasma or urine, common interfering substances include salts, phospholipids, and other endogenous metabolites.[1][3]
Q2: How can I quantitatively assess matrix effects for my this compound assay?
A: The post-extraction spike method is a widely accepted technique for quantifying matrix effects.[4][13] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of this compound spiked into a blank matrix extract.[12] The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) - 1] * 100[3][12]
-
A negative percentage indicates ion suppression.
-
A positive percentage indicates ion enhancement.
-
Values exceeding ±20% are generally considered significant and require mitigation.[12]
Q3: What is the purpose of enzymatic hydrolysis in this compound analysis?
A: In biological samples, this compound is often present as its glucuronide and sulfate conjugates.[5][7] These conjugated forms may not be readily detectable by LC-MS/MS under the same conditions as free this compound. Enzymatic hydrolysis, typically using β-glucuronidase and sulfatase, is performed to cleave these conjugates and measure the total this compound concentration.[5][7]
Q4: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?
A: The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the matrix.
-
Solid-Phase Extraction (SPE) is generally considered the most effective method for removing matrix interferences and achieving the cleanest extracts.[3]
-
Liquid-Liquid Extraction (LLE) provides a good balance between cleanliness and cost.[3]
-
Protein Precipitation (PPT) is the simplest but least effective method for removing matrix components.[3]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound?
A: It is highly recommended to use a SIL-IS for this compound in all quantitative bioanalytical methods.[7] A SIL-IS will co-elute with this compound and be affected by matrix effects in a similar manner, thus correcting for variations in ionization efficiency and improving the accuracy and precision of the results.[14]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | High (>90%)[3] | Moderate to High (85-100%)[3] | Variable, often lower[3] |
| Matrix Effect Removal | High[3] | Moderate[3] | Low[3] |
| Throughput | Can be automated for high throughput[3] | Can be labor-intensive[3] | High[3] |
| Cost | More expensive[3] | Moderate | Inexpensive[3] |
| Typical Precision (RSD%) | <15%[15] | Within-run: 3-6%, Between-run: 10-14%[9] | Generally <15%, but can be higher[15] |
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare a Neat Solution (Set A): Spike a known concentration of this compound standard into the final reconstitution solvent.[3]
-
Prepare a Post-Spiked Matrix Sample (Set B): Process a blank biological sample (e.g., plasma, urine) through your entire sample preparation procedure (without the addition of an internal standard).[3] Spike the same concentration of this compound standard as in Set A into the final, extracted matrix.[3]
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME%) using the formula provided in FAQ Q2.
Experimental Protocol 2: Sample Preparation of Plasma for Total this compound using LLE
-
Enzymatic Hydrolysis: To a 200 µL plasma sample, add an internal standard (e.g., ¹³C₃-enterolactone) and 50 µL of β-glucuronidase/sulfatase enzyme solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).[5][9]
-
Incubation: Incubate the mixture at 37°C for at least 1 hour to deconjugate the this compound glucuronides and sulfates.[5]
-
Extraction: Add 1 mL of diethyl ether, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[5][9]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]
Mandatory Visualizations
Caption: General workflow for this compound analysis.
Caption: Strategies to overcome matrix effects in LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One moment, please... [isolife.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enterolactone Production in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in enterolactone production during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production variable in animal studies?
This compound is a mammalian lignan produced by the gut microbiota from dietary plant lignan precursors, such as secoisolariciresinol diglucoside (SDG), found in foods like flaxseed and whole grains[1]. Its production is highly variable because it depends on a complex interaction between several factors: the host animal's genetics, the composition and metabolic activity of its gut microbiome, and the composition of its diet, particularly the concentration and bioavailability of lignan precursors[1][2].
Q2: What are the primary sources of variability in this compound production in animal models?
The main sources of variability can be categorized as follows:
-
Dietary Factors: The type and amount of lignan precursors in the animal feed are the most significant source of variation. Even different batches of the same standard chow can have three- to six-fold differences in phytoestrogen content, which significantly impacts outcomes[3]. The bioavailability of these precursors is also a key factor[4].
-
Gut Microbiota: Inter-individual differences in the composition of the gut microbiota are a major driver of variability[1][5]. Specific bacterial consortia are required to convert plant lignans into this compound, and not all animals possess these bacteria in the same abundance[1][6].
-
Host Factors: The animal's species, strain, sex, age, and overall health status can influence intestinal transit time and the gut environment, thereby affecting microbial metabolism and this compound production[2][7].
-
Experimental Procedures: Inconsistencies in sample collection, processing, and storage can introduce significant analytical variability[8]. The choice of analytical method for quantification also plays a role[9].
Q3: How can I choose the right animal model for my this compound study?
The choice of animal model is critical and depends on the research question.
-
Rodents (Mice, Rats): Mice are the most commonly used models for intestinal studies due to the availability of genetically engineered strains, which are important for studying specific pathways[10]. However, be aware of significant metabolic differences between strains and between rodents and humans[3].
-
Swine (Pigs): The swine model is considered highly relevant to human health and is increasingly used to study the effects of polyphenols and their interaction with the gut microbiota[11].
-
Ruminants: In ruminants like dairy cows, the rumen is the primary site for the conversion of lignan precursors to this compound[12]. These models are unique for studying lignan metabolism in the context of milk production.
When selecting a model, consider the specific metabolic pathways you are investigating and the translational relevance to your research goals.
Troubleshooting Guide
Issue 1: High inter-animal variability in baseline this compound levels.
| Question | Possible Cause | Recommended Solution |
| Why do my control animals show vastly different this compound concentrations before the study begins? | Dietary Inconsistency: Standard chow diets can have significant batch-to-batch variation in lignan content[3]. Animals may have been exposed to different feed batches prior to the study. | 1. Acclimatization Period: Implement a sufficient acclimatization period (e.g., 1-2 weeks) where all animals are fed the exact same batch of a purified, defined diet to standardize baseline levels. 2. Use Purified Diets: Switch from standard chow to a purified diet with a known and fixed composition to eliminate dietary variables[3][13]. Specify the diet composition in all publications. |
| Microbiota Differences: Animals, even from the same supplier, can have different gut microbiome compositions. | 1. Co-housing: House animals intended for the same experimental group together to encourage microbial exchange and normalization through coprophagy. 2. Fecal Microbiota Transplant (FMT): For maximum standardization, consider FMT from a single donor or a pooled sample to all study animals to create a more uniform gut microbial community. | |
| Supplier Variation: Animals sourced from different suppliers or even different barrier facilities from the same supplier may have been exposed to different environmental factors, affecting their microbiome. | Source animals from a single, reputable supplier and from the same batch and barrier facility whenever possible. |
Issue 2: Low or undetectable this compound levels after lignan supplementation.
| Question | Possible Cause | Recommended Solution |
| Why is this compound production minimal despite providing a lignan-rich diet? | Poor Precursor Bioavailability: The lignan precursors in the feed may not be easily accessible to the gut microbiota. For example, whole flaxseeds are less bioavailable than ground flaxseed[4]. | 1. Process the Lignan Source: Ensure the lignan source is processed to maximize bioavailability. For instance, use ground flaxseed instead of whole seeds. 2. Check Diet Composition: High-fat diets can alter gut microbiota and may impact lignan metabolism. Ensure the overall diet composition is appropriate. |
| Lack of this compound-Producing Bacteria: The specific animal strain or individual animals may lack the necessary bacterial species (e.g., certain Ruminococcaceae and Lachnospiraceae species) for the conversion[6]. | 1. Pre-screen Animals: If feasible, pre-screen animals for their ability to produce this compound or analyze their baseline microbiome composition. 2. Probiotic Supplementation: Consider supplementing the diet with known this compound-producing bacterial strains, although this adds another experimental variable. | |
| Antibiotic Administration: Recent or concurrent antibiotic use will disrupt the gut microbiota, severely impairing or eliminating this compound production[2]. | Ensure animals have not been treated with antibiotics for a significant period before and during the study. Check supplier health reports. | |
| Analytical Method Insensitivity: The analytical method used may not be sensitive enough to detect low concentrations of this compound. | Review the Limit of Quantification (LOQ) of your assay. Consider switching to a more sensitive method like LC-MS/MS[5][9]. |
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is crucial for accurate quantification. The sensitivity of these methods varies, which can impact the interpretation of results, especially at low concentrations[9].
| Analytical Method | Typical Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| LC-MS/MS | Plasma, Urine | 0.55 nM (Total EL)[4][5][9] | 16-86 pM (Free/Conjugated)[9] | High sensitivity and specificity; can measure free and conjugated forms separately. Considered the gold standard[5][9]. |
| GC-MS | Plasma, Urine | 0.55 nM (Total EL)[5][9] | Not always reported | Robust and sensitive, but requires derivatization of this compound before analysis[9][14]. |
| ELISA | Plasma, Urine | Varies by kit | Varies by kit | High-throughput and cost-effective for large sample numbers, but may have cross-reactivity issues. Good for screening[8][9]. |
Abbreviations: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), ELISA (Enzyme-Linked Immunosorbent Assay), EL (this compound).
Experimental Protocols
Protocol 1: Sample Collection and Processing for this compound Analysis (Plasma)
This protocol is designed to minimize pre-analytical variability.
-
Animal Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water to reduce variability from recent food intake.
-
Blood Collection:
-
Collect whole blood via cardiac puncture or other approved terminal method into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place tubes on ice to prevent degradation of metabolites[8].
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C[8].
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Addition of Stabilizers (Optional but Recommended):
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidative degradation.
-
Add a deuterated internal standard of this compound at this stage for accurate quantification with mass spectrometry[9].
-
-
Storage:
-
Aliquot plasma into cryovials to avoid repeated freeze-thaw cycles.
-
Immediately freeze and store samples at -80°C until analysis[8].
-
Protocol 2: Quantification of Total this compound via LC-MS/MS
This is a condensed protocol for measuring the sum of free and conjugated this compound.
-
Enzymatic Hydrolysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a freshly prepared enzyme mixture of β-glucuronidase and sulfatase (from Helix pomatia) in an appropriate buffer (e.g., acetate buffer, pH 5.0)[4][9].
-
Incubate the mixture at 37°C for 4-18 hours to deconjugate this compound glucuronides and sulfates[4][9].
-
-
Protein Precipitation & Extraction:
-
Sample Cleanup and Concentration:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis[8].
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a validated method with specific precursor-to-product ion transitions for both this compound and the internal standard for quantification[9].
-
Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve[8].
-
Visualizations
Caption: Workflow for minimizing variability in animal studies of this compound production.
Caption: Key factors contributing to variability in this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Explaining Interpersonal Variation in Plasma this compound Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Feed Factor: Estrogenic Variability in Lab Animal Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Animal models to study acute and chronic intestinal inflammation in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Lignan Metabolism, Milk this compound Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsr.org.ng [ijsr.org.ng]
- 14. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity in enterolactone immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cross-reactivity and other common issues encountered during the use of enterolactone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods like flaxseed, whole grains, and vegetables.[1][2] It is studied as a biomarker for a high-fiber diet and has been investigated for its potential roles in reducing the risk of hormone-dependent cancers and cardiovascular disease.[1][3]
Q2: What is the basic principle of a competitive ELISA for this compound?
A2: In a competitive ELISA for this compound, free this compound in a sample competes with a fixed amount of labeled this compound (a tracer) for a limited number of binding sites on a specific anti-enterolactone antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step to remove unbound components, a substrate is added that reacts with the tracer's enzyme to produce a measurable signal (e.g., color). The concentration of this compound in the sample is then determined by comparing its signal to a standard curve.
Q3: What are the most common sources of error in an this compound ELISA?
A3: Common sources of error include inaccurate pipetting, improper sample preparation, inadequate plate washing, incorrect incubation times or temperatures, and cross-reactivity from structurally similar molecules.[4] Matrix effects from components in the biological sample can also interfere with the assay.
Q4: What is cross-reactivity in the context of an this compound immunoassay?
A4: Cross-reactivity occurs when the antibody in the assay binds to molecules other than this compound that have a similar chemical structure.[3] This can lead to an overestimation of the true this compound concentration. Because this compound is a metabolite of various plant lignans, cross-reactivity with its precursors or other metabolites is a key consideration.
Q5: How can I determine if my samples require purification before analysis?
A5: To check for matrix interference, which can include the effects of cross-reacting substances, you can perform a spike and recovery experiment and a dilution linearity assessment. If different dilutions of the same sample do not yield consistent calculated concentrations (e.g., they differ by more than 20%), purification is recommended to remove interfering substances.
Troubleshooting Guide
Issue 1: Higher-than-Expected this compound Concentrations or False Positives
-
Potential Cause: Cross-reactivity with structurally related compounds present in the sample. This compound's metabolic precursors and related metabolites are common sources of cross-reactivity.
-
Solution:
-
Review Cross-Reactivity Data: Consult the cross-reactivity table for your specific ELISA kit to identify potential interfering compounds.
-
Sample Purification: Use a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove cross-reacting molecules before running the assay. A C18 SPE cartridge is commonly used for this purpose.
-
Confirm with an Alternative Method: If possible, confirm results for a subset of samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Issue 2: High Background Signal
-
Potential Cause 1: Insufficient washing. Residual unbound tracer or other reagents can lead to a high background signal.
-
Solution 1: Ensure thorough and consistent washing of the plate wells between steps. Increase the number of wash cycles or the soaking time if necessary. Verify that the plate washer is functioning correctly.
-
Potential Cause 2: Non-specific binding of assay components to the plate.
-
Solution 2: Ensure that the blocking buffer is properly prepared and used according to the protocol to prevent non-specific binding.
Issue 3: Poor Precision (High Coefficient of Variation - CV%)
-
Potential Cause: Inconsistent pipetting, bubbles in wells, or temperature variations across the plate ("edge effect").
-
Solution:
-
Pipetting Technique: Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors. Use fresh pipette tips for each standard and sample.
-
Remove Bubbles: Carefully inspect wells for bubbles before reading the plate and remove any that are present.
-
Temperature Control: Allow all reagents and samples to come to room temperature before starting. Use a plate sealer during incubations to ensure uniform temperature.
-
Issue 4: Weak or No Signal
-
Potential Cause 1: Incorrect assay procedure, such as omitting a reagent or using expired reagents.
-
Solution 1: Carefully review the entire protocol and ensure all steps were followed correctly. Check the expiration dates of all kit components.
-
Potential Cause 2: Low this compound concentration in the sample.
-
Solution 2: If concentrations are expected to be very low, consider a sample concentration step during preparation. Ensure the sample dilution factor is appropriate.
Data Presentation
Table 1: Cross-Reactivity of Structurally Related and Other Compounds in a Commercial this compound ELISA Kit.
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| Enterodiol | 0.05% |
| Matairesinol | <0.01% |
| Daidzein | <0.01% |
| β-Estradiol | <0.01% |
| Estriol | <0.01% |
| Estrone | <0.01% |
| Cortisol | <0.01% |
| Chlorogenic acid | <0.01% |
| Resveratrol | <0.01% |
| Rosmarinic acid | <0.01% |
Data sourced from a commercially available this compound ELISA kit datasheet.[1]
Experimental Protocols
Protocol 1: General Sample Preparation for Serum/Plasma
-
Collection: Collect blood samples and prepare serum or plasma according to standard laboratory procedures.
-
Enzymatic Hydrolysis (for total this compound): To measure both free and conjugated this compound, incubate the sample (e.g., 200 µL) with a β-glucuronidase/sulfatase enzyme solution in acetate buffer (pH 5.0) at 37°C overnight.
-
Extraction (LLE):
-
Acidify the hydrolyzed sample.
-
Extract the sample with an organic solvent like diethyl ether (repeat twice).
-
Freeze the aqueous layer to facilitate the separation of the organic phase.
-
Pool the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the ELISA assay buffer. The sample is now ready for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine or Plasma
This protocol provides a more rigorous cleanup to minimize interference.
-
Sample Pre-treatment:
-
Urine: Acidify the urine sample to pH 3-4.
-
Plasma: Perform enzymatic hydrolysis as described in Protocol 1, then acidify.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a low-percentage methanol solution to remove polar interferences.
-
Elution: Elute the this compound and other retained compounds from the cartridge using a stronger organic solvent, such as methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the ELISA assay buffer.
Protocol 3: Competitive ELISA Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Create a serial dilution of the this compound standard to generate a standard curve (e.g., 15.6-2,500 pg/ml).
-
Assay:
-
Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound tracer (e.g., this compound-AChE) to each well.
-
Incubate the plate as specified (e.g., 18 hours at 4°C).
-
Wash the plate thoroughly to remove unbound reagents.
-
Add the development solution (e.g., Ellman's Reagent) and incubate on an orbital shaker (e.g., 90-120 minutes).
-
-
Data Acquisition: Read the absorbance at the specified wavelength (e.g., 405-420 nm).
-
Analysis: Calculate the %B/B0 for each standard and sample, generate a standard curve, and determine the this compound concentration in the samples.
Visualizations
Caption: General experimental workflow for this compound quantification using a competitive ELISA.
Caption: Troubleshooting logic for common issues in this compound immunoassays.
References
improving the efficiency of enterolactone extraction from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enterolactone extraction from complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound extraction process.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Enzymatic Hydrolysis: In biological samples, this compound is often present in conjugated forms (glucuronides and sulfates).[1] Incomplete hydrolysis will result in the underestimation of total this compound. | - Optimize Incubation Time and Temperature: Ensure incubation is carried out at 37°C for at least 1 hour, or overnight, as some protocols suggest.[2][3] - Verify Enzyme Activity: Use a fresh batch of β-glucuronidase/sulfatase and ensure the buffer (e.g., sodium acetate, pH 5.0) is correctly prepared.[2][3] |
| Suboptimal Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. | - For Liquid-Liquid Extraction (LLE): Diethyl ether is a commonly used and effective solvent.[3][4] - For Solid-Phase Extraction (SPE): Methanol or acetonitrile are typically used for elution from C18 cartridges.[2][3] - Consider Solvent Polarity: The polarity of the solvent should be optimized for this compound's chemical properties. | |
| Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.[1][5] | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step for cleaner extracts compared to liquid-liquid extraction (LLE).[1] - Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard, such as ¹³C₃-labeled this compound, can effectively compensate for matrix effects.[5] - Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a column with a different stationary phase to separate this compound from interfering compounds.[5] | |
| Irreproducible Results | Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can lead to variability. | - Standardize Protocols: Ensure all samples are collected, processed (e.g., centrifugation), and stored (e.g., at -80°C) uniformly.[6] Avoid repeated freeze-thaw cycles.[6] - Use an Internal Standard Early: Add the internal standard at the beginning of the sample preparation workflow to account for variability in extraction and analysis.[5] |
| Emulsion Formation (in LLE): The formation of an emulsion layer between the aqueous and organic phases can make separation difficult and lead to inconsistent recovery.[2] | - Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Addition of Salt: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break the emulsion. - Freezing the Aqueous Layer: Freezing the aqueous phase allows for easier decanting of the organic layer.[3] | |
| Presence of Interfering Peaks in Chromatogram | Co-elution of Isobaric Compounds: Compounds with the same mass-to-charge ratio as this compound, such as its precursor enterodiol, can interfere with quantification.[1] | - Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to achieve baseline separation of this compound from interfering peaks.[1] - Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very similar masses. - Tandem Mass Spectrometry (MS/MS): Employing MS/MS with multiple reaction monitoring (MRM) enhances specificity by monitoring unique precursor-product ion transitions for this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for this compound analysis?
A1: In biological matrices like plasma and urine, this compound is predominantly found in its conjugated forms, as glucuronides and sulfates.[1] These conjugated forms are not directly detectable by many analytical methods. Enzymatic hydrolysis, typically using β-glucuronidase and sulfatase, cleaves these conjugates to release free this compound, allowing for the quantification of total this compound concentration.[3]
Q2: What is the best internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₃-labeled this compound.[5] A SIL internal standard is chemically identical to this compound and will behave similarly during extraction and ionization, effectively compensating for matrix effects and improving the accuracy and precision of quantification.[5] If a SIL internal standard is unavailable, a structural analog may be used, but it may not provide the same level of correction.[5]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two primary methods can be used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[5]
-
Post-Extraction Spike Method: This is a quantitative method. The analytical response of this compound in a clean solvent is compared to the response of this compound spiked into a blank matrix sample after the extraction process. The matrix factor (MF) can then be calculated to quantify the degree of ion suppression or enhancement.[5]
Q4: Which extraction method is most suitable for this compound?
A4: The choice of extraction method depends on the specific requirements of the study, including the matrix, required purity, and available resources.
-
Supported Liquid Extraction (SLE): Offers high recovery and precision and is amenable to automation, but can be more expensive than LLE.[2]
-
Liquid-Liquid Extraction (LLE): Is inexpensive and widely used but can be labor-intensive and prone to emulsion formation.[2]
-
Solid-Phase Extraction (SPE): Provides high recovery and selectivity and is also suitable for automation, but may require method development and can be more costly than LLE.[1][2]
-
Supercritical Fluid Extraction (SFE): A "green" method that is fast and highly selective, but requires specialized equipment and expertise.[2]
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance of different this compound extraction methods.
| Extraction Method | Matrix | Recovery Rate (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Supported Liquid Extraction (SLE) | Plasma | 96.0%[2] | Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9%[2] | High recovery, high precision, amenable to automation.[2] | Can be more expensive than LLE.[2] |
| Liquid-Liquid Extraction (LLE) | Plasma | Not explicitly stated, but a ~4% failure rate has been reported.[2] | High precision and accuracy when successful.[2] | Inexpensive, widely used.[2] | Prone to emulsion formation, higher failure rate, more labor-intensive.[2] |
| Solid-Phase Extraction (SPE) | Urine | 90-100% (for many organic acids)[2] | Not specified for this compound. | High recovery potential, high selectivity, amenable to automation.[2] | Can be more expensive than LLE, requires method development.[2] |
| Supercritical Fluid Extraction (SFE) | Biological Materials | High accuracy (<5% error for isoflavones)[2] | High precision (<4-7% RSD for isoflavones)[2] | "Green" method, high selectivity, fast.[2] | High initial equipment cost, requires specialized expertise.[2] |
Experimental Protocols
This compound Extraction from Plasma using Supported Liquid Extraction (SLE)
-
Sample Pre-treatment (Enzymatic Hydrolysis):
-
To a 250 µL plasma sample, add an internal standard solution.
-
Add β-glucuronidase/sulfatase enzyme solution in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for at least 1 hour to deconjugate the this compound glucuronides and sulfates.[2]
-
-
Supported Liquid Extraction:
-
Load the hydrolyzed plasma sample onto an SLE cartridge.
-
Allow the sample to absorb onto the solid support for 5-10 minutes.
-
Elute the this compound with an appropriate organic solvent (e.g., diethyl ether). Collect the eluate.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent suitable for the subsequent analytical method (e.g., mobile phase for LC-MS).[2]
-
This compound Extraction from Urine using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Acidify the urine sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).
-
Add an internal standard.[2]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[3]
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[2][3]
-
Elution: Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).[2][3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the extract in a solvent compatible with the analytical instrument.[2]
-
Visualizations
Caption: General workflow for this compound extraction from biological samples.
Caption: Troubleshooting workflow for low recovery or irreproducible results.
References
stability of enterolactone in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of enterolactone in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
A1: this compound is generally considered to be relatively stable in cell culture media.[1] However, its stability can be influenced by several factors, including the specific media composition, temperature, pH, and exposure to light. For long-term experiments (e.g., over 24 hours), it is highly recommended to perform a stability test under your specific experimental conditions.[1]
Q2: What are the primary factors that can affect this compound stability in my experiments?
A2: The main factors include:
-
Temperature: As with most chemical compounds, degradation rates can increase with temperature. Incubating at 37°C will likely lead to a faster loss of this compound compared to storage at 4°C or -20°C.
-
pH: The pH of the cell culture medium (typically around 7.4) can influence the stability of this compound.
-
Cellular Metabolism: This is a critical factor. Cells, particularly those with metabolic activity like colon cancer cells, can take up and metabolize this compound into conjugated forms, such as this compound-sulfate and this compound-glucuronide.[2] This is not chemical degradation but will result in a decrease of free this compound in the medium.
-
Serum: Components within fetal bovine serum (FBS) or other supplements could potentially interact with or enzymatically modify this compound.
-
Light Exposure: Phenolic compounds can be sensitive to photodegradation. It is advisable to protect this compound stock solutions and media containing this compound from prolonged exposure to light.
Q3: How should I store my this compound stock solution?
A3: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[1] For short-term use, aliquots can be stored at 4°C, but their stability under these conditions should be verified.[1] It is crucial to minimize freeze-thaw cycles and to protect the solution from light by using amber vials or by wrapping the container in foil.
Q4: I am observing a rapid decrease in this compound concentration in my culture medium. Is it definitely degradation?
A4: Not necessarily. While chemical degradation can occur, a rapid decrease in the concentration of free this compound is often due to cellular uptake and metabolism.[2] Many cell types, especially those of intestinal origin, can conjugate this compound to glucuronide and sulfate forms, which are then excreted back into the medium.[2] Standard analytical methods for free this compound may not detect these conjugated forms.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected biological effects of this compound.
-
Potential Cause 1: Degradation of this compound in the cell culture medium.
-
Troubleshooting Step: Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol is provided below. This will help you determine the actual concentration of this compound your cells are exposed to over time.
-
-
Potential Cause 2: Cellular metabolism of this compound.
-
Troubleshooting Step: If your cell line is known to have significant metabolic activity (e.g., liver or intestinal cells), consider that the active concentration of free this compound may be decreasing over time. You may need to replenish the medium with fresh this compound at specific intervals. To confirm metabolism, you can use analytical methods like LC-MS/MS to look for conjugated metabolites in the cell culture supernatant.
-
-
Potential Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: For long-term cultures with low concentrations of this compound, consider using low-adhesion plasticware to minimize loss of the compound due to adsorption to surfaces.
-
Issue: High variability in this compound concentration between samples.
-
Potential Cause 1: Inconsistent storage and handling of stock solutions.
-
Troubleshooting Step: Prepare small, single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles. Ensure all stock and working solutions are protected from light.
-
-
Potential Cause 2: Inaccurate pipetting of viscous stock solutions (e.g., in DMSO).
-
Troubleshooting Step: Ensure your pipette is properly calibrated and use reverse pipetting techniques for viscous solutions to ensure accurate dispensing.
-
-
Potential Cause 3: Variable cell densities leading to different rates of metabolism.
-
Troubleshooting Step: Ensure uniform cell seeding across all wells and plates. Variations in cell number will lead to different rates of this compound uptake and metabolism.
-
Data Presentation
The following tables provide representative data on the expected stability of this compound under different conditions. Note: This data is illustrative and the actual stability should be determined experimentally for your specific conditions.
Table 1: Expected Chemical Stability of this compound in Cell-Free Culture Medium
| Media Type | Temperature | Time (hours) | Expected % Remaining (Illustrative) |
| DMEM | 37°C | 0 | 100% |
| 24 | 90-95% | ||
| 48 | 80-90% | ||
| 72 | 70-85% | ||
| RPMI-1640 | 37°C | 0 | 100% |
| 24 | 90-95% | ||
| 48 | 80-90% | ||
| 72 | 70-85% | ||
| DMEM | 4°C | 0 | 100% |
| 24 | >98% | ||
| 48 | >95% | ||
| 72 | >95% |
Table 2: Factors Influencing Apparent this compound Stability in the Presence of Cells
| Factor | Condition | Expected Impact on Free this compound Concentration | Rationale |
| Cell Type | Metabolically active (e.g., HT-29) | High decrease | Uptake and conjugation to sulfates/glucuronides.[2] |
| Low metabolic activity | Low decrease | Slower uptake and metabolism. | |
| Cell Density | High | Faster decrease | More cells available to metabolize the compound. |
| Low | Slower decrease | Fewer cells to metabolize the compound. | |
| Incubation Time | Long (e.g., >24h) | Significant decrease | Cumulative effect of both chemical degradation and cellular metabolism. |
| Short (e.g., <8h) | Moderate decrease | Cellular metabolism is a rapid process. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in a cell-free system.
-
Preparation of Media:
-
Prepare your cell culture medium (e.g., DMEM or RPMI-1640) with all supplements you would normally use (e.g., 10% FBS, penicillin/streptomycin).
-
Prepare a batch of the same medium without serum to assess its impact.
-
-
Spiking with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the prepared media with the this compound stock solution to achieve the final desired experimental concentration. Ensure the final solvent concentration is consistent across all samples and is non-toxic to your cells (typically ≤ 0.5%).
-
-
Incubation:
-
Aliquot the this compound-containing media into sterile, low-adhesion tubes or multi-well plates.
-
Incubate the samples under your standard experimental conditions (e.g., 37°C with 5% CO2) and at a control temperature (e.g., 4°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect aliquots from each condition.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or ELISA.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Mandatory Visualizations
Caption: Workflow for Assessing this compound Stability in Cell Culture Media.
Caption: Troubleshooting Logic for Unexpected this compound Activity.
References
Technical Support Center: Enterolactone Quantification in Clinical Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low enterolactone concentrations in clinical samples.
FAQs: Understanding Low this compound Concentrations
This section addresses common questions regarding the biological and pre-analytical factors that can lead to low this compound levels.
Q1: What are the primary patient-related factors that can result in low this compound concentrations?
Low this compound levels in clinical samples can be attributed to several patient-specific factors, including:
-
Dietary Habits: this compound is a metabolite of plant lignans found in high-fiber foods like flaxseeds, whole grains, fruits, and vegetables. A diet low in these foods will naturally result in lower this compound production.
-
Gut Microbiome Composition: The conversion of dietary lignans to this compound is entirely dependent on the gut microbiota. An imbalance or lack of specific bacteria responsible for this conversion will lead to diminished this compound levels.
-
Antibiotic Use: Recent or prolonged use of antibiotics can significantly alter the gut microbiome, potentially eradicating the bacteria necessary for this compound synthesis. The recovery of these bacteria can take a considerable amount of time.
-
Host Factors: Age, sex, body mass index (BMI), and smoking status have all been shown to influence this compound concentrations.
Q2: How can sample collection and handling affect measured this compound concentrations?
Improper pre-analytical procedures can falsely lower this compound readings. Key considerations include:
-
Sample Type: this compound can be measured in serum, plasma, and urine. The choice of sample type may influence the expected concentration range.
-
Sample Collection: For urine samples, a 24-hour collection can provide a more representative measure of this compound levels compared to a spot urine sample, as concentrations can fluctuate throughout the day.
-
Sample Handling and Storage: this compound is susceptible to degradation. Samples should be processed promptly and stored at appropriate temperatures (e.g., -80°C for long-term storage) to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides for Analytical Methods
This section provides specific troubleshooting advice for common analytical techniques used to measure this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue: Low or no this compound signal detected.
| Possible Cause | Recommended Solution |
| Inefficient Ionization | Optimize ion source parameters, including gas flows, temperatures, and capillary voltage. Ensure the mobile phase composition is appropriate; for instance, the addition of 0.1% formic acid can improve protonation in positive ion mode. |
| Ion Suppression/Matrix Effects | Implement optimized sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. The use of a stable isotope-labeled internal standard that co-elutes with this compound is highly recommended to compensate for matrix effects. |
| Suboptimal Chromatography | Ensure proper chromatographic separation from other sample components. Verify the column's integrity and mobile phase composition. Check for retention time shifts which could indicate a problem with the LC system. |
| Instrument Contamination | Run system suitability tests to check for contamination. Clean the ion source and interface if necessary. Use high-purity, MS-grade solvents and reagents to minimize background noise and contamination. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Low this compound peak area.
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the derivatization agent (e.g., BSTFA) is fresh and the reaction conditions (temperature and time) are optimal for converting this compound to its volatile form. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol to ensure maximum recovery of this compound from the sample matrix. |
| Sample Degradation | Verify that samples were properly stored and handled prior to analysis to prevent degradation of this compound. |
| Instrument Issues | Check for leaks in the GC system. Ensure the injection port and liner are clean. Confirm that the MS is properly tuned and calibrated. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Lower than expected optical density (OD) readings.
| Possible Cause | Recommended Solution |
| Improper Reagent Preparation or Storage | Ensure all kit reagents, including standards and antibodies, are prepared according to the manufacturer's instructions and have not expired. Store reagents at the recommended temperatures. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can lead to incomplete binding and a weaker signal. |
| Insufficient Washing | Inadequate washing between steps can result in high background and low signal. Ensure the plate washer is functioning correctly and that the recommended number of wash cycles is performed. |
| Sample Matrix Interference | Some components in the sample matrix may interfere with the antibody-antigen binding. Diluting the samples in the provided assay buffer may help to mitigate these effects. |
Quantitative Data Summary
The following tables summarize typical this compound concentrations and assay performance characteristics.
Table 1: this compound Concentrations in Adult Populations
| Population/Study Cohort | Sample Type | Analytical Method | This compound Concentration |
| Nurses' Health Study & Nurses' Health Study II (Women) | Urine | LC-MS/MS | Median (Q1-Q4): 119.3 (44.8-286.2) nmol/g creatinine |
| US Adults (NHANES) | Urine | HPLC-MS/MS | Mean (Tertile 1): < 44.8, Mean (Tertile 3): > 286.2 nmol/g creatinine |
| French Adults (ISOLED Cohort) | Urine | ELISA | Mean ± SD: 802.53 ± 1438.85 µg/L, Median: 304.73 µg/L |
| Colorectal Cancer Patients vs. Controls | Serum | LC-MS/MS | Patients (Median): 3.41 nM, Controls (Median): 6.31 nM (glucuronide) |
Table 2: Performance Characteristics of this compound Assays
| Parameter | ELISA Kit (Example) | LC-MS/MS (Typical) | GC-MS (Typical) |
| Limit of Detection (LOD) | ~30 pg/mL | Sub-nanomolar (nM) | Picomole (pmol) range |
| Limit of Quantification (LOQ) | ~100 pg/mL | Low nanomolar (nM) | Low picomole (pmol) range |
| Precision (CV%) | < 15% | < 10% | < 15% |
| Specificity | High | Very High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Protocol for Serum this compound
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., ¹³C-labeled this compound).
-
Perform enzymatic hydrolysis to measure total this compound (free and conjugated forms) by adding β-glucuronidase/sulfatase in an appropriate buffer and incubating.
-
Precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a C18 analytical column for separation.
-
Employ a mobile phase gradient of water with formic acid and acetonitrile with formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
ELISA Protocol for Urine this compound
-
Sample Preparation:
-
Dilute urine samples with the provided assay buffer to ensure the concentration falls within the standard curve range. A pilot test is recommended to determine the optimal dilution factor.
-
-
Assay Procedure:
-
Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound-enzyme conjugate (tracer) to each well.
-
Incubate the plate as per the manufacturer's instructions (e.g., 18 hours at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for the specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve. The signal is typically inversely proportional to the concentration of this compound.
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its biological effects through various signaling pathways. One of the key mechanisms involves the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade.[1] Additionally, as a phytoestrogen, this compound can modulate estrogen receptor (ER) signaling.[2] It has also been found to activate the Erk1/2 and PI3K/Akt pathways.[3][4]
References
- 1. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 4. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Enterolactone Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of enterolactone.
Troubleshooting Guides
This section addresses specific issues that may arise during high-throughput screening for this compound activity or quantification.
Issue 1: High Variability or Poor Z'-factor in Cell-Based Assays
Question: We are observing high well-to-well variability and a low Z'-factor (<0.5) in our cell-based assay designed to screen for modulators of this compound activity. What are the potential causes and solutions?
Answer: High variability in cell-based HTS can stem from several sources. Here's a systematic approach to troubleshooting:
-
Cell Plating and Health:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a common culprit. Ensure thorough cell suspension mixing before and during plating. Use automated cell dispensers for better consistency.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and assay performance.[1] To mitigate this, fill the outer wells with sterile media or PBS without cells and exclude them from data analysis.[1] Maintaining optimal humidity in the incubator is also crucial.[1]
-
Cell Viability: Poor cell health leads to inconsistent responses. Ensure cells are in the logarithmic growth phase and have high viability before plating.
-
-
Compound and Reagent Issues:
-
Compound Precipitation: Test compounds, especially from natural product libraries, may precipitate in aqueous assay media. Visually inspect plates for precipitates and consider pre-solubilizing compounds in a suitable solvent like DMSO.
-
Reagent Addition: Inconsistent volumes or timing of reagent addition can introduce variability. Use automated liquid handlers and ensure all reagents are at the correct temperature before addition.
-
-
Assay-Specific Problems:
-
Reporter Gene Assays: For assays using reporters like luciferase, ensure the cell line is stable and does not lose reporter expression over passages.[2][3]
-
Signal Interference: Natural products can be autofluorescent or colored, interfering with fluorescence or absorbance-based readouts.[4] Run a parallel assay with test compounds in the absence of cells to identify and correct for such interference.
-
Issue 2: Low Signal-to-Background Ratio in LC-MS/MS Quantification
Question: Our high-throughput LC-MS/MS assay for this compound quantification is suffering from a low signal-to-background ratio, making it difficult to achieve the desired lower limit of quantification (LLOQ). How can we improve this?
Answer: A low signal-to-background ratio in LC-MS/MS can be due to matrix effects, inefficient ionization, or suboptimal instrument parameters.
-
Sample Preparation:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, cell culture media) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6]
-
Protein Precipitation: Ensure complete protein precipitation by optimizing the solvent-to-sample ratio (e.g., 3:1 or 4:1 acetonitrile to plasma).[3]
-
Solid-Phase Extraction (SPE): If protein precipitation is insufficient, implement an SPE step for more thorough sample cleanup.
-
-
Enzymatic Hydrolysis: When measuring total this compound (free and conjugated forms), ensure complete hydrolysis by optimizing the concentration of β-glucuronidase/sulfatase and incubation time.[7]
-
-
Chromatography:
-
Peak Shape: Poor peak shape can reduce signal intensity. Ensure the mobile phase is compatible with the analytical column and consider adjusting the gradient to improve peak resolution.
-
Carryover: this compound from a high-concentration sample may carry over to subsequent injections. Implement a robust needle wash protocol between samples.
-
-
Mass Spectrometry:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas temperatures, for maximum this compound signal.
-
MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common high-throughput methods for quantifying this compound in biological samples?
A1: The two most prevalent high-throughput methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[3][7] LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of free this compound and its glucuronide and sulfate conjugates.[2][5][6][8] ELISA is a more cost-effective and simpler alternative, suitable for rapid screening of many samples, though it may have limitations in specificity.[7]
Q2: We are planning a high-throughput screen to identify compounds that mimic the biological activity of this compound. What type of cell-based assays are suitable?
A2: Since this compound exhibits estrogenic and anti-proliferative properties, several HTS-compatible cell-based assays can be employed:
-
Estrogen Receptor (ER) Reporter Gene Assays: These assays use cell lines (e.g., MCF-7) stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[2][3][7][9][10] Compounds with estrogenic activity, like this compound, will activate the ER, leading to reporter gene expression and a measurable signal.
-
Cell Proliferation/Viability Assays: Assays like the MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13][14] These can be used to screen for compounds that, like this compound, inhibit the proliferation of cancer cell lines (e.g., PC-3 prostate cancer cells).[5]
-
High-Content Screening (HCS): HCS platforms can be used to assess multiple phenotypic readouts simultaneously, such as changes in cell morphology, neurite outgrowth, or protein localization in response to treatment.[15]
Q3: What are the key challenges when screening natural product libraries in cell-based assays?
A3: Screening natural product extracts presents unique challenges:
-
Complexity: Crude extracts are complex mixtures, and the activity of one component may be masked by others.[6][16]
-
Cytotoxicity: Extracts may contain cytotoxic compounds that cause non-specific cell death, leading to false positives in assays where a decrease in signal is the readout (e.g., proliferation assays).[6][16] It's crucial to perform counter-screens to eliminate non-specifically cytotoxic hits.[6]
-
Signal Interference: Many natural products are fluorescent or colored, which can interfere with optical detection methods.[4]
-
Low Abundance of Actives: The bioactive compound may be present in very low concentrations within the extract.[6]
Q4: How does this compound exert its anti-cancer effects via the IGF-1R signaling pathway?
A4: this compound can inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critical for the growth and survival of many cancer cells.[5] It has been shown to inhibit the IGF-1-induced activation of IGF-1R and its downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[5] This inhibition leads to decreased phosphorylation of downstream targets like AKT and GSK-3β, and reduced expression of proteins like cyclin D1, ultimately resulting in the inhibition of cancer cell proliferation and migration.[5]
Quantitative Data Summary
| Parameter | LC-MS/MS | ELISA |
| Principle | Chromatographic separation and mass-based detection | Competitive immunoassay |
| Sample Preparation | Protein precipitation, optional enzymatic hydrolysis/SPE | Protein precipitation (e.g., with ethanol)[3] |
| Lower Limit of Quantification (LLOQ) | Free this compound: 86 pM[2][6] | ~70 pg/mL[3] |
| This compound Glucuronide: 26 pM[2][6] | ||
| This compound Sulfate: 16 pM[2][6] | ||
| Specificity | Very High | High, but potential for cross-reactivity |
| Throughput | High (run times as short as 2.6 min per sample)[2] | High |
Experimental Protocols
Protocol 1: High-Throughput Quantification of this compound in Plasma by LC-MS/MS
This protocol is a generalized procedure for the rapid quantification of this compound and its conjugates.
1. Materials:
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)
-
Internal Standard (IS): ¹³C-labeled this compound
-
Plasma samples, stored at -80°C
-
96-well deep-well plates
-
Centrifuge capable of holding 96-well plates
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, standards, and quality controls into a 96-well plate.
-
Add 150 µL of cold ACN containing the internal standard to each well.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: ACN with 0.1% Formic Acid.
-
Gradient: A fast gradient to elute this compound and its conjugates within a short run time (e.g., 2-3 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound, its conjugates, and the IS.
Protocol 2: MTT Cell Proliferation Assay for HTS
This protocol provides a framework for screening compounds for their effect on cell proliferation, a common functional assay for this compound-like activity.
1. Materials:
-
Cell line of interest (e.g., PC-3 prostate cancer cells) cultured in appropriate media.
-
96-well or 384-well clear, flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[12]
-
Test compounds and positive/negative controls.
-
Microplate spectrophotometer.
2. Assay Procedure:
-
Cell Seeding: Seed cells into the microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add test compounds at various concentrations to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for proliferation inhibition.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm).[12]
-
Data Analysis: Subtract the background absorbance (media-only wells) and calculate the percentage of cell proliferation relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for a cell-based high-throughput screening campaign.
References
- 1. focus.gbo.com [focus.gbo.com]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotechnologia-journal.org [biotechnologia-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. pnas.org [pnas.org]
- 16. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Antibiotic Use on Enterolactone Production and Measurement
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the interplay between antibiotic use, the gut microbiome, and enterolactone levels. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly low or undetectable this compound levels in our study subjects, even with a lignan-rich diet. What could be the cause?
A1: One of the most significant factors that can drastically reduce this compound production is the use of antibiotics.[1][2] Antibiotics disrupt the gut microbiota, which is essential for converting dietary lignans into this compound.[1][3] Even a single course of antibiotics can significantly lower serum this compound concentrations for an extended period.[2][4] It is crucial to screen participants for any antibiotic use in the months preceding and during your study.
Q2: How long does it take for this compound production to recover after a course of antibiotics?
A2: The recovery of the gut microbiota's ability to produce this compound can be a slow process.[5] Studies have shown that serum this compound levels can remain significantly lower for up to 12 to 16 months after antibiotic use.[2][4] The recovery time can be influenced by the type of antibiotic used, the duration of treatment, and the individual's gut microbiome resilience.[6]
Q3: Can we still include subjects who have recently used antibiotics in our study?
A3: Including subjects with recent antibiotic use can introduce significant variability and confounding factors into your data. If possible, it is best to exclude these individuals. If they must be included, it is critical to record the type of antibiotic, dosage, and duration of treatment. This information should be used as a covariate in your statistical analysis to account for its potential impact.[7]
Q4: What are the best practices for screening study participants for antibiotic use?
A4: Implement a thorough screening process at the beginning of your study. This should include a detailed questionnaire about any prescription and over-the-counter antibiotic use within the last 12-18 months. It is also advisable to re-screen participants at each sample collection point to account for any interval antibiotic use.
Q5: Our control group is showing high inter-individual variation in this compound levels. Could undisclosed antibiotic use be a factor?
A5: Yes, high variability in your control group's this compound levels, despite a standardized diet, could be due to undisclosed antibiotic use. Other factors that can contribute to this variation include differences in gut microbiome composition, dietary habits, BMI, and smoking status.[8] If you suspect antibiotic use, you may consider analyzing a subgroup of your control subjects with no reported antibiotic use to establish a more consistent baseline.
Q6: Are there alternative biomarkers to consider if this compound measurements are compromised by widespread antibiotic use in our study population?
A6: If this compound measurement is not feasible, you could consider measuring the precursor plant lignans (e.g., secoisolariciresinol, matairesinol) in plasma or urine.[5][9] While antibiotic treatment has been shown to substantially lower this compound concentrations, the plasma concentrations of the parent plant lignans may remain unchanged.[1][10] This can provide an indication of dietary lignan intake, although it will not reflect the metabolic activity of the gut microbiota.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low/undetectable this compound levels in all samples | Recent antibiotic use by study participants. | 1. Review participant screening data for antibiotic history.[2][11] 2. Implement a stricter exclusion criterion for recent antibiotic use (e.g., within the last 12 months). 3. If antibiotic use is confirmed, consider this a confounding factor in your analysis.[7] |
| Inefficient extraction or analytical method. | 1. Review and optimize your sample preparation and LC-MS/MS protocol.[12][13] 2. Use stable isotope-labeled internal standards to ensure accurate quantification.[13] 3. Perform a spike and recovery experiment to validate your method's efficiency. | |
| High variability in this compound levels within the same experimental group | Undisclosed antibiotic use. | 1. Re-interview participants about their antibiotic history. 2. Analyze subgroups based on reported antibiotic use to assess its impact. |
| Individual differences in gut microbiota.[5] | 1. Consider performing 16S rRNA sequencing to characterize the gut microbiome composition of your subjects. 2. Correlate the abundance of specific bacterial taxa with this compound levels. | |
| No significant increase in this compound after a high-lignan dietary intervention | Antibiotic-induced dysbiosis preventing lignan metabolism.[1] | 1. Confirm that the intervention group did not use antibiotics during the study. 2. Allow for a longer washout period if participants have a history of antibiotic use before the intervention.[2] |
| Poor adherence to the dietary protocol. | 1. Use food frequency questionnaires or dietary recalls to monitor compliance. 2. Measure plasma or urinary levels of precursor lignans to verify intake.[1] |
Quantitative Data Summary
Table 1: Impact of Antibiotic Use on Plasma this compound Concentrations
| Time Since Last Antibiotic Use | % Decrease in Plasma this compound (Women) | % Decrease in Plasma this compound (Men) | Reference |
| ≤3 months prior | 41% | 12% | [11][12] |
| >3-12 months prior | 26% | 14% | [11][12] |
Table 2: Mean Plasma/Serum this compound Concentrations in Different Populations (Habitual Diet, No Recent Antibiotic Use)
| Population | Mean this compound Concentration (nmol/L) | Standard Deviation (nmol/L) | Reference |
| Finnish Men | 17.7 | 14.0 | [2][12] |
| Finnish Women | 20.9 | 18.0 | [2][12] |
| Postmenopausal Women (USA) | 16.7 (Range: 0.3-176.9) | - | [12] |
| Individuals with Type 2 Diabetes (Denmark) | 10.9 (5th-95th percentile: 1.3-59.6) | - | [12] |
Experimental Protocols
Protocol: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol provides a general framework for the analysis of total this compound (free and conjugated forms).
-
Sample Preparation:
-
To 100-200 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).
-
Enzymatic Hydrolysis: To measure total this compound, cleave the glucuronide and sulfate conjugates. Incubate the sample with a mixture of β-glucuronidase and sulfatase from Helix pomatia in an acetate buffer (pH 5.0) at 37°C overnight.[12]
-
Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): Acidify the supernatant and apply it to an SPE cartridge for cleanup and concentration of the analyte.[12] Elute the this compound with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Employ a C18 reverse-phase column to separate this compound from other sample components. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Antibiotics and Diet on this compound Concentration and Metabolome Studied by Targeted and Nontargeted LC-MS Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. uclahealth.org [uclahealth.org]
- 7. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Explaining Interpersonal Variation in Plasma this compound Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian phytoestrogens: enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of antibiotics is associated with lower this compound plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for enterolactone analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing the appropriate internal standard for accurate enterolactone analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound analysis?
A1: The gold standard for quantitative analysis of this compound by mass spectrometry is a stable isotope-labeled (SIL) internal standard, such as deuterated or ¹³C-labeled this compound.[1] These standards are chemically and physically almost identical to this compound, ensuring they behave similarly during sample preparation, chromatography, and ionization, which corrects for analytical variability and matrix effects.[1][2][3]
Q2: When should I consider using a structural analog as an internal standard?
A2: A structural analog may be used as an internal standard when a stable isotope-labeled version of this compound is not available.[4] It is crucial to select an analog that closely mimics the chemical and physical properties of this compound. However, it's important to note that structural analogs may not compensate for all analytical variabilities as effectively as a SIL internal standard.[5]
Q3: What are the key characteristics of a good internal standard for this compound analysis?
A3: A suitable internal standard for this compound analysis should possess the following characteristics:
-
Chemical and Physical Similarity: It should closely resemble this compound in terms of structure, polarity, and ionization properties.[6][7]
-
Not Naturally Present: The internal standard must not be present in the biological samples being analyzed.[6]
-
Elution Profile: Ideally, it should elute close to this compound without co-eluting, unless using a mass spectrometry detector that can differentiate between the two based on mass-to-charge ratio.[1][8]
-
Purity: The internal standard should be of high purity to avoid interference with the analyte quantification.[9]
-
Stability: It must be stable throughout the entire analytical process, from sample preparation to detection.[2]
Q4: At what stage of the experimental workflow should the internal standard be added?
A4: The internal standard should be added to the sample at the very beginning of the sample preparation process.[1][6] This ensures that it experiences the same potential for loss or variability as the analyte during all subsequent steps, such as extraction, enzymatic hydrolysis, and derivatization.[1][8]
Troubleshooting Guide
Problem 1: High variability in the internal standard peak area across samples.
-
Possible Cause: Inconsistent sample preparation, such as pipetting errors, incomplete extraction, or variations in solvent evaporation.[10]
-
Solution:
-
Ensure precise and consistent pipetting of the internal standard solution into every sample.
-
Optimize and standardize the extraction procedure to ensure consistent recovery.
-
Carefully control the evaporation and reconstitution steps to avoid variability in the final sample volume.
-
Ensure thorough vortexing or mixing after adding the internal standard.
-
-
Possible Cause: Issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe.[10]
-
Solution:
-
Perform regular maintenance on the autosampler.
-
Visually inspect the syringe for air bubbles before and during the injection sequence.
-
Run a series of blank injections to check for carryover.
-
-
Possible Cause: Instability in the mass spectrometer's ion source.[10]
-
Solution:
-
Clean the ion source, including the ESI probe and capillary.
-
Check for and optimize the spray needle position.
-
Ensure stable gas flows and temperatures in the source.
-
Problem 2: The internal standard signal is significantly suppressed or enhanced in some samples (Matrix Effect).
-
Possible Cause: Co-eluting matrix components from the biological sample are affecting the ionization efficiency of the internal standard.[5]
-
Solution:
-
Improve sample clean-up by optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.
-
Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the internal standard from the interfering matrix components.
-
If using a structural analog, switch to a stable isotope-labeled internal standard, which is more likely to co-elute with the analyte and experience the same matrix effects, thus providing better correction.[5]
-
Problem 3: The retention time of the internal standard is shifting between injections.
-
Possible Cause: Changes in the mobile phase composition or flow rate.
-
Solution:
-
Prepare fresh mobile phase and ensure it is properly degassed.
-
Check the LC pump for any leaks or pressure fluctuations.
-
Ensure the column is properly equilibrated before each injection.
-
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Wash the column with a strong solvent to remove potential contaminants.
-
If the problem persists, replace the column.
-
Problem 4: The internal standard is interfering with the analyte peak.
-
Possible Cause: The internal standard has a similar mass-to-charge ratio and retention time as the analyte.
-
Solution:
-
If using a mass spectrometer, ensure the instrument has sufficient resolution to distinguish between the analyte and the internal standard.
-
Select an internal standard with a mass difference of at least 3-4 Da from the analyte to avoid isotopic crosstalk.
-
If not using MS, choose a structural analog that is chromatographically resolved from the analyte.
-
Data Presentation: Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard Type | Specific Example | Pros | Cons |
| Stable Isotope-Labeled (SIL) | (+/-)-Enterolactone-¹³C₃ | - Co-elutes with this compound, providing the best correction for matrix effects and analytical variability.[1][11]- High accuracy and precision.[1][11]- Chemically and physically almost identical to the analyte.[1][2] | - Higher cost compared to structural analogs.- May not be readily commercially available. |
| Stable Isotope-Labeled (SIL) | Deuterated this compound (e.g., this compound-d₄) | - Similar advantages to ¹³C-labeled standards.[12][13] | - Potential for isotopic exchange (H/D exchange) under certain conditions.- May exhibit slight chromatographic separation from the native analyte (isotopic effect). |
| Structural Analog | 7-Hydroxy-enterolactone | - Lower cost and potentially more readily available than SILs.- Similar chemical structure to this compound. | - May not have the exact same extraction recovery or ionization efficiency as this compound.[5]- May not fully compensate for matrix effects if it does not co-elute precisely. |
| Structural Analog | Enterodiol | - Structurally related to this compound. | - Different chemical properties (diol vs. lactone) can lead to different chromatographic behavior and ionization efficiency.- May be present in the samples being analyzed. |
Experimental Protocols: Quantification of Total this compound in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the analysis of total this compound using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
This compound analytical standard
-
(+/-)-Enterolactone-¹³C₃ (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and (+/-)-Enterolactone-¹³C₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol/water (50:50 v/v) to create calibration standards.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the (+/-)-Enterolactone-¹³C₃ stock solution in methanol/water (50:50 v/v).
3. Sample Preparation:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard spiking solution to each plasma sample, calibration standard, and quality control (QC) sample. Vortex briefly.
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C overnight (approximately 16 hours) to deconjugate this compound glucuronides and sulfates.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and (+/-)-Enterolactone-¹³C₃.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound peak area / internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Caption: Decision workflow for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. cerilliant.com [cerilliant.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
Technical Support Center: Best Practices for Enterolactone Analysis Sample Handling
Welcome to the technical support center for enterolactone analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for sample collection and storage, alongside troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a mammalian lignan produced by the gut microbiota from dietary plant lignan precursors found in foods like flaxseed, whole grains, fruits, and vegetables. It is a phytoestrogen that has garnered significant interest in research due to its potential roles in hormone-dependent cancers, cardiovascular disease, and other chronic conditions. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological effects.
Q2: Which biological samples can be used for this compound analysis?
A2: this compound levels can be measured in various biological matrices, including plasma, serum, urine, feces, and tissue samples. The choice of sample type depends on the specific research question and the aspect of this compound metabolism being investigated.
Q3: What are the main forms of this compound in the body?
A3: In the body, this compound exists in both a free form and conjugated forms (glucuronides and sulfates). For a complete assessment, it is often necessary to measure "total this compound," which involves an enzymatic hydrolysis step to convert the conjugated forms back to free this compound before analysis.
Q4: What is the most common analytical method for this compound quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for this compound analysis due to its high sensitivity and specificity, allowing for the quantification of both free and conjugated forms.
Q5: Should I use serum or plasma for my analysis?
A5: Both serum and plasma are suitable for this compound analysis. The choice may depend on your study's standard operating procedures or the requirements of other planned analyses on the same samples. Consistency in the sample type used throughout a study is critical. Note that different anticoagulants used for plasma collection can potentially affect results, with EDTA being a commonly recommended choice.
Sample Collection and Storage Protocols
Proper sample collection and storage are paramount to minimize pre-analytical errors and ensure the integrity of this compound measurements.
Plasma and Serum
Collection Protocol:
-
Blood Collection:
-
Processing:
-
Aliquoting: Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet or clot. Transfer the plasma or serum into pre-labeled, sterile cryovials in volumes suitable for single-use to avoid multiple freeze-thaw cycles.
Storage Recommendations:
| Storage Duration | Temperature | Notes |
| Short-term (≤ 24 hours) | 2-8°C | Immediate analysis is preferred. |
| Long-term | -80°C | Recommended for storage longer than one week to ensure stability.[3][4] |
Caption: General workflow for plasma and serum collection for this compound analysis.
Caption: Workflow for plasma and serum collection and storage.
Urine
Collection Protocol:
-
Sample Type: First morning void urine samples are often preferred due to their higher concentration.[5] For quantitative studies, a 24-hour urine collection is the gold standard.
-
Collection: Collect a midstream urine sample in a sterile, preservative-free container.[6][7]
-
Processing: Upon collection, place the urine sample on ice to minimize degradation.[5] Centrifuge the urine at approximately 2,000 x g for 10 minutes at 4°C to remove any cellular debris.[5]
-
Aliquoting: Transfer the clarified urine into pre-labeled cryovials.
Storage Recommendations:
| Storage Duration | Temperature | Notes |
| Short-term (≤ 48 hours) | 4°C | Stable for up to 48 hours.[8][9] |
| Long-term | -80°C | Essential for preserving the integrity of metabolites over extended periods.[2] |
Fecal Samples
Collection Protocol:
-
Collection: Collect fresh fecal samples in a sterile container, avoiding contamination with urine.
-
Homogenization: If possible, homogenize the sample to ensure a representative aliquot.[10]
-
Aliquoting and Preservation:
-
Immediate Freezing (Gold Standard): Aliquot the sample into cryovials and immediately flash-freeze in liquid nitrogen, then transfer to a -80°C freezer.[10][11]
-
Stabilization Buffers: If immediate freezing is not possible, use a commercially available fecal stabilization buffer according to the manufacturer's instructions. These buffers help to preserve the microbial and metabolic profiles at ambient temperatures for a limited time.[11]
-
Storage Recommendations:
| Storage Method | Temperature | Notes |
| Immediate Freezing | -80°C | The preferred method for long-term stability of metabolites.[10] |
| With Stabilization Buffer | Room Temperature (short-term) | Follow manufacturer's guidelines for storage duration. |
Caption: Decision-making workflow for fecal sample preservation.
Caption: Decision workflow for fecal sample preservation.
Tissue Samples
Collection Protocol:
-
Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem degradation.[4]
-
Rinsing: Briefly rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Preservation:
-
Fresh-Frozen (Recommended for Metabolomics): Immediately snap-freeze the tissue in liquid nitrogen.[4]
-
Formalin-Fixed Paraffin-Embedded (FFPE): If required for histological analysis, fix the tissue in 10% neutral buffered formalin for a standardized period before paraffin embedding. Note that formalin fixation can potentially alter small molecule profiles.
-
Storage Recommendations:
| Sample Type | Temperature | Notes |
| Fresh-Frozen | -80°C or Liquid Nitrogen | Essential for preserving the integrity of small molecules for long-term storage.[4] |
| FFPE Blocks | Room Temperature | Can be stored for extended periods, but the stability of this compound in this format is not well-characterized. |
Troubleshooting Guide
Issue: Low or Undetectable this compound Levels
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Ensure samples were collected and processed according to the recommended protocols. - Verify that samples were stored at the correct temperature and that freeze-thaw cycles were minimized. |
| Inefficient Extraction | - Optimize the extraction protocol. For LC-MS/MS, ensure complete enzymatic hydrolysis if measuring total this compound. - Check the efficiency of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps. |
| Dietary Factors | - Consider the donor's diet, as this compound production is dependent on the intake of plant lignans. |
| Gut Microbiome Variation | - Individual differences in gut microbiota composition can significantly impact this compound production. |
| Antibiotic Use | - Recent antibiotic use can disrupt the gut microbiota and reduce or eliminate this compound production.[1] |
Issue: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize all collection, processing, and storage procedures across all samples.[2] - Ensure consistent timing of sample collection, especially for urine. |
| Pre-analytical Errors | - Hemolysis: Avoid hemolysis during blood collection as it can affect plasma/serum composition.[12][13] Visually inspect samples for a pink or red tinge. - Contamination: Use sterile collection materials and aseptic techniques to prevent contamination.[14] |
| Instrumental Variability | - Calibrate instruments regularly and use internal standards (e.g., isotope-labeled this compound) to correct for analytical variability. |
| Freeze-Thaw Cycles | - Aliquot samples upon initial processing to avoid repeated freezing and thawing of the entire sample.[2] |
Caption: Troubleshooting logic for pre-analytical errors.
References
- 1. battlab.com [battlab.com]
- 2. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preanalytics - The most important measures to avoid preanalytical errors // TECOM Analytical Systems [tecom-as.com]
- 4. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. nisargadiagnostics.com [nisargadiagnostics.com]
- 7. lancet.co.za [lancet.co.za]
- 8. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity | MDPI [mdpi.com]
- 9. Dietary determinants of plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Help Center [kb.10xgenomics.com]
- 11. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 12. The Impact of Hemolysis-Index Thresholds on Plasma and Serum Potassium Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blockscientific.com [blockscientific.com]
Validation & Comparative
validation of enterolactone as a biomarker for dietary lignan intake
A comprehensive guide for researchers and drug development professionals on the validation and comparison of enterolactone as a biomarker for dietary lignan intake.
Introduction:
This compound, a key metabolite produced by the gut microbiota from dietary lignans, has emerged as a promising biomarker for assessing lignan intake. Lignans are phytoestrogens found in a variety of plant-based foods, including flaxseeds, whole grains, nuts, and vegetables, and have been associated with various health benefits. Accurately quantifying lignan exposure is crucial for epidemiological studies and clinical trials investigating their role in health and disease. This guide provides a comprehensive comparison of this compound with other potential biomarkers, detailed experimental protocols for its measurement, and an analysis of the factors influencing its validity.
Comparison of Biomarkers for Dietary Lignan Intake
The validation of a biomarker relies on its correlation with dietary intake, as well as its sensitivity and specificity in reflecting that intake. While dietary assessment methods like food frequency questionnaires (FFQs) and 24-hour recalls provide estimates of lignan consumption, they are subject to recall bias and inaccuracies in food composition databases. Therefore, biochemical markers offer a more objective measure of exposure.
Here, we compare plasma/serum this compound with its dietary precursors, secoisolariciresinol and matairesinol, as biomarkers of lignan intake.
| Biomarker | Description | Correlation with Lignan Intake (r-values) | Advantages | Limitations |
| This compound | A major mammalian lignan produced by the gut microbiota from various dietary lignan precursors. | 0.18 - 0.76[1] | Reflects the bioavailability of various dietary lignans after microbial metabolism. Integrates intake of multiple lignan precursors. Longer half-life provides a more stable measure of habitual intake. | Production is highly dependent on the composition and activity of the individual's gut microbiota.[2] Not specific to any single lignan precursor. |
| Secoisolariciresinol | A primary lignan precursor found abundantly in flaxseed. | Generally weaker and more variable than this compound. | Directly reflects the intake of a major lignan source. | Shorter half-life, reflecting more recent intake. Does not account for the intake of other lignan precursors.[3][4] |
| Matairesinol | Another dietary lignan precursor found in various plant foods. | Generally weaker and more variable than this compound. | Indicates intake of specific lignan-containing foods. | Shorter half-life. Does not represent total lignan intake from diverse sources.[3][4] |
Key Findings:
-
Plasma and serum this compound concentrations generally show a moderate to strong positive correlation with dietary lignan intake assessed by various methods.[1]
-
The correlation of total lignan intake with plasma enterolignans is slightly stronger than that of only secoisolariciresinol and matairesinol.[1]
-
While a potentially sensitive biomarker of plant food consumption, this compound is not specific, as its levels can also be influenced by the consumption of coffee, tea, and alcoholic beverages.[5][6][7]
Experimental Protocols
Accurate and reliable measurement of this compound is fundamental to its validation as a biomarker. Two primary analytical methods are widely used: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Time-Resolved Fluoroimmunoassay (TR-FIA).
Protocol 1: Quantification of this compound in Plasma/Serum using LC-MS/MS
This method offers high sensitivity and specificity for the simultaneous measurement of this compound and its conjugates.
1. Sample Preparation (Hydrolysis for Total this compound):
- To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., ¹³C₃-enterolactone).
- Add 100 µL of 0.1 M acetate buffer (pH 5.0).
- Add 5 µL of β-glucuronidase/sulfatase enzyme solution.
- Incubate at 37°C for at least 4 hours (or overnight).
- Stop the reaction by adding 200 µL of ice-cold acetonitrile.
- Vortex and centrifuge to precipitate proteins.
- Transfer the supernatant for extraction.
2. Liquid-Liquid Extraction (LLE):
- To the supernatant, add 1 mL of diethyl ether.
- Vortex for 2 minutes and centrifuge.
- Freeze the aqueous layer and transfer the organic (ether) layer to a clean tube.
- Repeat the extraction with another 1 mL of diethyl ether.
- Evaporate the pooled ether extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound: m/z 297.1 → 133.1.
4. Quantification:
- Generate a calibration curve using known concentrations of this compound standards.
- Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound in Plasma/Serum using Time-Resolved Fluoroimmunoassay (TR-FIA)
TR-FIA is a sensitive and high-throughput alternative to LC-MS/MS.
1. Sample Preparation (Hydrolysis and Extraction):
- Follow the same enzymatic hydrolysis and liquid-liquid extraction steps as described in the LC-MS/MS protocol.
- After evaporation, reconstitute the residue in the assay buffer provided with the TR-FIA kit.
2. Immunoassay Procedure (Competitive Assay):
- Add a specific volume of the reconstituted sample, standards, and controls to microtiter wells pre-coated with anti-enterolactone antibodies.
- Add a fixed amount of europium-labeled this compound tracer to each well.
- Incubate for a specified time to allow competition between the sample/standard this compound and the tracer for binding to the antibodies.
- Wash the wells to remove unbound tracer.
- Add an enhancement solution to dissociate the europium ions from the bound tracer and form a new, highly fluorescent chelate.
- Measure the time-resolved fluorescence using a suitable plate reader.
3. Quantification:
- The intensity of the fluorescence is inversely proportional to the concentration of this compound in the sample.
- Construct a standard curve and determine the concentration of this compound in the samples.
Protocol 3: Assessing the Impact of the Gut Microbiome on this compound Production
The gut microbiome is a critical factor influencing this compound levels. This protocol outlines a workflow to investigate this relationship.
1. Fecal Sample Collection and DNA Extraction:
- Collect fecal samples from study participants and immediately store them at -80°C.
- Extract microbial DNA from the fecal samples using a validated commercial kit.
2. 16S rRNA Gene Sequencing:
- Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR.
- Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
3. Bioinformatic and Statistical Analysis:
- Process the raw sequencing data to identify and quantify the relative abundance of different bacterial taxa.
- Correlate the abundance of specific bacterial genera (e.g., Ruminococcus, Eggerthella) with plasma/serum this compound concentrations.
- Develop a "species score" based on the abundance of bacteria significantly associated with this compound levels to stratify individuals by their this compound-producing potential.[8]
Mandatory Visualizations
Caption: Conversion of dietary lignans to circulating this compound.
References
- 1. Relation between plasma enterodiol and this compound and dietary intake of lignans in a Dutch endoscopy-based population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflavonoid and lignan phytoestrogens as dietary biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intake of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in Dutch men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary determinants of plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Serum this compound concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Enterolactone and Enterodiol for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of enterolactone (ENL) and enterodiol (END), two mammalian lignans derived from the metabolism of dietary plant lignans. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
This compound and enterodiol have garnered significant attention for their diverse biological effects, including anticancer, antioxidant, and anti-inflammatory properties. While structurally similar, studies have revealed nuances in their potency and mechanisms of action. This guide synthesizes experimental data to facilitate a clear comparison of their activities.
I. Comparative Analysis of Biological Activities
The biological efficacy of this compound and enterodiol has been evaluated across several key areas. The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of their performance.
Table 1: Anticancer Activity
This compound has generally demonstrated more potent anticancer effects compared to enterodiol across various cancer cell lines.
| Cancer Cell Line | Compound | IC50 Value (µM) | Key Findings | Reference |
| Ovarian (ES-2) | This compound | ~50 | More effective inhibitor of proliferation, invasion, and migration. | [1] |
| Enterodiol | >50 | Less potent than this compound. | [1] | |
| Prostate (LNCaP, PC-3, DU-145) | This compound | Potent | More potent in decreasing cell viability. | [2] |
| Enterodiol | Less Potent | Significantly decreased cell viability but less so than this compound. | [2] | |
| Breast (MCF-7) | This compound | ~10-50 | Inhibited E2-induced proliferation. | [3] |
| Enterodiol | >50 | Less effective than this compound. | [4] |
Table 2: Antioxidant Activity
Both this compound and enterodiol exhibit antioxidant properties, though their efficacy can vary depending on the assay. Some studies suggest plant-derived precursor lignans may have stronger antioxidant activity.[5]
| Assay | Compound | IC50 Value (µg/mL) | Key Findings | Reference |
| DPPH Radical Scavenging | This compound | 932.167 | Weaker activity compared to phyto lignans. | [5] |
| Enterodiol | 770.164 | Slightly stronger DPPH scavenging activity than this compound. | [5] | |
| ABTS Radical Scavenging | This compound | 14.146 | Moderate activity. | [5] |
| Enterodiol | 13.378 | Slightly stronger ABTS scavenging activity than this compound. | [5] |
Table 3: Anti-inflammatory Activity
Both compounds have been shown to modulate inflammatory pathways, with this compound often exhibiting a more potent effect.
| Assay/Model | Compound | Concentration | Key Findings | Reference |
| Inhibition of TNF-α production (LPS-stimulated peripheral blood lymphocytes) | This compound | 0-1000 µM | More active in inhibiting cytokine production. | [6] |
| Enterodiol | 0-1000 µM | Showed inhibitory effects but was less potent than this compound. | [6] | |
| NF-κB Inhibition (THP-1 cells) | This compound | Physiologically relevant concentrations | Prevented I-κB degradation and NF-κB activation. | [6][7] |
| Enterodiol | Physiologically relevant concentrations | Prevented I-κB degradation and NF-κB activation. | [6][7] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or enterodiol and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging activity of the compounds.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: Mix 1 mL of the DPPH solution with 1 mL of various concentrations of this compound or enterodiol in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Activation Assay (via IκBα Degradation)
This assay indirectly measures NF-κB activation by quantifying the degradation of its inhibitor, IκBα.
-
Cell Treatment: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound or enterodiol for various time points.
-
Protein Extraction and Western Blotting: Perform protein extraction and Western blot analysis as described above, using a primary antibody specific for IκBα.
-
Analysis: A decrease in the IκBα protein band indicates its degradation and subsequent activation of the NF-κB pathway.
III. Signaling Pathways and Mechanisms of Action
This compound and enterodiol exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Anticancer Signaling Pathways
Both compounds have been shown to interfere with signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. This compound, in particular, has been shown to inhibit the activation of these pathways, leading to cell cycle arrest and apoptosis.[2]
Anti-inflammatory Signaling Pathway
A primary anti-inflammatory mechanism of both this compound and enterodiol is the inhibition of the NF-κB signaling pathway. By preventing the degradation of IκBα, they block the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[6][7]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the anticancer effects of this compound and enterodiol in vitro.
IV. Conclusion
The compiled experimental data suggests that both this compound and enterodiol possess valuable biological activities. However, this compound generally exhibits greater potency, particularly in its anticancer and anti-inflammatory effects. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of these promising natural compounds.
References
- 1. This compound has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian phytoestrogens: enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterodiol and this compound modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of Enterolactone: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone, a bioactive gut metabolite of dietary lignans, is crucial for understanding its role in health and disease. This guide provides a comprehensive cross-validation of two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering a detailed comparison of their performance, supported by experimental data and protocols.
This compound is a phytoestrogen that has garnered significant interest for its potential role in the prevention of hormone-dependent cancers and other chronic diseases.[1] Consequently, robust and reliable methods for its measurement in biological matrices are in high demand. While both LC-MS/MS and ELISA are utilized for this purpose, they operate on different principles and offer distinct advantages and limitations.
Method Comparison: At a Glance
The choice between LC-MS/MS and ELISA often depends on the specific requirements of a study, including the need for sensitivity, specificity, throughput, and the capability to measure different forms of this compound. The following table summarizes the key performance characteristics of each method.
| Feature | LC-MS/MS | ELISA (Competitive) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal detection.[2] |
| Specificity | Very high; distinguishes between free this compound, glucuronide, and sulfate conjugates.[3][4] | High, but potential for cross-reactivity (though generally low for this compound kits).[5] |
| Sensitivity (LLOQ) | Excellent; as low as 16 pM for this compound sulfate, 26 pM for glucuronide, and 86 pM for free form.[3][4][6] | Good; typically around 70 pg/mL.[5][7] |
| Dynamic Range | Wide, allowing for quantification across a broad range of concentrations.[2] | Narrower compared to LC-MS/MS.[7] |
| Accuracy & Precision | High accuracy and precision (within-run and between-run R.S.D. often <15%).[8] | Generally good, but can be affected by matrix effects and antibody variability.[2] |
| Throughput | High-throughput methods are available with short run times (e.g., 2.6 minutes per sample).[3][4] | High; suitable for screening large numbers of samples in parallel (96-well plate format).[9] |
| Sample Preparation | More complex; may involve enzymatic hydrolysis, protein precipitation, and extraction (SPE or LLE).[1][10][11] | Simpler; often requires only dilution of the sample.[7] |
| Cost | Higher initial instrument cost and operational expenses.[2] | Lower instrument cost and generally more cost-effective per sample.[2] |
| Expertise Required | Requires specialized technical expertise for operation and data analysis.[2] | Relatively simple to perform with standard laboratory skills.[2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound using LC-MS/MS and ELISA.
LC-MS/MS Protocol for Total this compound in Human Plasma
This protocol outlines the quantification of total this compound, which involves an enzymatic hydrolysis step to convert conjugated forms to free this compound.[1]
-
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone) to account for analytical variability.[1]
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution to the plasma sample and incubate to deconjugate this compound glucuronides and sulfates.[8][10]
-
Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[11]
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add methyl tert-butyl ether (MTBE) for extraction of this compound. Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Carefully transfer the organic layer containing this compound to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate this compound from other matrix components.[1]
-
Tandem Mass Spectrometry: The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native this compound and the isotope-labeled internal standard.[1]
-
ELISA Protocol for this compound
This protocol is based on a competitive ELISA format, which is common for small molecules like this compound.[7][10]
-
Standard and Sample Preparation:
-
Competitive Binding:
-
Add the prepared standards and samples to the wells of a microplate pre-coated with an antibody specific to this compound.[10]
-
Add an enzyme-conjugated this compound (the "tracer") to each well. The free this compound in the sample or standard competes with the tracer for binding to the limited number of antibody sites on the plate.[7]
-
Incubate the plate as per the manufacturer's instructions (e.g., 18 hours at 4°C).[5]
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound components, including unbound sample/standard and tracer.[10]
-
Substrate Addition and Signal Development: Add the enzyme substrate to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change. Incubate for a specified time (e.g., 90-120 minutes) to allow for color development.[5]
-
Reading and Quantification: Stop the reaction and read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-420 nm).[5] The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration in the samples is determined by interpolating from the standard curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for cross-validation and the individual analytical methods.
Figure 1: Cross-validation workflow for comparing LC-MS/MS and ELISA methods.
Figure 2: Detailed experimental workflows for LC-MS/MS and ELISA.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. anis.au.dk [anis.au.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. Validation of ELISAs for Isoflavones and this compound for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Enterolactone Levels in Diverse Global Populations
Guide for Researchers, Scientists, and Drug Development Professionals
Enterolactone is a gut microbiota-derived metabolite of dietary lignans, which are polyphenolic compounds found in a variety of plant-based foods such as seeds, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant scientific interest for its potential role in hormone-dependent diseases and overall health. Its circulating levels, however, exhibit substantial variation among individuals and populations. This guide provides a comparative analysis of this compound concentrations in different populations, details the standard experimental protocols for its quantification, and illustrates the key biological pathways and analytical workflows.
Data Presentation: this compound Concentrations
Circulating this compound levels are highly dependent on dietary habits, particularly the intake of lignan-rich foods, and the composition of an individual's gut microbiota. The data summarized below, primarily from the European Prospective Investigation into Cancer and Nutrition (EPIC) Oxford cohort and other population studies, highlights these variations. Vegetarians and vegans consistently show higher plasma concentrations of this compound compared to meat-eaters, which is attributed to a greater intake of plant-based foods.
Table 1: Comparative Plasma and Serum this compound Concentrations in Different Adult Populations
| Population / Dietary Group | Country / Study | Sample Type | Mean/Median Concentration (nmol/L) | Source |
| Vegans | UK (EPIC-Oxford) | Plasma | 30.0 (Geometric Mean) | [1] |
| Vegetarians | UK (EPIC-Oxford) | Plasma | 23.3 (Geometric Mean) | [1] |
| Fish-eaters | UK (EPIC-Oxford) | Plasma | 19.3 (Geometric Mean) | [1] |
| Meat-eaters | UK (EPIC-Oxford) | Plasma | 15.6 (Geometric Mean) | [1] |
| General Population (Female) | Finland | Serum | 16.6 (Median) | |
| General Population (Male) | Finland | Serum | 13.8 (Median) | |
| General Population (Female) | Denmark | Plasma | 21.3 (Median) | [2] |
| General Population (Male) | Denmark | Plasma | 18.6 (Median) | [2] |
| Healthy Controls | Germany | Serum | 6.3 (Median, Glucuronide) | [3] |
| General Population (Female) | Japan | Urine | 36.7 (Geometric Mean, µg/g-Cr) | [4] |
Note: Concentrations can vary significantly based on the analytical method, specific cohort characteristics, and whether total this compound or its conjugates are measured. Direct comparison between studies should be made with caution.
Experimental Protocols
The quantification of this compound in biological matrices like plasma, serum, or urine is critical for epidemiological and clinical studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.
Protocol: Quantification of this compound in Plasma/Serum by LC-MS/MS
-
Sample Preparation and Hydrolysis:
-
To measure total this compound (both free and conjugated forms), enzymatic hydrolysis is required.
-
A plasma or serum sample (e.g., 100 µL) is mixed with an internal standard (e.g., ¹³C₃-labeled this compound) to correct for analytical variability.
-
The sample is buffered to an acidic pH (e.g., pH 5) using an acetate buffer.
-
An enzyme mixture containing β-glucuronidase and sulfatase (from Helix pomatia) is added.
-
The mixture is incubated, typically overnight at 37°C, to deconjugate this compound glucuronides and sulfates.
-
-
Extraction:
-
Following hydrolysis, this compound is extracted from the plasma/serum matrix.
-
Solid-Phase Extraction (SPE) is commonly used for cleanup and concentration. C18 cartridges are a frequent choice.
-
Alternatively, a simple liquid-liquid extraction (e.g., using diethyl ether) can be performed. The organic layer containing the analyte is collected and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization (for GC-MS):
-
While LC-MS/MS is more common now, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used. For GC-MS, a derivatization step is necessary to make the this compound volatile. This typically involves silylation to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
LC-MS/MS Analysis:
-
The dried extract is reconstituted in a suitable solvent (e.g., methanol/water mixture).
-
The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically using a reverse-phase C18 column.
-
A gradient elution with solvents like methanol or acetonitrile and water (often with a formic acid modifier) is used to separate this compound from other components.
-
The eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and its labeled internal standard are monitored for highly selective quantification.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of this compound standards.
-
The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualization
Signaling Pathway
This compound is classified as a selective estrogen receptor modulator (SERM), meaning it can exert either estrogenic or anti-estrogenic effects depending on the target tissue. It primarily interacts with estrogen receptors (ERα and ERβ) to modulate gene expression.
Experimental Workflow
The process of analyzing this compound from biological samples follows a structured workflow from collection to data analysis, as depicted below.
References
- 1. Diet and urinary excretion of lignans in female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diet and reproductive hormones: a study of vegetarian and nonvegetarian postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pros and cons of phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing Dietary Lignan Intake: A Comparative Validation of Food Frequency Questionnaires Against Serum Enterolactone
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dietary lignan intake is crucial for epidemiological studies investigating the association between these phytoestrogens and various health outcomes, including hormone-related cancers and cardiovascular disease. While Food Frequency Questionnaires (FFQs) offer a practical method for estimating dietary intake in large populations, their validity is a significant concern. This guide provides a comprehensive comparison of different FFQs for lignan intake assessment, validated against serum enterolactone, the primary biomarker of lignan exposure.
Quantitative Data Summary
The validity of an FFQ for assessing lignan intake is typically determined by the correlation between the estimated dietary lignan intake and the concentration of this compound in serum or urine. The following table summarizes key quantitative data from validation studies.
| Study & Year | FFQ Details | Reference Method | Subjects | Key Findings (Correlation Coefficient, r) |
| Lin Y et al., 2013[1][2] | FFQ-87 (67 food items) & FFQ-97 (93 food items) | Serum this compound | 135 Swedish women (55-75 years) | FFQ-97: Adjusted r = 0.22 (P=0.01) FFQ-87: Adjusted r = 0.09 (P=0.30) |
| Kilkkinen AM et al., 2003[3] | 24-hour dietary recall | Serum this compound | 1784 Finnish men and women (25-64 years) | r = 0.19 (P < 0.0001) |
| Cotterchio M et al., 2007[4] | 53-item interviewer-administered FFQ | 24-hour urinary lignan metabolites | 26 premenopausal women (25-42 years) | Habitual intake: r = 0.40 (p = 0.05) Recent intake: r = 0.46 (p = 0.02) |
Key Insights from the Data:
-
The number of food items in an FFQ appears to influence its validity, with the more comprehensive FFQ-97 showing a statistically significant, albeit modest, correlation with serum this compound, while the shorter FFQ-87 did not.[1][2]
-
Even with a more detailed dietary assessment method like a 24-hour recall, the correlation with serum this compound remains modest, suggesting that other factors beyond dietary intake influence this compound levels.[3]
-
Validation against urinary lignan metabolites also demonstrates a modest correlation, supporting the use of FFQs for ranking individuals by lignan intake in epidemiological studies.[4]
-
It's important to note that factors such as individual differences in gut microbiota, which are responsible for converting dietary lignans into this compound, can contribute to the observed low to moderate correlations.[5]
Experimental Protocols
The methodologies employed in these validation studies are critical for interpreting the results. Below are detailed protocols from the key cited experiments.
1. Lin Y et al., 2013: Validation of Two FFQs in Swedish Women [1][2]
-
Study Design: A random sample of 135 women aged 55-75 years was selected from the Swedish Mammography Cohort.
-
Dietary Assessment:
-
Two self-administered FFQs were used:
-
FFQ-87: Contained 67 food items.
-
FFQ-97: An expanded version with 93 food items.
-
-
Participants reported their average frequency of consumption of each food item over the past year.
-
Dietary intake of six lignans (secoisolariciresinol, matairesinol, lariciresinol, pinoresinol, medioresinol, and syringaresinol) was calculated using a database of lignan content in Swedish foods.
-
-
Biomarker Measurement:
-
Fasting blood samples were collected.
-
Serum this compound concentrations were analyzed by a time-resolved fluoroimmunoassay.
-
-
Statistical Analysis:
2. Kilkkinen AM et al., 2003: Validation using 24-hour Dietary Recall in a Finnish Population [3]
-
Study Design: A national survey involving 2852 Finnish men and women aged 25-64 years, with a subset of 1784 providing blood samples.
-
Dietary Assessment:
-
A single 24-hour dietary recall was administered by trained interviewers.
-
Intake of the lignan precursors matairesinol (MAT) and secoisolariciresinol (SECO) was assessed.
-
-
Biomarker Measurement:
-
Serum this compound concentrations were determined.
-
-
Statistical Analysis:
-
The association between lignan intake and serum this compound concentration was assessed.
-
3. Cotterchio M et al., 2007: Validation of an FFQ against Urinary Metabolites [4]
-
Study Design: The study included 26 premenopausal, Caucasian women aged 25 to 42 years.
-
Dietary Assessment:
-
A 53-item, interviewer-administered FFQ was used to estimate the intake of isoflavones and lignans (secoisolariciresinol and matairesinol).
-
The FFQ was administered on two occasions to reflect "habitual" (previous 2 months) and "recent" (previous 2 days) intake.
-
-
Biomarker Measurement:
-
24-hour urine samples were collected.
-
Urinary concentrations of lignan metabolites (this compound, enterodiol, and secoisolariciresinol) were measured by gas chromatography-mass spectrometry.
-
-
Statistical Analysis:
-
Spearman correlation coefficients were used to assess the correlation between FFQ-estimated lignan intake and urinary metabolite concentrations.
-
Visualizing the Validation Workflow
The following diagram illustrates the general experimental workflow for validating a food frequency questionnaire for lignan intake assessment against serum this compound.
Caption: Experimental workflow for FFQ validation.
Conclusion
The validation of FFQs against serum this compound demonstrates that while FFQs are useful tools for ranking individuals based on their lignan intake in large-scale epidemiological studies, the modest correlation coefficients highlight the multifactorial nature of serum this compound levels. Researchers should consider the specific FFQ design, the population being studied, and the inherent variability in lignan metabolism when interpreting findings based on FFQ-derived dietary lignan intake. The use of more comprehensive FFQs appears to provide a more valid estimate of lignan intake.
References
- 1. Validation of FFQ-based assessment of dietary lignans compared with serum this compound in Swedish women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of FFQ-based assessment of dietary lignans compared with serum this compound in Swedish women | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Intake of lignans is associated with serum this compound concentration in Finnish men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a phytoestrogen food frequency questionnaire with urinary concentrations of isoflavones and lignan metabolites in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enterolactone vs. Other Phytoestrogens: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of enterolactone with other well-researched phytoestrogens, primarily the isoflavones genistein and daidzein. The information presented is supported by experimental data to assist in evaluating their potential as therapeutic agents.
Bioavailability and Pharmacokinetics
The bioavailability of phytoestrogens is a critical determinant of their biological activity. This compound is a metabolite produced by the gut microbiota from dietary lignans found in sources like flaxseed, whole grains, and vegetables. In contrast, genistein and daidzein are isoflavones predominantly found in soy products. The bioavailability of these compounds can vary significantly among individuals, largely due to differences in gut microbiome composition.[1][2]
Daidzein is generally considered to be more bioavailable than genistein.[3] Following ingestion, these isoflavones are metabolized and their plasma concentrations peak within several hours.[4][5] this compound, being a product of microbial metabolism, exhibits a delayed appearance in plasma, with peak concentrations observed much later.[6][7]
| Parameter | This compound | Genistein | Daidzein |
| Cmax (Maximum Plasma Concentration) | ~56 ± 30 nmol/L (from SDG precursor)[8] | Variable, dose-dependent | Variable, dose-dependent |
| Tmax (Time to Maximum Plasma Concentration) | ~19.7 ± 6.2 hours (from SDG precursor)[6] | ~5.5 - 8.42 hours[4][5] | ~7.4 - 7.42 hours[4][5] |
| Elimination Half-life (t1/2) | ~12.6 ± 5.6 hours[6] | ~5.7 - 9.2 hours[5][9] | ~4.7 - 8.2 hours[5][9] |
| Primary Dietary Sources | Flaxseed, whole grains, vegetables (as lignan precursors)[1] | Soy products[2] | Soy products[2] |
| Metabolism | Produced by gut microbiota from dietary lignans[1] | Absorbed after hydrolysis of glycosides[2] | Absorbed after hydrolysis of glycosides[2] |
Table 1: Comparative Pharmacokinetic Parameters of this compound, Genistein, and Daidzein in Humans. Data are presented as mean ± standard deviation where available. SDG: Secoisolariciresinol diglucoside.
Estrogen Receptor Binding and Activity
Phytoestrogens exert many of their biological effects through interaction with estrogen receptors (ERs), ERα and ERβ. The relative binding affinity and preference for these receptor subtypes can lead to differential physiological outcomes.
Genistein and daidzein have been shown to bind to both ERα and ERβ, with a notable preference for ERβ.[10] Genistein, in particular, displays a significantly higher affinity for ERβ.[10][11] In contrast, studies suggest that this compound preferentially activates ER-mediated transcription via ERα at physiological concentrations.[12] The binding affinities of these compounds are generally weaker than that of the endogenous estrogen, 17β-estradiol.
| Phytoestrogen | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Selectivity Ratio |
| Genistein | 0.021 | 6.8 | 324 |
| Daidzein | 0.003 | 0.015 | 5 |
Table 2: Relative Binding Affinities (RBA) of Genistein and Daidzein for Estrogen Receptors. RBA is expressed relative to 17β-estradiol (RBA = 100%). Data adapted from a competitive radiometric binding assay.[10] Direct comparative RBA data for this compound from the same study is not available, but other studies indicate a preference for ERα.[12]
Effects on Cell Proliferation
The impact of phytoestrogens on the proliferation of hormone-dependent cancer cells, such as the MCF-7 breast cancer cell line, is a key area of research. Both stimulatory and inhibitory effects have been observed, often in a dose-dependent manner.
Genistein and daidzein can stimulate the proliferation of MCF-7 cells at low concentrations, an effect mediated through their interaction with estrogen receptors.[3] However, at higher concentrations, they exhibit anti-proliferative effects.[13][14] For instance, genistein has been shown to inhibit the growth of MCF-7 cells with an IC50 value in the micromolar range.[11][13] Daidzein is generally a weaker inhibitor of cell growth compared to genistein.[13]
This compound has also been reported to have a biphasic effect on MCF-7 cell proliferation. At lower, physiologically relevant concentrations (0.5-2 µmol/L), it can stimulate cell growth, while at higher concentrations (above 10 µmol/L), it significantly inhibits proliferation.[15] Interestingly, when combined with 17β-estradiol, this compound can inhibit the proliferative effect of the endogenous estrogen.[15]
| Phytoestrogen | Cell Line | Effect | IC50/EC50 |
| This compound | MCF-7 | Biphasic: Stimulatory at 0.5-2 µM, Inhibitory at >10 µM | Not reported in comparative study |
| Genistein | MCF-7 | Inhibitory | ~6.5 - 16 µM[11][13][16] |
| Daidzein | MCF-7 | Weaker Inhibitor | ~20 - 34 µg/mL (~78-134 µM)[13] |
Table 3: Comparative Effects of this compound, Genistein, and Daidzein on the Proliferation of MCF-7 Breast Cancer Cells.
Modulation of Cellular Signaling Pathways
Beyond direct estrogen receptor modulation, phytoestrogens can influence a variety of intracellular signaling pathways involved in cell growth, survival, and apoptosis. The Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are two critical cascades that are often modulated by these compounds.
This compound has been shown to inhibit the insulin-like growth factor-1 (IGF-1) receptor signaling pathway. At nutritionally relevant concentrations, it can inhibit the IGF-1-induced activation of both the Akt and ERK pathways in prostate cancer cells.[17] This leads to decreased phosphorylation of downstream targets and subsequent inhibition of cell proliferation and migration.[17]
Genistein has also been demonstrated to affect these pathways. It can reduce the activation of Akt and the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that can activate the Akt and ERK pathways.[18] In some contexts, however, genistein has been shown to enhance the expression of ERK1/2.[19] This highlights the context-dependent nature of phytoestrogen effects on cellular signaling.
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and urinary kinetics of the isoflavones daidzein and genistein after a single soy meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Clinical characteristics and pharmacokinetics of purified soy isoflavones: single-dose administration to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genistein inhibits the proliferation and differentiation of MCF-7 and 3T3-L1 cells via the regulation of ERα expression and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genistein reduces the activation of AKT and EGFR, and the production of IL6 in cholangiocarcinoma cells involving estrogen and estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genistein enhances expression of extracellular regulated kinases (ERK) 1/2, and learning and memory of mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Throughput Enterolactone Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of enterolactone, a key gut microbiota-derived metabolite of dietary lignans, is paramount. This guide provides a comprehensive comparison of a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with traditional analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document outlines the performance, protocols, and key considerations for each methodology.
This compound is a biomarker of significant interest in nutritional science and drug development due to its potential role in the prevention of hormone-dependent cancers and cardiovascular diseases.[1] The ability to reliably and rapidly measure this compound concentrations in biological matrices is crucial for its validation as a biomarker and for understanding its physiological relevance. This guide offers an objective comparison to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is contingent on several factors, including the required sensitivity, specificity, sample throughput, and the need to differentiate between its free and conjugated forms. The following tables summarize the key performance characteristics of the high-throughput LC-MS/MS method against GC-MS and ELISA.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Principle | Accuracy (% Recovery or % Relative Error) | Precision (% RSD or % CV) | Lower Limit of Quantification (LLOQ) | Throughput | Key Considerations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of the parent and fragment ions of this compound and its conjugates. | Typically 85-115%[2] | Intra-day: <10%, Inter-day: <15%[2] | As low as 16 pM for conjugates and 86 pM for free this compound[3][4] | High | High sensitivity and specificity; allows for the direct quantification of free and conjugated forms of this compound.[2] |
| GC-MS | Chromatographic separation of volatile derivatives of this compound followed by mass spectrometric detection. | Data not consistently reported in recent literature. | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% (for a supported liquid extraction GC/MS method)[2] | Data not consistently reported in recent literature. | Moderate | Requires derivatization, which can be time-consuming and a source of variability. Historically a key method, but largely superseded by LC-MS/MS for high-throughput analysis.[1][2] |
| Immunoassays (ELISA) | Competitive binding of this compound and a labeled this compound conjugate to a specific antibody. | Prone to variability depending on the kit and matrix effects. | Data not consistently reported in recent literature. | Reported as low as 0.5 ng/mL[2] (~70 pg/mL sensitivity)[5][6] | High | Prone to cross-reactivity with structurally related compounds; may not distinguish between free and conjugated forms. Generally offers lower specificity than mass spectrometry-based methods.[2] |
RSD: Relative Standard Deviation; CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification. Data is compiled from various validation studies.[2]
Table 2: A Closer Look at High-Throughput LC-MS/MS Performance
| Analyte | LLOQ (pM) | LLOQ (pg/mL) | Accuracy (%) | Precision (% RSD) |
| This compound Sulfate | 16 | 6.1 | 90-106 | <15 |
| This compound Glucuronide | 26 | 12.2 | 90-106 | <15 |
| Free this compound | 86 | 24.4 | 90-106 | <15 |
Data from a validated high-throughput LC-MS/MS method.[3][4] This method boasts a short run time of 2.6 minutes, enabling the analysis of a large number of samples in a short period.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Throughput LC-MS/MS Method
This method allows for the direct quantification of glucuronidated, sulfated, and free this compound in human plasma.[3][4]
-
Sample Preparation:
-
Liquid Chromatography (LC):
-
A rapid separation is achieved using a suitable C18 column with a gradient elution.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
The transitions monitored are specific for this compound glucuronide, this compound sulfate, and free this compound. For example, for this compound glucuronide and sulfate, the most abundant fragments correspond to the loss of the glucuronic acid and sulfate moieties, respectively.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method typically measures total this compound after enzymatic hydrolysis.[7]
-
Sample Preparation:
-
Enzymatic Hydrolysis: To the sample, add a buffer (e.g., phosphate buffer, pH 5.0) and β-glucuronidase/sulfatase solution. Incubate overnight at 37°C.[7]
-
Extraction: Perform a liquid-liquid extraction or supported liquid extraction (SLE) to isolate the deconjugated this compound.[8]
-
Derivatization: The extracted this compound is derivatized to increase its volatility for GC analysis. This is commonly done by silylation using reagents like BSTFA with 1% TMCS.[7] The mixture is heated at 70°C for 60 minutes.[7]
-
-
Gas Chromatography (GC):
-
The derivatized sample is injected into a GC system equipped with a capillary column for separation.
-
-
Mass Spectrometry (MS):
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized this compound for quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive ELISA format.[6]
-
Sample Preparation:
-
Samples may require dilution to fall within the assay's standard curve range.
-
-
Assay Procedure:
-
Standards and samples are added to a microplate pre-coated with an anti-enterolactone antibody.
-
An enzyme-conjugated this compound (tracer) is added, which competes with the this compound in the sample for antibody binding sites.
-
After incubation, the plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme on the tracer to produce a colored product.
-
The absorbance is measured using a microplate reader, and the concentration of this compound is determined by comparison to the standard curve. The amount of color is inversely proportional to the concentration of this compound in the sample.[2]
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: High-Throughput LC-MS/MS Workflow for this compound Quantification.
Caption: Simplified Pathway of this compound Formation and Action.
References
A Comparative Guide to the Metabolomics of High vs. Low Enterolactone Producers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic profiles of individuals classified as high versus low producers of enterolactone, a gut microbiota-derived metabolite of dietary lignans. This compound has garnered significant interest for its potential role in hormone-dependent cancers and cardiovascular health. Understanding the metabolic differences between high and low producers can offer insights into the underlying biochemical pathways and may lead to the identification of novel biomarkers and therapeutic targets.
Data Presentation: Comparative Metabolomic Profiles
The production of this compound is highly dependent on the composition and metabolic activity of an individual's gut microbiome. This variation in production capacity leads to distinct metabolic signatures. Below is a summary of key metabolites found to be differentially abundant in the plasma and urine of high versus low this compound producers, based on current research.
Table 1: Plasma Metabolites Associated with this compound Producer Status
| Metabolite | High this compound Producers | Low this compound Producers | Putative Biological Relevance |
| Hippuric Acid | Higher Levels | Lower Levels | A glycine conjugate of benzoic acid, reflecting gut microbial metabolism of dietary polyphenols. Elevated levels may indicate a gut environment conducive to lignan metabolism. |
| Melatonin | Higher Levels | Lower Levels | A hormone involved in circadian rhythm and possessing antioxidant properties. Its association with high this compound production may suggest shared regulatory pathways or a generally healthier metabolic profile. |
| Epinephrine | Lower Levels | Higher Levels | A catecholamine hormone and neurotransmitter involved in the "fight-or-flight" response. Lower levels in high producers could indicate reduced physiological stress. |
| Creatine | Lower Levels | Higher Levels | An organic acid involved in energy supply to muscle and nerve cells. Differences may reflect variations in energy metabolism. |
| Glycochenodeoxycholate | Lower Levels | Higher Levels | A conjugated bile acid. Altered bile acid profiles are linked to gut microbiome composition and can influence host metabolism. |
| Glyceraldehyde | Lower Levels | Higher Levels | An intermediate in carbohydrate metabolism. Variations may point to differences in glucose and energy homeostasis. |
Note: This table is a synthesis of findings from multiple studies. The direction of association (higher/lower) is indicated. Quantitative fold changes are often study-specific and can be influenced by diet and analytical methods.
Table 2: Urinary Metabolites Associated with this compound Producer Status
| Metabolite/Metabolite Class | High this compound Producers | Low this compound Producers | Putative Biological Relevance |
| This compound | Significantly Higher Levels[1] | Significantly Lower Levels[1] | Direct biomarker of this compound production capacity. |
| Enterodiol | Higher Levels[1] | Lower Levels[1] | Precursor to this compound, also a gut microbial metabolite of lignans. |
| Isoflavones (e.g., Daidzein, Genistein) | Higher Excretion[1] | Lower Excretion[1] | Phytoestrogens often found in similar food sources as lignans; their co-metabolism may be indicative of a specific gut microbiome profile. |
| Novel this compound and Enterodiol Metabolites | Presence of hydroxylated metabolites[2] | Absence or lower levels of hydroxylated metabolites[2] | Further metabolism of this compound and enterodiol, indicating specific enzymatic activities in the host or microbiome.[2] |
Experimental Protocols
The following section details a generalized methodology for a comparative metabolomics study of high versus low this compound producers, based on common practices in the field.
Study Design and Subject Recruitment
-
Subject Selection: Recruit a cohort of healthy male and female adults.[1] Exclusion criteria should include recent antibiotic use (within 3-6 months), inflammatory bowel disease, and other conditions known to significantly alter gut microbiota.
-
Dietary Control: While not always feasible in large cohorts, a controlled feeding study with a standardized intake of lignan-rich foods (e.g., flaxseed) for a defined period (e.g., 2 weeks) prior to sample collection is ideal to minimize dietary variability.[1]
-
Producer Phenotyping: Classify subjects as high or low this compound producers based on the concentration of this compound in plasma or 24-hour urine samples following a lignan challenge. Thresholds for high and low producers are often defined by tertiles or quartiles of the cohort's this compound distribution.[1]
Sample Collection and Preparation
-
Blood Sampling: Collect fasting blood samples in EDTA-containing tubes. Process within 2 hours by centrifugation at 4°C to obtain plasma. Aliquot and store plasma at -80°C until analysis.
-
Urine Sampling: Collect 24-hour urine samples to account for diurnal variations in metabolite excretion. Aliquot and store at -80°C.
-
Metabolite Extraction from Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (containing internal standards for quality control).
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for analysis.
-
Untargeted Metabolomics Analysis by LC-MS/MS
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of a broad range of metabolites.
-
Mobile Phases: Typically, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed.
-
Gradient: A typical gradient might start at 2% B, increase to 98% B over 15-20 minutes, hold for 3-5 minutes, and then re-equilibrate at 2% B.
-
-
Mass Spectrometry:
-
Ionization Mode: Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 (for quantification) and MS/MS (for identification) data.
-
Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Process raw LC-MS data using software such as XCMS, MS-DIAL, or Progenesis QI to detect, align, and quantify metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by matching MS/MS fragmentation patterns and retention times to spectral libraries (e.g., METLIN, HMDB, MassBank) and in-house standards.
-
Statistical Analysis:
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that differentiate high and low producers.
-
Conduct univariate analysis (e.g., t-tests or Mann-Whitney U tests) on individual metabolites, applying a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons.
-
Calculate fold changes to determine the magnitude of difference for significantly altered metabolites.
-
Mandatory Visualization
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways relevant to this compound production and its biological effects.
Caption: Metabolic conversion of dietary lignans to this compound by gut microbiota.
Caption: General experimental workflow for comparative metabolomics.
Caption: Simplified genomic signaling pathway of this compound via estrogen receptors.
References
Enterolactone's Anti-Cancer Mechanisms: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of enterolactone's validated mechanisms of action across various cancer cell lines. The data presented is compiled from multiple studies, offering a side-by-side view of its efficacy and the molecular pathways it influences.
This compound (ENL), a mammalian lignan derived from the metabolism of plant lignans found in foods like flaxseed, has demonstrated significant anti-cancer properties in a variety of cancer models.[1] Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2] This guide synthesizes experimental data to provide a clear overview of ENL's effects on different cancer cell lines.
Comparative Efficacy of this compound Across Cancer Cell Lines
The inhibitory effects of this compound on cancer cell proliferation vary across different cell lines and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed cellular responses from various studies.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Key Cellular Effects |
| Colon Cancer | Colo 201 | 118.4 | 72 | Induction of apoptosis, down-regulation of Bcl-2 and PCNA, up-regulation of cleaved Caspase-3.[3] |
| Prostate Cancer | LNCaP | Not specified | 48 | Induction of apoptosis via mitochondrial-mediated, caspase-dependent pathway.[4][5] |
| Prostate Cancer | PC-3 | >20 | Not specified | Inhibition of IGF-1-stimulated cell proliferation and migration.[6] |
| Breast Cancer | MCF-7 | >10 | Not specified | Inhibition of estradiol-stimulated proliferation.[7] |
| Breast Cancer | T47D, MDA-MB-231 | Not specified | Not specified | Enhanced radiosensitivity, impaired DNA repair, and increased radiation-induced apoptosis.[8] |
| Non-Small Cell Lung Cancer | A549, H441, H520 | Concentration-dependent | Time-dependent | G1-phase cell cycle arrest.[9][10] |
| Ovarian Cancer | ES-2 | Not specified | Not specified | Inhibition of proliferation, invasion, and metastasis.[11] |
Validated Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The following sections detail these mechanisms and are accompanied by diagrams illustrating the molecular interactions.
Cell Cycle Arrest in G1 Phase
In non-small cell lung cancer (NSCLC) cell lines, this compound has been shown to induce G1-phase cell cycle arrest.[9][10] This is achieved by down-regulating the expression of key G1-phase proteins, including cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6.[9] Concurrently, ENL up-regulates the expression of the CDK inhibitor p21WAF1/CIP1, which further contributes to the halt in cell cycle progression.[9][10]
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A novel radiosensitizer for human breast cancer cell lines through impaired DNA repair and increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different lignan sources for increasing enterolactone levels
A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy of Dietary Lignan Sources in Elevating Enterolactone, a Biomarker of Gut Health and Potential Disease Prevention.
This compound, a metabolite produced by the gut microbiota from dietary lignans, has garnered significant attention in the scientific community for its potential role in reducing the risk of chronic diseases, including certain cancers and cardiovascular conditions. Consequently, identifying the most effective dietary sources of lignan precursors to increase circulating this compound levels is of paramount importance for nutritional science and drug development. This guide provides a comprehensive comparison of the efficacy of different lignan sources, with a focus on flaxseed and sesame seed, supported by experimental data and detailed methodologies.
Quantitative Comparison of Lignan Sources
A key study directly comparing the ability of flaxseed and sesame seed to increase mammalian lignan production, including this compound, provides valuable quantitative data. The following table summarizes the findings from a randomized crossover study involving postmenopausal women who consumed food bars containing 25g of either whole flaxseed or whole sesame seed.
| Lignan Source | Mean Total Urinary Lignan Excretion (μmol/day) | Key Lignan Precursors |
| Baseline | Not reported (used as control) | - |
| Flaxseed (25g) | 65.1 - 81.0 | Secoisolariciresinol diglucoside (SDG), Matairesinol, Pinoresinol, Lariciresinol |
| Sesame Seed (25g) | 65.1 - 81.0 | Sesamin, Sesamolin, Sesaminol, Matairesinol, Pinoresinol, Lariciresinol |
| Flaxseed (12.5g) + Sesame Seed (12.5g) | 65.1 - 81.0 | Combination of precursors |
Data from Coulman et al., Nutrition and Cancer, 2005.[1][2][3][4]
The study revealed that despite differences in their primary lignan precursors, both whole unground flaxseed and sesame seed were equally effective at increasing total mammalian lignan excretion, which includes this compound.[1][2][3][4] Notably, the total lignan concentration is higher in sesame seed than in flaxseed.[2] While flaxseed is a rich source of secoisolariciresinol diglucoside (SDG), sesame seed contains high concentrations of sesamin, sesamolin, and sesaminol.[2] The gut microbiota is capable of converting precursors from both sources into this compound and enterodiol.[1][2][3][4]
Metabolic Pathway: From Dietary Lignans to this compound
The conversion of plant lignans into the biologically active this compound is a multi-step process mediated by the intestinal microbiota.[5][6] Plant lignans, often in the form of glycosides, are first hydrolyzed to their aglycone forms.[6] These aglycones then undergo a series of demethylation and dehydroxylation reactions by various bacterial species in the colon to form enterodiol, which is subsequently oxidized to this compound.[7][8]
Experimental Protocols
The following provides a detailed methodology based on the comparative study of flaxseed and sesame seed, which serves as a representative experimental design for such research.
Study Design: A randomized crossover design was employed.[2][3][4] Participants were assigned to consume food bars containing 25g of unground whole flaxseed, 25g of unground whole sesame seed, or a combination of 12.5g of each, for 4-week periods, separated by 4-week washout periods.[2][3][4]
Participants: Healthy postmenopausal women were recruited for the study.[2][3][4] This demographic is often chosen due to the potential hormonal interactions of phytoestrogens like lignans.
Intervention: The lignan sources were incorporated into food bars to ensure consistent and palatable delivery.
Data Collection: Urine samples were collected at baseline and at the end of each 4-week intervention period.[2][3][4] Urinary excretion of mammalian lignans (enterodiol and this compound) is a reliable marker for their production in the colon.[2][3][4]
Analysis: Urinary lignan concentrations were measured using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow
The logical flow of a typical clinical trial investigating the efficacy of lignan sources can be visualized as follows:
Conclusion
Current evidence from at least one key comparative study indicates that both flaxseed and sesame seed are highly effective sources of lignan precursors for increasing the production of this compound.[1][2][3][4] Researchers and drug development professionals can consider both seeds as viable options for interventions aimed at modulating this compound levels. The choice between them may depend on other factors such as palatability, cost, and the presence of other beneficial compounds. It is important to note that the conversion of lignans to this compound is highly dependent on the composition and health of an individual's gut microbiome, leading to significant inter-individual variation in response.[9][10] Future research should continue to explore other lignan sources and the specific microbial strains responsible for this crucial metabolic conversion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Whole sesame seed is as rich a source of mammalian lignan precursors as whole flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of lignans in human subjects | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol and this compound [jstage.jst.go.jp]
- 8. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Enterolactone's Anti-Cancer Efficacy: A Comparative Analysis Across Different Malignancies
For Immediate Release: Shanghai, China - A comprehensive review of existing literature highlights the differential inhibitory effects of enterolactone, a gut microbiota-derived metabolite of dietary lignans, across various cancer types. This guide provides a comparative analysis of this compound's potency, delves into the molecular pathways it modulates, and offers detailed experimental protocols for researchers in oncology and drug development.
This compound has emerged as a promising natural compound with demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties in preclinical studies. Its efficacy, however, varies significantly among different cancer cell lines, underscoring the importance of a nuanced understanding of its mechanisms of action in specific cancer contexts.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Breast Cancer | MDA-MB-231 | 261.9 ± 10.5 | 48 |
| Colon Cancer | Colo 201 | 118.4 | 72 |
| Prostate Cancer | LNCaP | Effective at 20-60 | Not specified |
| PC-3 | Effective at 20-60 | Not specified | |
| Non-Small Cell Lung Cancer | A549, H441, H520 | Growth inhibition at 100 | 48-96 |
Note: The variability in IC50 values can be attributed to the intrinsic biological differences between cell lines and the specific experimental conditions.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth, survival, and metastasis. Two prominent examples are the IGF-1R pathway in prostate cancer and the ERK/NF-κB/Snail pathway in breast cancer.
This compound's Inhibition of the ERK/NF-κB/Snail Signaling Pathway in Breast Cancer
In triple-negative breast cancer, this compound has been shown to revert the epithelial-mesenchymal transition (EMT), a critical process in metastasis, by inhibiting the ERK/NF-κB/Snail signaling pathway.[1][2]
Caption: this compound inhibits the TGF-β-induced EMT by targeting ERK, NF-κB, and Snail.
This compound's Interference with IGF-1R Signaling in Prostate Cancer
In prostate cancer, particularly in hormone-insensitive PC-3 cells, this compound at nutritionally relevant concentrations (20–60 μmol/L) inhibits the insulin-like growth factor-1 (IGF-1) induced activation of its receptor (IGF-1R) and downstream signaling pathways like AKT and MAPK/ERK.[3] This disruption of the IGF-1/IGF-1R axis leads to decreased cell proliferation and migration.[3]
Caption: this compound blocks IGF-1R activation, inhibiting downstream pro-survival pathways.
Detailed Experimental Protocols
To facilitate further research and ensure reproducibility, detailed protocols for key in vitro assays are provided below.
Cell Viability and Proliferation Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Analysis of Protein Expression by Western Blotting
This protocol details the steps to analyze changes in the expression of key signaling proteins in response to this compound treatment.
Detailed Steps:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, NF-κB, Snail, Cyclin D1, CDK4, p21, p27) overnight at 4°C with gentle agitation.[9][13][14] Dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.[12]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
This comparative guide provides a foundational resource for researchers investigating the anti-cancer properties of this compound. The provided data and protocols aim to standardize experimental approaches and facilitate a more comprehensive understanding of this promising natural compound's therapeutic potential.
References
- 1. [PDF] this compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition | Semantic Scholar [semanticscholar.org]
- 2. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P21 and P27 promote tumorigenesis and progression via cell cycle acceleration in seminal vesicles of TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Enterolactone: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Enterolactone, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these protocols to minimize risks associated with this compound.
This compound is classified as a skin, eye, and respiratory irritant. It is also recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous chemical waste through a licensed professional waste disposal service[1]. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Key Safety and Disposal Information
The following table summarizes the critical data for the safe handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Waste Classification | Hazardous Waste | [1] |
| Primary Hazards | - Harmful if swallowed- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation- Very toxic to aquatic life with long-lasting effects | [1] |
| Personal Protective Equipment (PPE) | - Chemical safety goggles- Protective gloves- Lab coat | |
| Disposal Recommendation | Dispose of contents and container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. | [1] |
Experimental Protocol: Standard Laboratory-Scale Disposal
This protocol outlines the step-by-step procedure for the disposal of small quantities of this compound typically used in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (clearly labeled)
-
Waste disposal tags or labels (as per institutional policy)
-
Spill containment materials
Procedure:
-
Wear Appropriate PPE: Before handling this compound, ensure you are wearing chemical safety goggles, compatible gloves, and a lab coat.
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container that is compatible with this compound.
-
Ensure the container is clean, in good condition, and has a secure lid.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Transfer of Waste:
-
Solid this compound: Carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust.
-
Solutions Containing this compound: Pour the liquid waste carefully into the designated hazardous waste container.
-
Contaminated Labware: Dispose of any grossly contaminated disposable labware (e.g., pipette tips, weighing boats) in the same hazardous waste container. For non-disposable glassware, decontaminate using an appropriate solvent and collect the rinsate as hazardous waste.
-
-
Secure and Store the Waste Container:
-
Securely close the lid of the hazardous waste container.
-
Store the container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arrange for Disposal:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS department or a designated waste management provider.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Enterolactone
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Enterolactone. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory system irritation.[1][2][3] Proper handling and disposal are mandatory to mitigate these risks.
Hazard Summary and Personal Protective Equipment (PPE)
A summary of hazards and the required personal protective equipment is provided below. This information is crucial for immediate safety awareness.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant [1][2] | Gloves: Nitrile or latex gloves must be worn at all times when handling the compound.[4] |
| Eye Irritant [1][2] | Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. |
| Respiratory Irritant [1][2] | Respiratory Protection: An N95-rated dust mask or equivalent is required when handling the solid form to prevent inhalation of airborne particles.[4] |
Note: Operations involving solid this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize exposure.[4]
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: This diagram illustrates the sequential workflow for safely handling this compound.
Experimental Protocols:
1. Preparation and Weighing of Solid this compound:
-
Designated Area: All handling of solid this compound must occur in a designated area such as a chemical fume hood or a ventilated balance enclosure.[4]
-
Personal Protective Equipment: Before handling, ensure all required PPE as detailed in the table above is correctly worn.
-
Weighing: Utilize a clean spatula to transfer the solid compound. To prevent the generation of dust, handle the material gently.[4] Avoid returning any excess chemical to the original container to prevent contamination.[4]
-
Container Sealing: Immediately after dispensing, securely close the lid of the storage container.[4]
2. Solution Preparation:
-
Solvent Addition: When preparing solutions, add the solvent slowly to the solid to minimize splashing.
-
Agitation: Use gentle agitation (e.g., swirling or magnetic stirring) to dissolve the solid. Avoid vigorous shaking that could create aerosols.
Spill Decontamination and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary.
Decontamination Protocol for Spills:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire room and prevent re-entry.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Contain the Spill: For powdered spills, carefully cover the material with a damp paper towel or use a spill kit absorbent to prevent the powder from becoming airborne.
-
Clean-up:
-
For small powder spills, gently sweep the material into a dustpan, avoiding the creation of dust. Alternatively, wet the powder with a suitable solvent and wipe with a dry cloth.
-
Place the collected material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a clearly labeled, sealable plastic bag.
-
-
Final Cleaning: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the sealed bag containing the spill cleanup materials as hazardous waste.
Disposal Plan:
All waste materials containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.
-
Disposal Method: The recommended method of disposal is to send the material to an approved waste disposal plant. An alternative for small quantities is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.
Caption: This diagram shows the hierarchy of controls, from most to least effective.
By implementing these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring both personal and environmental safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
